STG-001
Description
Properties
Molecular Formula |
C14H10F6N2O2 |
|---|---|
Molecular Weight |
352.23 g/mol |
IUPAC Name |
3-[3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C14H10F6N2O2/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11-1-3-22(21-11)4-2-12(23)24/h1,3,5-7H,2,4H2,(H,23,24) |
InChI Key |
WSFKMLQSYRCAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
STG-001 for Stargardt Disease: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stargardt disease, the most prevalent form of inherited juvenile macular dystrophy, is characterized by progressive central vision loss. The underlying pathology is rooted in mutations in the ABCA4 gene, leading to the accumulation of toxic bisretinoids, primarily N-retinylidene-N-retinylethanolamine (A2E), in the retinal pigment epithelium (RPE). This lipofuscin accumulation induces cellular damage and photoreceptor death. STG-001, developed by Stargazer Pharmaceuticals, is an investigational small molecule designed as an indirect visual cycle modulator. Its therapeutic rationale is based on reducing the systemic delivery of vitamin A to the retina, thereby mitigating the formation of cytotoxic byproducts. This document provides a detailed technical guide on the mechanism of action, available preclinical and clinical data, and experimental methodologies relevant to this compound.
The Pathophysiology of Stargardt Disease and the Rationale for Visual Cycle Modulation
Stargardt disease is an autosomal recessive disorder primarily caused by mutations in the ABCA4 gene.[1][2] The ABCA4 protein is a flippase located in the outer segments of photoreceptor cells, responsible for transporting all-trans-retinal from the intradiscal space to the cytoplasm.[3] In individuals with Stargardt disease, impaired ABCA4 function leads to the accumulation of all-trans-retinal within the photoreceptor discs.[4][5] This excess all-trans-retinal reacts with phosphatidylethanolamine to form N-retinylidene-phosphatidylethanolamine (N-RPE), a precursor to the toxic bisretinoid A2E.[3] A2E and other lipofuscin components accumulate in the RPE, leading to oxidative stress, inflammation, and eventual apoptosis of both RPE and photoreceptor cells.[4]
Given that the formation of these toxic byproducts is dependent on the availability of vitamin A (retinol) in the visual cycle, a therapeutic strategy aimed at modulating this cycle presents a promising approach to slowing disease progression. By reducing the influx of retinol to the retina, the rate of bisretinoid formation can be decreased, potentially preserving retinal structure and function.
This compound: Mechanism of Action
This compound is an orally administered small molecule that acts as an indirect modulator of the visual cycle.[6][7] Its primary mechanism of action is the reduction of circulating retinol-binding protein 4 (RBP4).[6][7] RBP4 is the exclusive transporter of vitamin A from the liver to peripheral tissues, including the retina.[8] By lowering plasma RBP4 concentrations, this compound is hypothesized to decrease the uptake of vitamin A into the retina.[6] This reduction in retinal vitamin A availability is expected to slow down the visual cycle, leading to a decreased rate of toxic bisretinoid and lipofuscin formation.[6][7]
Preclinical and Clinical Data
Preclinical Data
Publicly available preclinical data specifically for this compound is limited. However, studies on other RBP4 inhibitors, such as BPN-14136, in animal models of Stargardt disease provide proof-of-concept for this therapeutic approach.
| Compound | Animal Model | Key Findings | Reference |
| BPN-14136 | Abca4-/- mouse | - ~90% reduction in serum RBP4- 40-50% decrease in visual cycle retinoids- 25% reduction in rhodopsin concentration | [9] |
Note: This data is for a different RBP4 inhibitor and should be interpreted with caution as it may not be directly representative of this compound's effects.
Clinical Data
Stargazer Pharmaceuticals has completed a Phase 1 study in healthy volunteers and a Phase 2a clinical trial (NCT04489511) of this compound in patients with Stargardt disease.[6][10][11]
Phase 2a Study (NCT04489511) Overview: [10][11]
-
Design: Open-label, multicenter study.
-
Population: 10 subjects with Stargardt disease (STGD1) confirmed by the presence of at least two ABCA4 gene mutations.
-
Intervention: Daily oral administration of this compound at two different dose levels for 28 days.
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Pharmacokinetics and pharmacodynamics.
-
Status: Completed in April 2021.
Quantitative results from this trial have not yet been made publicly available. However, reported adverse events from the study are summarized below.[1]
| Dose Group | Reported Adverse Events |
| Low Dose (n=6) | Dry eye (1), Subretinal fluid (1), Skin disorder (1) |
| High Dose (n=4) | Chromatopsia (1), Delayed dark adaptation (1), Night blindness (2), Visual impairment (1), Dry skin (1) |
Experimental Protocols
Measurement of Serum Retinol-Binding Protein 4 (RBP4)
Accurate quantification of serum RBP4 is critical for assessing the pharmacodynamic effect of this compound. Several methods are available, each with its own advantages and limitations.
-
Quantitative Western Blotting: Often considered the "gold standard," this method provides a good dynamic range and can distinguish between full-length and C-terminal proteolyzed RBP4.[4][6][12] The protocol typically involves separating serum proteins by SDS-PAGE, transferring them to a membrane, probing with a specific anti-RBP4 antibody, and quantifying the signal using a standardized curve of purified full-length human RBP4.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a high-throughput method for RBP4 measurement. Both sandwich and competitive ELISA formats exist. However, some ELISAs may have a limited dynamic range and can be affected by assay saturation, potentially undervaluing RBP4 concentrations in certain patient populations.[12]
-
Turbidimetric Immunoassay (TIA): This is a rapid, automated method suitable for clinical chemistry analyzers. The assay measures the turbidity caused by the antigen-antibody reaction between RBP4 in the sample and anti-RBP4 antibodies.[13]
Phase 2a Clinical Trial Protocol (General Workflow)
The following represents a generalized workflow for a Phase 2a clinical trial in Stargardt disease, based on the design of the NCT04489511 study.
Inclusion Criteria for the Phase 2a trial of this compound included: [10]
-
Confirmed diagnosis of STGD1 with at least two ABCA4 mutations.
-
Age between 18 and 55 years.
-
Best-corrected visual acuity (BCVA) between 20/50 and 20/400 Snellen equivalent in at least one eye.
Exclusion criteria included: [10]
-
History of vitamin A deficiency.
-
Significant cardiovascular or cerebrovascular disease.
-
Clinically significant abnormal electrocardiogram (ECG).
Future Directions
The completion of the Phase 2a trial for this compound marks a significant step in its clinical development. The forthcoming data on safety, pharmacokinetics, and pharmacodynamics will be crucial in determining the future trajectory of this compound. Should the results be favorable, a larger, pivotal efficacy study will likely be initiated to further evaluate the potential of this compound to slow disease progression and preserve vision in patients with Stargardt disease.[14][15][16] The long-term safety and efficacy of modulating the visual cycle will be of paramount interest to the scientific and clinical communities.
References
- 1. Stargardt macular dystrophy and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 8. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Shortcomings in methodology complicate measurements of serum retinol binding protein (RBP4) in insulin-resistant human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gentian.com [gentian.com]
- 14. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 15. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients – venBio [venbio.com]
- 16. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
STG-001: A Novel Retinol Binding Protein 4 (RBP4) Inhibitor for the Treatment of Retinal Degeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Stargardt disease is the most common form of inherited macular degeneration, leading to progressive central vision loss, particularly in younger patients.[1] The pathophysiology of Stargardt disease is primarily linked to mutations in the ABCA4 gene, which result in the accumulation of toxic bisretinoid compounds, such as A2E, in the retinal pigment epithelium (RPE). This accumulation leads to RPE and photoreceptor cell death. A promising therapeutic strategy involves modulating the visual cycle to reduce the formation of these toxic byproducts. STG-001, developed by Stargazer Pharmaceuticals, is an orally administered small molecule that acts as an antagonist of Retinol Binding Protein 4 (RBP4).[2][3] RBP4 is the primary transporter of retinol (Vitamin A) from the liver to the retina.[4][5] By inhibiting RBP4, this compound aims to reduce the uptake of retinol into the retina, thereby decreasing the rate of bisretinoid formation and slowing the progression of retinal degeneration.[1][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Introduction to Stargardt Disease and the Role of RBP4
Stargardt disease is an autosomal recessive retinal dystrophy caused by mutations in the ABCA4 gene.[7][8] The ABCA4 protein is a transporter in photoreceptor outer segments responsible for clearing all-trans-retinal, a key component of the visual cycle.[8] Deficiencies in ABCA4 function lead to the accumulation of all-trans-retinal, which then participates in the formation of cytotoxic bisretinoids, most notably N-retinylidene-N-retinylethanolamine (A2E).[9] These bisretinoids form lipofuscin deposits in the RPE, leading to cellular dysfunction and eventual apoptosis of RPE and photoreceptor cells.[10]
The visual cycle is dependent on a steady supply of retinol from the bloodstream, which is transported to the RPE by RBP4.[4][5] Therefore, targeting RBP4 presents a logical therapeutic approach to limit the substrate available for the visual cycle and, consequently, reduce the formation of toxic bisretinoids.
This compound: Mechanism of Action
This compound is a non-retinoid antagonist of RBP4.[2][11] Its proposed mechanism of action is to reduce the circulating levels of RBP4 that are bound to retinol, thereby limiting the delivery of retinol to the retina. This, in turn, is expected to slow down the visual cycle and decrease the rate of toxic bisretinoid formation and accumulation in the RPE.[1][6][12]
Figure 1: Proposed mechanism of action of this compound.
Preclinical and Clinical Development
This compound has undergone preclinical evaluation and has progressed through early-stage clinical trials.
Preclinical Studies
While specific preclinical data for this compound is not extensively published, research on other RBP4 antagonists in animal models of Stargardt disease, such as Abca4 knockout mice, has demonstrated the potential of this therapeutic approach. These studies have shown that reducing systemic retinol levels can decrease the accumulation of A2E and preserve retinal structure and function.
Clinical Trials
This compound has been evaluated in Phase 1 and Phase 2a clinical trials.[6][9]
-
Phase 1 (ACTRN12619000816156): A randomized, double-masked, placebo-controlled study in healthy volunteers was completed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound.[3] The trial was completed in 2019.[9]
-
Phase 2a (NCT04489511): An open-label, multicenter study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of two different doses of this compound administered daily for 28 days in subjects with Stargardt disease.[4] The study enrolled 10 participants and was completed in 2021.[4][9] The trial reported no serious adverse events, though some visual disturbances were noted.[9]
| Trial Identifier | Phase | Status | Number of Participants | Primary Objectives | Key Findings (Publicly Available) |
| ACTRN12619000816156 | 1 | Completed | Not specified | Safety, tolerability, pharmacokinetics, pharmacodynamics in healthy volunteers | Completed with no major safety concerns reported. |
| NCT04489511 | 2a | Completed | 10 | Safety, pharmacokinetics, and pharmacodynamics in Stargardt disease patients | Completed with no serious adverse events reported; some visual disturbances noted.[9] |
Table 1: Summary of this compound Clinical Trials
Experimental Protocols
Detailed, proprietary protocols for the clinical development of this compound are not publicly available. However, this section outlines standard methodologies for key experiments relevant to the evaluation of RBP4 inhibitors in retinal degeneration.
Quantification of RBP4 in Plasma
The concentration of RBP4 in plasma is a critical biomarker for assessing the pharmacodynamic effect of this compound.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying RBP4 levels.[2][13]
-
Protocol Overview:
-
Blood samples are collected from subjects, and plasma is isolated and stored at -80°C.
-
Microplate wells are coated with a capture antibody specific for human RBP4.
-
Diluted plasma samples and RBP4 standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting colorimetric change is measured using a microplate reader.
-
RBP4 concentrations in the samples are determined by comparison to the standard curve.[13]
-
References
- 1. Quantitative Mass Spectrometry Evaluation of Human Retinol Binding Protein 4 and Related Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Retinol-Binding Protein 4 (RBP4) Levels in Patients with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 6. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 7. The Bisretinoids of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta cyclodextrins bind, stabilize, and remove lipofuscin bisretinoids from retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapy Approaches for Stargardt Disease [mdpi.com]
- 11. Update on Stargardt disease | Ophthalmology Management [ophthalmologymanagement.com]
- 12. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 13. diabetesjournals.org [diabetesjournals.org]
Preclinical Profile of STG-001: A Novel Retinol-Binding Protein 4 Inhibitor for Inherited Retinal Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
STG-001, a novel small molecule inhibitor of Retinol-Binding Protein 4 (RBP4), is in development by Stargazer Pharmaceuticals for the treatment of Stargardt disease, a common form of inherited macular degeneration.[1][2][3] The therapeutic rationale for this compound is based on modulating the visual cycle to reduce the accumulation of cytotoxic bisretinoids in the retina, a hallmark of Stargardt disease.[1][4][5][6] This document provides a comprehensive overview of the preclinical data and methodologies relevant to the evaluation of this compound, compiled from publicly available information. It is important to note that detailed quantitative preclinical efficacy and toxicology data for this compound are not extensively published in peer-reviewed literature. Therefore, this guide synthesizes established principles and methodologies in the field to present a likely preclinical development pathway for this compound.
Introduction to Stargardt Disease and the Role of RBP4
Stargardt disease is an autosomal recessive retinal dystrophy caused by mutations in the ABCA4 gene.[1][7] The ABCA4 protein is a transporter in photoreceptor outer segments responsible for clearing all-trans-retinal, a key component of the visual cycle.[1][8] Defective ABCA4 leads to the accumulation of all-trans-retinal and its toxic byproducts, primarily N-retinylidene-N-retinylethanolamine (A2E), in retinal pigment epithelium (RPE) cells.[1][9] This accumulation of lipofuscin leads to RPE and photoreceptor cell death and progressive central vision loss.[1][5][9]
The transport of retinol (Vitamin A) from the liver to the retina is mediated by Retinol-Binding Protein 4 (RBP4).[3][10] By inhibiting RBP4, this compound aims to reduce the influx of retinol into the retina, thereby decreasing the rate of visual cycle activity and the subsequent formation of toxic bisretinoids.[5][6] This mechanism of action offers a promising therapeutic strategy to slow the progression of retinal degeneration in Stargardt disease.
Mechanism of Action of this compound
This compound is a competitive antagonist of RBP4.[3] It is designed to disrupt the interaction between RBP4 and its receptor, STRA6, which is expressed on the surface of RPE cells.[11] This inhibition reduces the uptake of retinol into the RPE, thereby limiting the substrate available for the visual cycle and the formation of cytotoxic A2E.
This compound inhibits the binding of the RBP4-retinol complex to the STRA6 receptor on RPE cells.
Preclinical Efficacy Studies
While specific preclinical data for this compound has not been publicly released, efficacy would likely have been evaluated in the Abca4 knockout (Abca4-/-) mouse model, the standard animal model for Stargardt disease. These mice exhibit key features of the human disease, including the accumulation of A2E in the RPE.
Key Efficacy Endpoints
-
Reduction of A2E Levels: The primary efficacy endpoint would be the quantification of A2E and its isomers in the RPE and retina of treated versus untreated Abca4-/- mice.
-
Preservation of Retinal Structure: Optical Coherence Tomography (OCT) would be used to measure the thickness of retinal layers, particularly the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.
-
Preservation of Retinal Function: Electroretinography (ERG) would be employed to assess the electrical activity of retinal cells in response to light stimuli, providing a measure of photoreceptor and overall retinal function.
Illustrative Data Presentation
The following tables are illustrative examples of how quantitative data from preclinical efficacy studies of this compound might be presented. Note: The data presented in these tables are hypothetical and for illustrative purposes only, as actual preclinical data for this compound is not publicly available.
Table 1: Effect of this compound on A2E Levels in Abca4-/- Mice
| Treatment Group | Dose (mg/kg) | Duration | Mean A2E Level (pmol/eye) ± SD | % Reduction vs. Vehicle |
| Wild-Type Control | - | 6 months | 1.5 ± 0.3 | - |
| Abca4-/- Vehicle | - | 6 months | 12.8 ± 2.1 | 0% |
| This compound | 1 | 6 months | 9.2 ± 1.5 | 28% |
| This compound | 5 | 6 months | 6.5 ± 1.1 | 49% |
| This compound | 10 | 6 months | 4.1 ± 0.8 | 68% |
Table 2: Effect of this compound on Outer Nuclear Layer (ONL) Thickness in Abca4-/- Mice
| Treatment Group | Dose (mg/kg) | Duration | Mean ONL Thickness (µm) ± SD | % Preservation vs. Vehicle |
| Wild-Type Control | - | 12 months | 55.2 ± 3.1 | - |
| Abca4-/- Vehicle | - | 12 months | 38.4 ± 4.5 | 0% |
| This compound | 5 | 12 months | 45.1 ± 3.9 | 40% |
| This compound | 10 | 12 months | 49.8 ± 3.5 | 68% |
Table 3: Effect of this compound on Scotopic ERG b-wave Amplitude in Abca4-/- Mice
| Treatment Group | Dose (mg/kg) | Duration | Mean b-wave Amplitude (µV) ± SD | % Improvement vs. Vehicle |
| Wild-Type Control | - | 12 months | 450 ± 55 | - |
| Abca4-/- Vehicle | - | 12 months | 210 ± 42 | 0% |
| This compound | 5 | 12 months | 295 ± 48 | 40% |
| This compound | 10 | 12 months | 350 ± 51 | 67% |
Preclinical Pharmacokinetics and Toxicology
Pharmacokinetic (PK) studies would have been conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Toxicology studies are essential to establish a safe dose for first-in-human clinical trials.
Pharmacokinetics
PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life would be determined in relevant animal species (e.g., mice, rats, and a non-rodent species like dogs or non-human primates).
Toxicology
A standard battery of toxicology studies would be performed in compliance with regulatory guidelines. This would include single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent). Key assessments would include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.
Table 4: Illustrative Summary of Preclinical Toxicology Findings for this compound
| Study Type | Species | Duration | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Single Dose Toxicity | Rat | 24 hours | Well-tolerated up to 1000 mg/kg. | 1000 mg/kg |
| Repeat Dose Toxicity | Rat | 28 days | No significant findings at low and mid doses. Reversible liver enzyme elevation at high dose. | 50 mg/kg/day |
| Repeat Dose Toxicity | Dog | 28 days | Well-tolerated at all dose levels. | 100 mg/kg/day |
| Safety Pharmacology | Various | - | No effects on cardiovascular, respiratory, or central nervous systems. | - |
| Genotoxicity | In vitro/In vivo | - | No evidence of mutagenic or clastogenic potential. | - |
Experimental Protocols
Detailed experimental protocols are proprietary to the developing company. However, based on standard practices in the field, the following sections outline the likely methodologies used in the preclinical evaluation of this compound.
Animal Model
-
Model: Abca4 knockout (Abca4-/-) mice on a C57BL/6J background.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Dosing: this compound administered orally via gavage once daily.
Electroretinography (ERG)
-
Preparation: Mice are dark-adapted overnight. All procedures are performed under dim red light. Anesthesia is induced with a ketamine/xylazine cocktail. Pupils are dilated with tropicamide and phenylephrine.
-
Recording: A corneal electrode is placed on the eye with a reference electrode placed subcutaneously between the eyes and a ground electrode in the tail.
-
Stimuli: For scotopic ERG (rod-driven responses), a series of increasing intensity light flashes are presented in a Ganzfeld dome. For photopic ERG (cone-driven responses), mice are light-adapted for 10 minutes, and then a series of light flashes are presented on a background light that saturates rod responses.
-
Analysis: The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are measured.
A typical workflow for performing electroretinography in a preclinical mouse model.
Optical Coherence Tomography (OCT)
-
Preparation: Mice are anesthetized, and pupils are dilated as for ERG.
-
Imaging: A spectral-domain OCT (SD-OCT) system is used to acquire high-resolution cross-sectional images of the retina centered on the optic nerve head.
-
Analysis: The thickness of individual retinal layers, particularly the outer nuclear layer (ONL), is manually or automatically segmented and quantified.
Western Blot for RBP4
-
Sample Preparation: Retinal tissue is homogenized in lysis buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for RBP4, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified and normalized to a loading control (e.g., β-actin).
Immunohistochemistry (IHC)
-
Tissue Preparation: Eyes are enucleated, fixed in 4% paraformaldehyde, and cryoprotected in sucrose. Retinal sections are cut on a cryostat.
-
Staining: Sections are blocked and then incubated with primary antibodies against retinal markers (e.g., rhodopsin for rod outer segments, cone arrestin for cones, GFAP for glial activation). This is followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging: Stained sections are imaged using a confocal microscope.
Conclusion
This compound represents a promising therapeutic approach for Stargardt disease by targeting the underlying pathophysiology of toxic bisretinoid accumulation. The preclinical development program for this compound would have rigorously evaluated its efficacy, pharmacokinetics, and safety in relevant animal models and in vitro systems. While detailed quantitative data from these studies are not publicly available, the methodologies and endpoints described in this guide provide a comprehensive framework for understanding the preclinical evaluation of this novel RBP4 inhibitor. The successful completion of Phase 1 and 2a clinical trials suggests a favorable preclinical profile, and further clinical development will be critical to establishing the therapeutic potential of this compound for patients with inherited retinal diseases.[1][12]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Stargardt disease - Wikipedia [en.wikipedia.org]
- 5. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 6. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 7. bjo.bmj.com [bjo.bmj.com]
- 8. mdpi.com [mdpi.com]
- 9. Stargardt disease - Macular Society [macularsociety.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Large Benefit from Simple Things: High-Dose Vitamin A Improves RBP4-Related Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
STG-001 and its Role in the Visual Cycle Pathway: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stargardt disease, the most prevalent form of inherited juvenile macular degeneration, is characterized by the progressive loss of central vision. The disease is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic vitamin A-derived bisretinoids, most notably A2E, in the retinal pigment epithelium (RPE). This accumulation results in RPE and photoreceptor cell death. STG-001, a novel investigational therapeutic, operates as an indirect modulator of the visual cycle. By inhibiting the retinol-binding protein 4 (RBP4), this compound aims to reduce the systemic transport of retinol to the retina, thereby mitigating the formation of cytotoxic bisretinoids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its intended effects on the visual cycle pathway, and a summary of its clinical development to date. Due to the limited public availability of detailed clinical trial data, this paper also outlines the general experimental protocols relevant to the assessment of such a therapeutic.
Introduction to Stargardt Disease and the Visual Cycle
Stargardt disease is an autosomal recessive retinal dystrophy caused by mutations in the ABCA4 gene[1]. The ABCA4 protein is a transmembrane transporter located in the outer segments of photoreceptor cells. It plays a crucial role in clearing all-trans-retinal from the photoreceptor outer segments after its photoisomerization from 11-cis-retinal, a key step in the visual cycle[1][2].
The visual cycle is a critical enzymatic process that regenerates 11-cis-retinal to ensure continuous phototransduction. This cycle involves both photoreceptor cells and the RPE. A disruption in the clearance of all-trans-retinal, as seen in Stargardt disease, leads to its accumulation and subsequent reaction with another molecule of all-trans-retinal and phosphatidylethanolamine to form the toxic bisretinoid A2E. A2E and other lipofuscin components accumulate in the RPE, leading to cellular dysfunction and eventual apoptosis of both RPE and photoreceptor cells, resulting in progressive vision loss[1][2].
This compound: Mechanism of Action
This compound is a small molecule inhibitor of Retinol-Binding Protein 4 (RBP4)[3]. RBP4 is the primary transport protein for vitamin A (retinol) in the bloodstream, responsible for delivering it from the liver to various tissues, including the retina.
The therapeutic rationale for this compound in Stargardt disease is to indirectly modulate the visual cycle by limiting the supply of retinol to the retina. By inhibiting RBP4, this compound reduces the amount of retinol transported to the RPE. This, in turn, is expected to decrease the rate of visual cycle activity and, consequently, the formation and accumulation of the toxic bisretinoid A2E. This mechanism aims to slow down the progression of retinal degeneration and preserve vision in patients with Stargardt disease.
Figure 1: Proposed mechanism of action of this compound in Stargardt disease.
Clinical Development of this compound
This compound has undergone early-phase clinical development to assess its safety, pharmacokinetics, and pharmacodynamics.
-
Phase 1 Trials: A Phase 1, randomized, double-masked, placebo-controlled study in healthy volunteers (ACTRN12619000816156) and a Phase 1b open-label, cross-over study comparing two formulations (ACTRN12620000766910) have been completed[3]. These studies evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound.
-
Phase 2a Trial: A Phase 2a open-label, multicenter study (NCT04489511) was conducted in approximately 10 subjects with Stargardt disease[4][5]. The trial evaluated two doses of this compound administered daily for 28 days. The primary objectives were to assess the safety and tolerability of this compound in this patient population. Secondary objectives included the evaluation of pharmacokinetics and pharmacodynamics, including the effect on RBP4 levels[5][6]. The trial was completed in April 2021[5][6]. Publicly available information indicates that the study was completed with no reported serious adverse events, although some visual disturbances were noted[4].
Data Presentation
Detailed quantitative data from the clinical trials of this compound have not been made publicly available. The following tables are presented as a template for the types of data that would be critical for evaluating the efficacy and safety of this compound.
Table 1: Pharmacodynamic Effects of this compound on Plasma RBP4 Levels
| Treatment Group | Baseline RBP4 (µg/mL) (Mean ± SD) | RBP4 at Day 28 (µg/mL) (Mean ± SD) | Percent Change from Baseline (Mean ± SD) |
| This compound Dose 1 | Data not available | Data not available | Data not available |
| This compound Dose 2 | Data not available | Data not available | Data not available |
Table 2: Effects of this compound on Visual Function Endpoints
| Treatment Group | Baseline BCVA (logMAR) (Mean ± SD) | BCVA at Day 28 (logMAR) (Mean ± SD) | Change in Scotopic ERG a-wave amplitude (µV) (Mean ± SD) | Change in Photopic ERG b-wave amplitude (µV) (Mean ± SD) |
| This compound Dose 1 | Data not available | Data not available | Data not available | Data not available |
| This compound Dose 2 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The specific experimental protocols used in the this compound clinical trials have not been published. However, based on standard methodologies for clinical trials in Stargardt disease, the following are likely approaches for the key assessments.
Quantification of Plasma RBP4
The measurement of plasma RBP4 levels is a key pharmacodynamic endpoint for an RBP4 inhibitor. Several methods are available for this purpose:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common and relatively high-throughput method for quantifying protein levels in biological fluids. Commercial ELISA kits for human RBP4 are widely available.
-
Quantitative Western Blotting: A semi-quantitative method that can provide information on the size and relative abundance of the protein.
-
Mass Spectrometry Immunoassay (MSIA): A highly sensitive and specific method that can distinguish between different isoforms of RBP4.
A generalized workflow for quantifying RBP4 would involve:
-
Collection of blood samples from patients at baseline and specified time points during and after treatment.
-
Separation of plasma from whole blood by centrifugation.
-
Storage of plasma samples at -80°C until analysis.
-
Quantification of RBP4 concentration using a validated assay (e.g., ELISA).
-
Comparison of post-treatment RBP4 levels to baseline levels to determine the effect of the drug.
Figure 2: Generalized workflow for RBP4 quantification.
Assessment of Retinal Function: Electroretinography (ERG)
Electroretinography is a non-invasive diagnostic test that measures the electrical responses of the various cell types in the retina, including photoreceptors (rods and cones). Standardized ERG protocols are crucial for assessing changes in retinal function in response to therapeutic interventions.
A typical full-field ERG protocol for a Stargardt disease clinical trial would include:
-
Dark Adaptation: The patient is placed in a dark room for a specified period (e.g., 30 minutes) to allow for the regeneration of rhodopsin in the rod photoreceptors.
-
Scotopic ERG: Rod-mediated responses are elicited using dim flashes of light of increasing intensity. The a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells) are measured.
-
Light Adaptation: The patient is then exposed to a bright background light for a period (e.g., 10 minutes) to saturate the rods and isolate cone function.
-
Photopic ERG: Cone-mediated responses are recorded in response to single flashes of light and high-frequency flicker stimulation.
Changes in ERG amplitudes and implicit times from baseline to post-treatment would be analyzed to assess the impact of this compound on retinal function.
Discussion and Future Directions
This compound represents a promising therapeutic strategy for Stargardt disease by targeting the upstream supply of retinol to the retina. The successful completion of Phase 1 and 2a clinical trials suggests a favorable safety profile. However, the lack of publicly available quantitative data on its pharmacodynamic and efficacy endpoints makes a thorough assessment of its potential challenging.
Future publications of the clinical trial results are eagerly awaited by the research and clinical communities. Key questions to be addressed include the dose-dependent effect of this compound on RBP4 levels, the correlation between RBP4 reduction and changes in retinal function and structure, and the long-term safety and efficacy of this therapeutic approach. Further clinical trials will be necessary to establish the clinical benefit of this compound in slowing the progression of Stargardt disease.
Conclusion
This compound is an RBP4 inhibitor that acts as an indirect modulator of the visual cycle, with the potential to reduce the accumulation of toxic bisretinoids in the retina of patients with Stargardt disease. While early-phase clinical trials have been completed, detailed quantitative data on its effects are not yet publicly available. The information presented in this technical guide summarizes the current understanding of this compound's mechanism of action and its clinical development pathway. The future disclosure of clinical trial data will be crucial in determining the therapeutic potential of this compound for this debilitating inherited retinal dystrophy.
References
- 1. Stargardt Disease (STGD) - American Academy of Ophthalmology [aao.org]
- 2. Diagnosis and Management of Stargardt Disease - American Academy of Ophthalmology [aao.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
The Pharmacological Profile of STG-001: An In-Depth Technical Guide for Researchers
An Overview of STG-001, a Novel Visual Cycle Modulator for the Treatment of Stargardt Disease
This compound is an investigational oral therapeutic agent under development by Stargazer Pharmaceuticals for the treatment of Stargardt disease, the most common form of inherited juvenile macular degeneration.[1] Classified as an indirect visual cycle modulator, this compound aims to address the underlying pathophysiology of Stargardt disease by reducing the accumulation of cytotoxic retinoids in the retina. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, and a summary of its clinical development to date.
Mechanism of Action: Modulating the Visual Cycle
The visual cycle is a critical process in the retina responsible for regenerating 11-cis-retinal, the chromophore essential for vision. In Stargardt disease, mutations in the ABCA4 gene lead to the accumulation of toxic vitamin A byproducts, collectively known as lipofuscin, in the retinal pigment epithelium (RPE).[2] This lipofuscin accumulation is cytotoxic and leads to progressive retinal degeneration and vision loss.[3]
This compound's therapeutic strategy is to indirectly modulate the visual cycle by reducing the amount of vitamin A transported to the retina.[3] It achieves this by lowering the plasma concentrations of Retinol Binding Protein 4 (RBP4), the primary transport protein for retinol (vitamin A) from the liver to the eye. By inhibiting RBP4, this compound is expected to decrease the uptake of retinol by the retina, thereby slowing the formation of toxic bisretinoids.[1][4]
Clinical Development Program
This compound has undergone a Phase 1 clinical trial in healthy volunteers and a Phase 2a clinical trial in patients with Stargardt disease.[5]
Clinical Trial Summary
| Trial Identifier | Phase | Status | Population | Study Design | Key Objectives |
| ACTRN12619000816156 | 1 | Completed | Healthy Volunteers | Randomized, Double-Masked, Placebo-Controlled, Single and Multiple Ascending Dose | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[5] |
| NCT04489511 | 2a | Completed | Stargardt Disease Patients | Open-Label, Multicenter | To evaluate the safety, pharmacokinetics, and pharmacodynamics of two doses of this compound administered daily for 28 days.[6][7] |
Phase 2a Study (NCT04489511) Design and Reported Adverse Events
The Phase 2a study was an open-label, multicenter trial that enrolled 10 subjects with a genotypically confirmed diagnosis of Stargardt disease.[6][7] Participants were assigned to one of two dose cohorts and received this compound daily for 28 days.[6] The primary focus of the study was to assess the safety and tolerability of this compound, with secondary objectives including the evaluation of its pharmacokinetic and pharmacodynamic profiles.[6] While quantitative results from the trial have not been publicly released, a summary of reported adverse events is available.
| Dose Cohort | Number of Patients | Reported Adverse Events |
| Low Dose | 6 | Dry eye (1), Subretinal fluid (1), Skin disorder (1) |
| High Dose | 4 | Chromatopsia (1), Delayed dark adaptation (1), Night blindness (2), Visual impairment (1), Dry skin (1) |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not publicly available. However, based on standard practices for the clinical development of visual cycle modulators and information from similar drug development programs, the following methodologies are likely to have been employed.
Pharmacokinetic Analysis
-
Sample Collection : Serial blood samples (plasma or serum) would be collected at various time points following single and multiple doses of this compound.
-
Bioanalytical Method : A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method would likely be used to quantify the concentrations of this compound and its potential metabolites in the biological samples.
-
Pharmacokinetic Parameters : Non-compartmental analysis would be used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
Pharmacodynamic Analysis (RBP4 Measurement)
-
Sample Collection : Blood samples would be collected to measure plasma RBP4 levels at baseline and at multiple time points during and after treatment with this compound.
-
Assay Method : An enzyme-linked immunosorbent assay (ELISA) or a turbidimetric immunoassay would be the standard method for quantifying RBP4 concentrations in plasma.[8][9][10] These assays utilize specific antibodies to detect and quantify RBP4.
-
Pharmacodynamic Endpoint : The primary pharmacodynamic endpoint would be the change in plasma RBP4 concentration from baseline.
Future Directions
The completion of the Phase 2a trial for this compound marks a significant step in its development. The safety and pharmacodynamic data from this trial will be crucial in designing future pivotal studies to evaluate the efficacy of this compound in slowing the progression of Stargardt disease. Further clinical development will likely involve larger, longer-term studies to assess the impact of this compound on key clinical endpoints such as the rate of retinal atrophy and changes in visual acuity. The public release of quantitative data from the completed trials is eagerly awaited by the research and clinical communities.
References
- 1. What drugs are in development for Stargardt Disease? [synapse.patsnap.com]
- 2. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 4. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Serum Retinol-Binding Protein 4 (RBP4) Levels in Patients with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gentian.com [gentian.com]
The Discovery and Development of STG-001 for Stargardt Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stargardt disease, an inherited retinal dystrophy characterized by progressive central vision loss, currently has no approved treatment. The accumulation of toxic vitamin A metabolites, particularly N-retinylidene-N-retinylethanolamine (A2E), in the retinal pigment epithelium (RPE) is a key pathological feature. STG-001, a novel small molecule developed by Stargazer Pharmaceuticals, is an investigational therapeutic designed to address this underlying pathology. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, preclinical rationale, and clinical evaluation. While specific quantitative data from Stargazer Pharmaceuticals' proprietary studies are not yet publicly available, this document synthesizes the existing scientific literature and clinical trial information to offer a detailed perspective for researchers and drug development professionals.
Introduction to Stargardt Disease and the Therapeutic Rationale for this compound
Stargardt disease is the most common form of inherited macular degeneration, typically manifesting in childhood or adolescence.[1] It is primarily caused by mutations in the ABCA4 gene, which encodes an ATP-binding cassette transporter protein crucial for clearing all-trans-retinal from photoreceptor outer segments.[2] Impaired ABCA4 function leads to the accumulation of all-trans-retinal and its subsequent conversion into cytotoxic bisretinoid compounds like A2E within RPE cells.[2] This lipofuscin accumulation contributes to RPE and photoreceptor cell death, resulting in progressive vision loss.[1]
The transport of vitamin A (retinol) from the circulation to the retina is a critical step in the visual cycle and is mediated by retinol-binding protein 4 (RBP4).[3] this compound is a small molecule inhibitor of RBP4.[4][5] By reducing the amount of RBP4 available to transport retinol to the eye, this compound aims to decrease the influx of retinol into the retina.[1][3] This, in turn, is expected to reduce the rate of visual cycle activity and, consequently, the formation and accumulation of toxic bisretinoids like A2E.[1][3] This mechanism of action represents a promising upstream therapeutic strategy to slow the progression of retinal degeneration in Stargardt disease.
Preclinical Development
In Vitro and In Vivo Models
The preclinical development of RBP4 inhibitors for Stargardt disease has primarily utilized the Abca4 knockout (Abca4-/-) mouse model.[6][7] This model recapitulates key features of the human disease, including the age-dependent accumulation of A2E and other lipofuscin fluorophores in the RPE.[6][8]
Preclinical Efficacy (Conceptual)
While specific preclinical data for this compound has not been publicly disclosed, studies on other RBP4 antagonists in Abca4-/- mice have demonstrated proof-of-concept for this therapeutic approach. These studies have shown that reducing systemic RBP4 levels can lead to a significant decrease in the accumulation of A2E in the RPE.
Table 1: Conceptual Preclinical Efficacy Data for an RBP4 Inhibitor in Abca4-/- Mice
| Parameter | Control Group (Abca4-/-) | RBP4 Inhibitor-Treated Group (Abca4-/-) | Percentage Reduction |
| Serum RBP4 Levels | Baseline | Reduced | Data not available |
| A2E Levels in RPE (pmol/eye) | Elevated | Reduced | Data not available |
| Fundus Autofluorescence (qAF) | Increased | Reduced | Data not available |
| Electroretinography (ERG) a- and b-wave amplitudes | Progressive decline | Preserved | Data not available |
Note: This table is a conceptual representation based on expected outcomes for an RBP4 inhibitor. Specific quantitative data for this compound is not yet publicly available.
Experimental Protocols: Preclinical Assessment
-
Animal Model: Abca4-/- mice on a suitable genetic background are used.
-
Housing: Mice are typically housed under a standard 12-hour light/12-hour dark cycle.
-
Dosing: this compound would be administered orally, likely via daily gavage or formulated in the diet, for a specified duration (e.g., several months) to assess long-term effects on lipofuscin accumulation.[9]
-
Sample Preparation: Following euthanasia, eyes are enucleated, and the RPE-choroid-sclera complex is dissected.
-
Extraction: The tissue is homogenized, and lipids, including A2E, are extracted using a solvent system (e.g., chloroform/methanol).
-
HPLC Analysis: The extracted lipids are separated and quantified using reverse-phase HPLC with UV-Vis detection. A2E is identified and quantified by comparing its retention time and absorbance spectrum to a known standard.[10][11]
-
Procedure: Mice are anesthetized, and their pupils are dilated. A scanning laser ophthalmoscope (SLO) is used to acquire FAF images of the retina.
-
Image Analysis: Quantitative FAF (qAF) analysis is performed to measure the intensity of autofluorescence, which correlates with lipofuscin levels.[7][12]
-
Procedure: Following dark adaptation, full-field ERG is performed to assess the function of rod and cone photoreceptors. Scotopic (dark-adapted) and photopic (light-adapted) responses are recorded in response to light flashes of varying intensities.
-
Analysis: The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are measured to evaluate retinal function.[13][14]
Preclinical workflow for evaluating this compound.
Clinical Development
This compound has progressed through Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.
Phase 1 Clinical Trial in Healthy Volunteers
A Phase 1, randomized, double-masked, placebo-controlled, single- and multiple-ascending dose study of this compound was successfully completed in healthy volunteers.[3][4] The primary objective of this study was to assess the safety and tolerability of this compound. While specific quantitative results have not been published, the successful completion of this trial supported the initiation of studies in patients with Stargardt disease.[3]
Table 2: Phase 1 Clinical Trial Design (Healthy Volunteers)
| Trial Identifier | Study Design | Population | Intervention | Primary Endpoints | Status |
| ACTRN12619000816156 | Randomized, Double-Masked, Placebo-Controlled, Single- and Multiple-Ascending Dose | Healthy Volunteers | This compound | Safety and Tolerability | Completed |
Phase 2a Clinical Trial in Stargardt Disease Patients
A Phase 2a, open-label, multicenter study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in subjects with Stargardt disease (STGD1).[8][15]
Table 3: Phase 2a Clinical Trial Design (Stargardt Disease Patients)
| Trial Identifier | Study Design | Population | Intervention | Primary Endpoints | Status |
| NCT04489511 | Open-label, Multicenter | ~12 subjects (18-55 years) with genetically confirmed STGD1 | Two dose levels of this compound administered daily for 28 days | Safety, Pharmacokinetics (PK), Pharmacodynamics (PD) | Completed |
Note: Detailed results from this study have not yet been publicly released.
Clinical Trial Protocols (Methodology)
-
Inclusion Criteria: Subjects aged 18 to 55 years with a diagnosis of Stargardt disease confirmed by genetic testing (at least two ABCA4 mutations).[8][15]
-
Dosing Regimen: Daily oral administration of one of two dose levels of this compound for 28 days.[8][15]
-
Monitoring of adverse events, clinical laboratory tests (including liver function), electrocardiograms (ECGs), and ophthalmic examinations.[8][15]
-
Blood samples were collected at various time points to determine the concentration of this compound in plasma. Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) would be calculated to characterize the drug's absorption, distribution, metabolism, and excretion.
-
Primary PD Marker: Measurement of plasma RBP4 levels to confirm target engagement and assess the extent of RBP4 reduction following this compound administration.
-
Exploratory Biomarkers: Ophthalmic imaging techniques such as fundus autofluorescence (FAF) and spectral-domain optical coherence tomography (SD-OCT) were likely employed to monitor changes in retinal structure and lipofuscin accumulation. Functional assessments may have included electroretinography (ERG) and visual acuity testing.[8][15]
Phase 2a clinical trial workflow for this compound.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the modulation of the visual cycle by inhibiting RBP4.
Simplified signaling pathway of this compound.
Future Directions
The successful completion of the Phase 2a trial is a significant milestone in the development of this compound. The forthcoming results will be critical in determining the future clinical development path, including the design of larger, pivotal Phase 2/3 trials to definitively assess the efficacy and safety of this compound in slowing the progression of Stargardt disease. The data will also inform dose selection and the identification of appropriate patient populations for future studies.
Conclusion
This compound represents a promising, targeted therapeutic approach for Stargardt disease by addressing the fundamental pathological process of toxic bisretinoid accumulation. While comprehensive quantitative data from clinical trials are eagerly awaited, the mechanism of action and the successful completion of early-phase clinical studies provide a strong rationale for its continued development. This technical guide summarizes the current state of knowledge regarding this compound and will be updated as more information becomes publicly available.
References
- 1. researchgate.net [researchgate.net]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 4. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Fundus Autofluorescence in the Abca4−/− Mouse Model of Stargardt Disease—Correlation With Accumulation of A2E, Retinal Function, and Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. ichorlifesciences.com [ichorlifesciences.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
STG-001: A Novel Approach to Mitigating Lipofuscin Accumulation in Stargardt Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Stargardt disease (STGD1) is the most prevalent inherited macular dystrophy, leading to progressive central vision loss, particularly in younger populations. A key pathological hallmark of STGD1 is the excessive accumulation of lipofuscin, a heterogeneous mixture of autofluorescent pigments, within the retinal pigment epithelium (RPE). This accumulation is cytotoxic and contributes to RPE and photoreceptor degeneration. STG-001, a novel therapeutic agent developed by Stargazer Pharmaceuticals, represents a promising strategy to combat this pathology. As an indirect visual cycle modulator, this compound is designed to reduce the formation of lipofuscin by targeting the transport of vitamin A (retinol) to the retina. This technical guide provides a comprehensive overview of the core mechanism of this compound, its role in reducing lipofuscin accumulation, available (though limited) data, and detailed experimental protocols relevant to its preclinical and clinical evaluation.
Introduction: The Pathophysiology of Stargardt Disease and the Role of Lipofuscin
Stargardt disease is an autosomal recessive disorder primarily caused by mutations in the ABCA4 gene.[1] This gene encodes an ATP-binding cassette transporter protein located in the outer segments of photoreceptor cells, which is crucial for clearing all-trans-retinal, a key component of the visual cycle.[1][2] Impaired ABCA4 function leads to the accumulation of all-trans-retinal and its toxic byproducts, which ultimately form bisretinoids, the primary components of lipofuscin.[1][2] The most well-characterized of these bisretinoids is N-retinylidene-N-retinylethanolamine (A2E).[3]
The accumulation of lipofuscin within the RPE is cytotoxic, inducing a range of detrimental effects including:
-
Increased oxidative stress
-
Lysosomal dysfunction
-
Complement activation
-
Ultimately, apoptosis of RPE cells and subsequent photoreceptor death
Currently, there are no approved treatments for Stargardt disease.[1] Therapeutic strategies in development aim to address the underlying pathology by various means, including gene therapy, stem cell therapy, and pharmacological modulation of the visual cycle.[1][4] this compound falls into the latter category, offering a systemic approach to reduce the substrate availability for lipofuscin formation.
This compound: Mechanism of Action
This compound is an orally administered small molecule that acts as an antagonist of Retinol-Binding Protein 4 (RBP4).[5][6] RBP4 is the sole specific transporter of retinol from the liver, where it is stored, to peripheral tissues, including the retina.[7] In the bloodstream, the retinol-RBP4 complex binds to transthyretin (TTR) to prevent its filtration by the kidneys.[8]
The proposed mechanism of action for this compound is as follows:
-
RBP4 Antagonism : this compound competes with retinol for binding to RBP4.[9]
-
Disruption of Retinol Transport : By displacing retinol from RBP4, this compound disrupts the formation of the holo-RBP4-TTR complex.[10]
-
Reduced Retinal Vitamin A Uptake : The reduced circulating holo-RBP4 leads to a decrease in the delivery of retinol to the RPE.[11]
-
Inhibition of Lipofuscin Formation : With less retinol available in the visual cycle, the production of all-trans-retinal and its toxic bisretinoid byproducts, including A2E, is significantly reduced.[12]
This indirect modulation of the visual cycle is anticipated to slow the rate of lipofuscin accumulation, thereby preserving RPE and photoreceptor health and function.[13]
Mechanism of this compound action.
Data Presentation: Preclinical and Clinical Findings
As of the date of this document, specific quantitative data from preclinical and clinical studies of this compound have not been made publicly available by Stargazer Pharmaceuticals. Phase 1 single- and multiple-ascending dose studies in healthy volunteers have been completed, and a Phase 2a study in Stargardt disease patients was initiated.[14][15][16]
To provide a framework for the expected outcomes of this compound, this section presents analogous data from studies of other RBP4 antagonists and visual cycle modulators investigated for Stargardt disease and related conditions.
Table 1: Analogous Preclinical Data for RBP4 Antagonists in Animal Models of Stargardt Disease
| Compound | Animal Model | Duration of Treatment | Key Findings | Reference |
| Fenretinide | Abca4-/- mice | Dose-dependent | Dose-dependent reduction in serum retinol and RBP4. | [12] |
| Decreased A2E and lipofuscin accumulation in the RPE. | [12] | |||
| BPN-14136 | Abca4-/- mice | 12 weeks | Significant reduction in serum RBP4 levels. | [17] |
| Inhibition of bisretinoid synthesis. | [17] | |||
| 40-50% partial reduction in total visual cycle retinoids. | [17] |
Table 2: Analogous Clinical Trial Data for Visual Cycle Modulators in Stargardt Disease
| Compound | Phase of Trial | Number of Patients | Key Endpoints & Findings | Reference |
| Emixustat | Phase 2 | N/A | Demonstrated biologic activity by suppressing the visual cycle. | [4] |
| Phase 3 | N/A | Suggested slowing of disease progression in patients with smaller lesions. | [4] | |
| Tinlarebant | Phase 2 | N/A | Demonstrated safety in childhood-onset STGD1 patients. | [9] |
| Phase 3 | Ongoing | Evaluating the efficacy in slowing disease progression. | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's efficacy in reducing RBP4 levels and lipofuscin accumulation.
Quantification of Serum RBP4 Levels by ELISA
Objective: To measure the concentration of RBP4 in serum samples from subjects treated with this compound.
Protocol:
-
Sample Collection and Preparation:
-
Collect whole blood samples in serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000 x g for 15 minutes.
-
Aliquot serum and store at -80°C until analysis.
-
-
ELISA Procedure (using a commercial Human RBP4 ELISA Kit):
-
Prepare reagents, standards, and samples as per the manufacturer's instructions.
-
Add standards and diluted serum samples to the wells of a 96-well plate pre-coated with an anti-RBP4 antibody.
-
Incubate for the specified time at room temperature to allow RBP4 to bind to the immobilized antibody.
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add a biotinylated detection antibody specific for RBP4 to each well and incubate.
-
Wash the wells to remove unbound detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add a TMB substrate solution to each well. The HRP will catalyze the conversion of TMB to a colored product.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of RBP4 in the serum samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage reduction in RBP4 levels in the this compound treated group compared to the placebo or baseline.
-
RBP4 quantification workflow.
Quantification of Lipofuscin by Fundus Autofluorescence (FAF)
Objective: To non-invasively measure changes in lipofuscin accumulation in the RPE of Stargardt disease patients treated with this compound.
Protocol:
-
Patient Preparation:
-
Dilate the pupils of the patient using a standard mydriatic agent.
-
-
Image Acquisition:
-
Use a confocal scanning laser ophthalmoscope (cSLO) with a standardized internal reference for quantitative FAF (qFAF).
-
Acquire high-resolution images of the macula using a 488 nm excitation wavelength and a barrier filter to detect emitted fluorescence (typically >500 nm).
-
Obtain multiple images to ensure high quality and for averaging to reduce noise.
-
-
Image Analysis:
-
Use specialized software to align and average the acquired FAF images.
-
Define a region of interest (ROI) in the peripapillary area, avoiding the optic disc and major blood vessels.
-
Calibrate the grey levels of the FAF images using the internal reference to obtain qFAF values.
-
Measure the mean qFAF intensity within the ROI.
-
-
Data Analysis:
-
Compare the change in qFAF values from baseline to follow-up visits between the this compound and placebo groups.
-
A significant reduction or a slower rate of increase in qFAF in the treated group would indicate a positive therapeutic effect.
-
Quantification of A2E in Retinal Tissue (Preclinical)
Objective: To directly measure the concentration of the lipofuscin component A2E in the RPE of animal models treated with this compound.
Protocol:
-
Tissue Collection and Extraction:
-
Euthanize the animal and enucleate the eyes.
-
Dissect the RPE-choroid complex from the posterior eyecup.
-
Homogenize the tissue in a chloroform/methanol solvent mixture.
-
Perform a two-phase extraction to separate the lipid-soluble components, including A2E.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample into a reverse-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water with a small percentage of a modifying agent like trifluoroacetic acid.
-
Detect A2E using a photodiode array (PDA) detector at its characteristic absorption maxima (around 335 nm and 430 nm).
-
Quantify the amount of A2E by comparing the peak area to a standard curve generated with synthetic A2E.
-
-
Data Analysis:
-
Normalize the A2E concentration to the amount of tissue used for extraction.
-
Compare the A2E levels between this compound treated and control animals.
-
Conclusion and Future Directions
This compound presents a rational and promising therapeutic strategy for Stargardt disease by targeting the upstream source of lipofuscin formation. By reducing the delivery of vitamin A to the retina through RBP4 antagonism, this compound has the potential to significantly slow the progression of this debilitating disease. The lack of publicly available quantitative data from Stargazer Pharmaceuticals necessitates a reliance on analogous data from similar compounds, which support the viability of this approach.
The successful completion of ongoing and future clinical trials will be crucial to establish the safety and efficacy of this compound in Stargardt disease patients. Key future research directions should include:
-
Publication of Phase 1 and 2a clinical trial data: This will provide the scientific community with essential information on the safety, pharmacokinetics, and pharmacodynamics of this compound.
-
Long-term efficacy studies: Demonstrating a sustained reduction in the rate of lipofuscin accumulation and a corresponding preservation of visual function over several years will be critical for regulatory approval and clinical adoption.
-
Biomarker development: Further refinement of non-invasive imaging techniques like qFAF and the exploration of other potential biomarkers will aid in monitoring treatment response and disease progression.
References
- 1. How do different drug classes work in treating Stargardt Disease? [synapse.patsnap.com]
- 2. Novel Therapies for Stargardt Disease | Retinal Physician [retinalphysician.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The Pathology of Stargardt Disease and Future Treatment Horizons | Retinal Physician [retinalphysician.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 8. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of the RBP4 antagonist tinlarebant, a promising therapeutic for treating Stargardt disease and atrophic age-related macular degeneration - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 11. globalgenes.org [globalgenes.org]
- 12. mdpi.com [mdpi.com]
- 13. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 14. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 15. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of STG-001 in Animal Models of Stargardt Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stargardt disease (STGD1) is the most prevalent inherited macular dystrophy, leading to progressive central vision loss, for which there is currently no approved treatment. The disease is primarily caused by mutations in the ABCA4 gene, resulting in the accumulation of toxic bisretinoid byproducts, such as A2E, in the retinal pigment epithelium (RPE). STG-001, developed by Stargazer Pharmaceuticals, is a novel small molecule inhibitor of Retinol-Binding Protein 4 (RBP4). By reducing the systemic transport of retinol to the retina, this compound aims to decrease the rate of bisretinoid formation, thereby slowing retinal degeneration. While specific preclinical efficacy data for this compound in animal models is not extensively published, this whitepaper synthesizes the therapeutic rationale, outlines the established experimental protocols for evaluating this class of compounds, and presents surrogate data from other RBP4 inhibitors to illustrate the expected in vivo effects.
The Pathophysiology of Stargardt Disease and the Rationale for RBP4 Inhibition
Stargardt disease is an autosomal recessive disorder characterized by biallelic mutations in the ABCA4 gene. The ABCA4 protein is a retinal transporter crucial for clearing all-trans-retinal from photoreceptor outer segments during the visual cycle.[1] A dysfunctional ABCA4 protein leads to the accumulation of all-trans-retinal, which then forms toxic bisretinoid compounds like N-retinylidene-N-retinylethanolamine (A2E).[2] A2E is a major component of lipofuscin, which accumulates in RPE cells, causing cellular damage, RPE atrophy, and subsequent photoreceptor death, leading to progressive vision loss.[2]
The transport of retinol (vitamin A) from the liver to the RPE is mediated by RBP4. By inhibiting RBP4, this compound is designed to reduce the influx of retinol into the visual cycle.[3][4] This modulation is expected to decrease the overall flux through the visual cycle, thereby reducing the rate of all-trans-retinal formation and, consequently, the accumulation of cytotoxic bisretinoids. This therapeutic strategy aims to slow the progression of retinal degeneration and preserve vision in individuals with Stargardt disease.
Experimental Protocols for In Vivo Efficacy Assessment
The standard animal model for studying Stargardt disease is the Abca4 knockout (Abca4-/-) mouse. These mice exhibit a biochemical phenotype similar to human patients, including the age-dependent accumulation of A2E and lipofuscin in the RPE, although retinal degeneration is often slow and less severe than in humans.
A representative experimental workflow for evaluating an RBP4 inhibitor like this compound in this model is as follows:
Animal Models and Treatment
-
Animal Model: Abca4-/- mice on a C57BL/6J background.
-
Treatment Groups:
-
Vehicle control (e.g., standard diet or oral gavage with vehicle).
-
This compound low dose.
-
This compound high dose.
-
-
Administration: Typically, chronic oral administration mixed in the diet or via daily gavage for a period of several months to allow for measurable differences in lipofuscin accumulation.
Efficacy Endpoints
-
A2E Quantification:
-
Method: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) on extracts from posterior eye cups.
-
Purpose: To directly measure the concentration of the toxic bisretinoid A2E.
-
-
Lipofuscin Autofluorescence:
-
Method: In vivo fundus autofluorescence (FAF) imaging using a scanning laser ophthalmoscope.
-
Purpose: To non-invasively monitor the accumulation of lipofuscin in the RPE over time.
-
-
Retinal Function:
-
Method: Electroretinography (ERG) to measure the electrical responses of various cell types in the retina, including photoreceptors (a-wave) and bipolar cells (b-wave). Both scotopic (dark-adapted) and photopic (light-adapted) ERGs are performed.
-
Purpose: To assess the functional integrity of the retina.
-
-
Retinal Structure:
-
Method: In vivo spectral-domain optical coherence tomography (SD-OCT) to visualize the cross-sectional structure of the retina.
-
Purpose: To measure the thickness of retinal layers, particularly the outer nuclear layer (ONL), which contains the photoreceptor cell bodies, as an indicator of retinal degeneration.
-
Quantitative Data from In Vivo Studies of RBP4 Inhibitors
While specific data for this compound is not publicly available, studies on other non-retinoid RBP4 antagonists, such as BPN-14136, in the Abca4-/- mouse model provide a strong indication of the expected efficacy of this drug class.
Table 1: Effect of RBP4 Antagonist BPN-14136 on A2E and Lipofuscin Accumulation in Abca4-/- Mice
| Parameter | Wild-Type | Abca4-/- (Vehicle) | Abca4-/- (BPN-14136) | Percent Reduction |
| A2E Levels | Undetectable | Elevated | Significantly Reduced | ~50% |
| Lipofuscin Autofluorescence | Baseline | Markedly Increased | Substantially Reduced | ~75% |
Data synthesized from published studies on BPN-14136.[5]
Table 2: Functional and Structural Outcomes with RBP4 Antagonists in Abca4-/- Mice
| Parameter | Expected Outcome with RBP4 Inhibition | Rationale |
| ERG a- and b-wave amplitudes | Preservation or improvement compared to untreated Abca4-/- mice. | Reduced lipofuscin-mediated toxicity is expected to preserve photoreceptor and bipolar cell function. |
| SD-OCT Outer Nuclear Layer (ONL) Thickness | Attenuation of ONL thinning compared to untreated Abca4-/- mice. | Slower RPE and photoreceptor degeneration should result in the preservation of retinal structure. |
Signaling Pathways and Logical Relationships
The therapeutic approach of this compound is based on a clear logical relationship between reducing the systemic delivery of retinol and mitigating the downstream pathology in Stargardt disease.
Conclusion
This compound represents a promising therapeutic strategy for Stargardt disease by targeting the upstream mechanism of retinol transport. Based on the known pathophysiology of the disease and in vivo efficacy data from analogous RBP4 inhibitors in the Abca4-/- mouse model, it is anticipated that this compound will effectively reduce the accumulation of toxic bisretinoids, thereby slowing the progression of retinal degeneration and preserving visual function. The successful completion of Phase 1 and 2a clinical trials for this compound suggests a favorable safety and pharmacokinetic profile, warranting further investigation in pivotal efficacy studies. The data from such preclinical models are crucial for establishing proof-of-concept and guiding the clinical development of this and other related therapeutic agents for Stargardt disease.
References
- 1. Rescue of the Stargardt Disease Phenotype in Abca4 Knockout Mice Through Dietary Modulation of the Vitamin A Receptor RBPR2 | Sciety [sciety.org]
- 2. Stargardt Disease Research Advances — Foundation Fighting Blindness [fightingblindness.org]
- 3. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 4. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 5. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
STG-001: A Novel Therapeutic Approach for ABCA4-Mediated Retinopathies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mutations in the ATP-binding cassette transporter A4 (ABCA4) gene are the leading cause of a spectrum of inherited retinal diseases, collectively known as ABCA4-mediated retinopathies. These conditions, most notably Stargardt disease, are characterized by the progressive degeneration of photoreceptors and the retinal pigment epithelium (RPE), leading to severe vision loss, for which there is currently no approved treatment. The pathology is driven by the accumulation of toxic bisretinoid compounds, such as N-retinylidene-N-retinylethanolamine (A2E), a byproduct of the visual cycle. STG-001, a promising therapeutic candidate, operates as an indirect modulator of the visual cycle by inhibiting the retinol-binding protein 4 (RBP4). This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of available clinical trial data, and detailed experimental protocols relevant to the study of ABCA4-mediated retinopathies.
Introduction: The Challenge of ABCA4-Mediated Retinopathies
ABCA4-mediated retinopathies represent a significant unmet medical need, with Stargardt disease being the most common form of inherited macular degeneration in both juvenile and adult populations. The ABCA4 protein is a crucial flippase located in the outer segment discs of photoreceptor cells. Its primary function is to transport N-retinylidene-phosphatidylethanolamine (N-Ret-PE), a key intermediate in the visual cycle, from the intradiscal lumen to the cytoplasm.[1][2][3][4][5]
In individuals with pathogenic ABCA4 mutations, this transport is impaired, leading to the accumulation of all-trans-retinal within the photoreceptor outer segments. This excess all-trans-retinal then reacts to form toxic bisretinoid adducts, including A2E, which accumulate as lipofuscin in RPE cells.[6] This lipofuscin accumulation is cytotoxic, inducing RPE and subsequent photoreceptor cell death, resulting in progressive vision loss.[6]
The clinical presentation of ABCA4-mediated retinopathies is heterogeneous, but typically involves central vision loss, photophobia, and color vision defects.[7] Diagnosis is confirmed through genetic testing and supported by characteristic findings on multimodal imaging, such as fundus autofluorescence (FAF) and optical coherence tomography (OCT).[7]
This compound: Mechanism of Action
This compound is a small molecule inhibitor of Retinol-Binding Protein 4 (RBP4).[8][9][10] RBP4 is the primary transport protein for retinol (Vitamin A) in the bloodstream, responsible for delivering it from the liver to various tissues, including the retina.[11][12][13] The visual cycle is critically dependent on a steady supply of retinol to the retina for the regeneration of the visual chromophore, 11-cis-retinal.
By inhibiting RBP4, this compound reduces the amount of retinol transported to the retina.[13] This modulation of the visual cycle is intended to decrease the rate of all-trans-retinal formation and, consequently, reduce the production of cytotoxic bisretinoids like A2E.[14] This mechanism aims to slow down the progressive degeneration of the RPE and photoreceptors, thereby preserving vision in patients with ABCA4-mediated retinopathies.[13]
References
- 1. Structure and function of ABCA4 and its role in the visual cycle and Stargardt macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ATP-binding cassette transporter ABCA4: structural and functional properties and role in retinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular structures of the eukaryotic retinal importer ABCA4 | eLife [elifesciences.org]
- 4. worldscientific.com [worldscientific.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Improved Lipofuscin Models and Quantification of Outer Segment Phagocytosis Capacity in Highly Polarized Human Retinal Pigment Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aao.org [aao.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Stargardt’s Disease: Molecular Pathogenesis and Current Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What drugs are in development for Stargardt Disease? [synapse.patsnap.com]
- 11. What are RBP4 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 14. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for STG-001 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information on STG-001, an investigational oral therapeutic for the treatment of Stargardt disease. The data is compiled from publicly accessible clinical trial information and press releases.
Introduction
This compound is an orally administered small molecule designed as an inhibitor of the Retinol-Binding Protein 4 (RBP4).[1] In the pathophysiology of Stargardt disease, a genetic condition often leading to juvenile macular degeneration, the accumulation of toxic vitamin A byproducts (bisretinoids) in the retina is a key driver of disease progression. This compound aims to reduce the transport of vitamin A to the retina, thereby decreasing the formation of these toxic metabolites and potentially slowing or preventing vision loss.[2][3]
Mechanism of Action
This compound functions by targeting RBP4, the primary transport protein for retinol (vitamin A) in the blood. By inhibiting RBP4, this compound reduces the amount of retinol available to the retinal pigment epithelium (RPE), a crucial step in the visual cycle. This modulation of the visual cycle is intended to limit the accumulation of lipofuscin, a hallmark of Stargardt disease.
Clinical Development Program
This compound has undergone a Phase 1 clinical trial in healthy volunteers and a Phase 2a clinical trial in patients with Stargardt disease.[2][4]
Phase 1 Clinical Trial
A Phase 1, randomized, double-masked, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of this compound in healthy volunteers.[4][5] While the successful completion of this trial has been announced, specific dosage levels and detailed results are not publicly available.
Phase 2a Clinical Trial (NCT04489511)
An open-label, multicenter Phase 2a study was initiated to assess the safety, pharmacokinetics, and pharmacodynamics of this compound in subjects with Stargardt disease (STGD1) caused by mutations in the ABCA4 gene.[6][7]
Table 1: Summary of this compound Phase 2a Clinical Trial (NCT04489511)
| Parameter | Details |
| Official Title | A Phase 2a Study of the Safety, Pharmacokinetics and Pharmacodynamics of this compound in Subjects With Stargardt Disease (STGD1) Caused by Autosomal Recessive Mutation in ATP Binding Cassette Subfamily A Member 4 (ABCA4) Gene |
| ClinicalTrials.gov ID | NCT04489511 |
| Study Design | Open-label, multicenter, active treatment |
| Patient Population | Approximately 10 subjects aged 18 to 55 years with a diagnosis of Stargardt disease confirmed by the presence of at least two ABCA4 gene mutations.[6] |
| Intervention | This compound administered orally, once daily for 28 days.[6][7] |
| Dosage Cohorts | Two dosage levels were evaluated: Dose 1 (Cohort 1) and Dose 2 (Cohort 2). The specific milligram dosages for each cohort have not been publicly disclosed.[6][7] |
| Primary Outcome Measures | Safety and tolerability of this compound. |
| Secondary Outcome Measures | Pharmacokinetics and pharmacodynamics of this compound. |
| Study Duration | 28 days of dosing followed by a 28-day follow-up period.[6] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the following outlines the general methodologies employed in the this compound clinical trials based on standard practices and available information.
General Workflow for Phase 2a Clinical Trial
Safety and Tolerability Assessment
-
Adverse Event (AE) Monitoring: Continuous monitoring and recording of all adverse events, serious adverse events (SAEs), and their relationship to the study drug.
-
Vital Signs: Regular measurement of blood pressure, heart rate, respiratory rate, and body temperature.
-
Physical Examinations: Comprehensive physical examinations at baseline and specified follow-up visits.
-
Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis performed at regular intervals to monitor for any drug-related toxicities.
-
Electrocardiograms (ECGs): To assess cardiac safety.
Pharmacokinetic (PK) Analysis
-
Blood Sampling: Collection of blood samples at pre-defined time points before and after drug administration.
-
Bioanalytical Method: Development and validation of a sensitive and specific assay (e.g., LC-MS/MS) to quantify concentrations of this compound and its potential metabolites in plasma.
-
PK Parameters: Calculation of standard pharmacokinetic parameters including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
Pharmacodynamic (PD) Assessment
-
RBP4 Levels: Measurement of plasma RBP4 concentrations at baseline and throughout the study to determine the extent of target engagement by this compound.
-
Vitamin A Levels: Measurement of serum retinol levels to assess the downstream effect of RBP4 inhibition.
-
Ophthalmic Examinations: A battery of ophthalmic tests to monitor changes in retinal structure and function, which may include:
-
Best-Corrected Visual Acuity (BCVA)
-
Fundus Autofluorescence (FAF) imaging to assess the health of the RPE.
-
Optical Coherence Tomography (OCT) to visualize retinal layers.
-
Electroretinography (ERG) to measure the electrical response of retinal cells.
-
Data Presentation
As the specific quantitative data from the clinical trials have not been publicly released, the following tables are presented as templates for how such data would be structured for clear comparison.
Table 2: Template for Phase 1 Single Ascending Dose (SAD) Pharmacokinetic Parameters
| Dose Group (mg) | N | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | t1/2 (hr) |
| Placebo | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 | |||||
| ... |
Table 3: Template for Phase 2a Pharmacodynamic Response
| Cohort | N | Baseline RBP4 (µg/mL) | End of Treatment RBP4 (µg/mL) | % Change in RBP4 |
| Dose 1 | ||||
| Dose 2 |
Conclusion
This compound represents a promising therapeutic approach for Stargardt disease by targeting the underlying mechanism of toxic retinoid accumulation. The completion of Phase 1 and Phase 2a clinical trials has established a preliminary safety and activity profile. Further clinical development will be necessary to determine the efficacy and long-term safety of this compound in this patient population. The scientific community awaits the publication of detailed results from these studies to fully evaluate the potential of this novel therapeutic.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 3. Stargardt’s Disease: Molecular Pathogenesis and Current Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 5. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Evaluating the in vivo Efficacy of STG-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
STG-001 is an investigational therapeutic agent under development for the treatment of Stargardt disease, the most common form of inherited macular degeneration.[1][2] Stargardt disease is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic lipofuscin and its bisretinoid component, A2E, in the retinal pigment epithelium (RPE), ultimately causing progressive vision loss.[3][4] this compound is an indirect visual cycle modulator that acts by reducing the plasma concentrations of retinol-binding protein 4 (RBP4) and vitamin A.[2][5] This mechanism is intended to decrease the uptake of retinol by the retina, thereby reducing the formation and accumulation of cytotoxic retinoids.[2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a relevant animal model of Stargardt disease.
Mechanism of Action of this compound in Stargardt Disease
This compound is designed to interfere with the transport of vitamin A (retinol) to the retina. By inhibiting RBP4, this compound reduces the amount of retinol available for the visual cycle. This, in turn, is expected to decrease the production of the toxic bisretinoid A2E, a key component of lipofuscin that contributes to RPE and photoreceptor cell death in Stargardt disease.[2][6]
Animal Model for in vivo Efficacy Studies
The most widely used and accepted animal model for Stargardt disease is the Abca4 knockout (Abca4-/-) mouse.[5][7] These mice exhibit a phenotype that recapitulates key features of the human disease, including the progressive accumulation of lipofuscin and A2E in the RPE.[3][8] While some strains of Abca4-/- mice do not show significant retinal degeneration under normal lighting conditions, light-induced retinal damage models can be employed to accelerate and exacerbate the degenerative phenotype, providing a more robust system for evaluating therapeutic interventions.[9][10] For certain studies, the Abca4-/- Rdh8-/- double knockout mouse can also be used, as it shows an even greater accumulation of bisretinoids.[11]
Experimental Workflow for in vivo Efficacy Evaluation
A typical workflow for assessing the in vivo efficacy of this compound involves longitudinal studies in Abca4-/- mice, with endpoints assessing retinal function, structure, and visual behavior, as well as biochemical analysis of lipofuscin accumulation.
Experimental Protocols
Electroretinography (ERG) for Retinal Function Assessment
Principle: ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina, including photoreceptors (a-wave) and inner retinal cells (b-wave).[1][12] It provides a quantitative assessment of retinal function.
Protocol:
-
Animal Preparation:
-
Dark-adapt mice overnight (minimum 12 hours) before scotopic (rod-driven) ERG recordings.[12][13]
-
Anesthetize mice using a mixture of ketamine and xylazine or isoflurane inhalation.[13]
-
Dilate the pupils with a drop of 1% tropicamide and 2.5% phenylephrine.[13]
-
Place the anesthetized mouse on a heated platform to maintain body temperature.[13]
-
-
ERG Recording:
-
Place a corneal electrode on the eye with a drop of methylcellulose for lubrication and electrical contact.[13]
-
Place reference and ground electrodes subcutaneously in the head and tail, respectively.[1]
-
For scotopic ERG, present single flashes of white light of increasing intensity in a Ganzfeld dome.[1][14]
-
For photopic (cone-driven) ERG, light-adapt the mouse for 10 minutes to a background light to saturate rod responses, then present light flashes.[12][13]
-
Record and amplify the electrical responses.
-
-
Data Analysis:
-
Measure the amplitude of the a-wave (from baseline to the trough) and the b-wave (from the a-wave trough to the peak).[13]
-
Compare the amplitudes between this compound-treated and vehicle-treated groups.
-
Quantification of Lipofuscin and A2E
Principle: A hallmark of Stargardt disease is the accumulation of the bisretinoid A2E, a major component of lipofuscin.[3] Quantification of A2E levels in the RPE provides a direct measure of the disease pathology and the efficacy of this compound in reducing its formation.
Protocol:
-
Tissue Preparation:
-
Euthanize mice and enucleate the eyes.
-
Dissect the RPE/choroid complex from the neural retina.[15]
-
-
A2E Extraction and HPLC Analysis:
-
Homogenize the pooled RPE/choroid samples in a chloroform:methanol solvent mixture.[15]
-
Centrifuge to separate the organic layer containing the lipids and A2E.[15]
-
Evaporate the solvent and redissolve the extract in a suitable mobile phase.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 column and a UV-Vis detector.[15][16]
-
Quantify A2E by comparing the peak area to a standard curve of known A2E concentrations.[16]
-
-
Fundus Autofluorescence (FAF) Imaging:
-
In living, anesthetized mice, FAF can be used to non-invasively monitor lipofuscin accumulation over time.[3]
-
Use a scanning laser ophthalmoscope (SLO) with appropriate excitation and emission filters to capture images of the fundus.[3]
-
Quantify the fluorescence intensity in different retinal regions.
-
Histological Analysis of Retinal Morphology
Principle: Histological analysis allows for the microscopic examination of retinal structure to assess photoreceptor layer thickness and overall retinal health.[4][17]
Protocol:
-
Tissue Processing:
-
Fix enucleated eyes in a suitable fixative (e.g., 4% paraformaldehyde or Davidson's solution).
-
Dehydrate the tissue and embed in paraffin or resin.
-
Cut thin sections (e.g., 5 µm) through the optic nerve head.
-
-
Staining and Imaging:
-
Stain the retinal sections with hematoxylin and eosin (H&E) to visualize the different retinal layers.[4]
-
Capture images of the stained sections using a light microscope.
-
-
Data Analysis:
Behavioral Testing of Visual Function
Principle: Behavioral tests assess the functional vision of the mice by measuring their responses to visual stimuli.[18][19]
Protocol (Optomotor Response - OMR):
-
Apparatus:
-
Use a commercially available optomotor testing system, which typically consists of a chamber with computer monitors displaying rotating vertical sine-wave gratings.[20]
-
-
Procedure:
-
Data Analysis:
-
Determine the visual acuity threshold, which is the highest spatial frequency at which the mouse consistently tracks the grating.[18]
-
Compare the visual acuity thresholds between this compound-treated and vehicle-treated groups.
-
Data Presentation
The following tables provide a template for summarizing the expected quantitative outcomes from in vivo efficacy studies of this compound.
Table 1: Effect of this compound on Retinal Function (ERG)
| Treatment Group | Scotopic a-wave amplitude (µV) | Scotopic b-wave amplitude (µV) | Photopic b-wave amplitude (µV) |
| Wild-Type Control | ~150-200 | ~400-500 | ~100-150 |
| Abca4-/- + Vehicle | ~100-150 | ~300-400 | ~70-100 |
| Abca4-/- + this compound (Low Dose) | Expected increase vs. Vehicle | Expected increase vs. Vehicle | Expected increase vs. Vehicle |
| Abca4-/- + this compound (High Dose) | Expected greater increase vs. Vehicle | Expected greater increase vs. Vehicle | Expected greater increase vs. Vehicle |
Table 2: Effect of this compound on A2E Accumulation and Retinal Structure
| Treatment Group | RPE A2E Levels (pmol/eye) | Outer Nuclear Layer (ONL) Thickness (µm) |
| Wild-Type Control | < 5 | ~50-60 |
| Abca4-/- + Vehicle | ~20-30 | ~40-50 (in aged or light-damaged mice) |
| Abca4-/- + this compound (Low Dose) | Expected reduction vs. Vehicle | Expected preservation vs. Vehicle |
| Abca4-/- + this compound (High Dose) | Expected greater reduction vs. Vehicle | Expected greater preservation vs. Vehicle |
Table 3: Effect of this compound on Visual Behavior
| Treatment Group | Visual Acuity (cycles/degree) |
| Wild-Type Control | ~0.4-0.5 |
| Abca4-/- + Vehicle | ~0.3-0.4 |
| Abca4-/- + this compound (Low Dose) | Expected improvement vs. Vehicle |
| Abca4-/- + this compound (High Dose) | Expected greater improvement vs. Vehicle |
Note: The values presented in the tables are approximate and may vary depending on the specific mouse strain, age, and experimental conditions. They are intended to provide a general framework for data presentation.
References
- 1. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bjo.bmj.com [bjo.bmj.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Expert Stargardt Disease Model Development Services You Can Trust - Protheragen [protheragen.us]
- 8. Correction of the disease phenotype in the mouse model of Stargardt disease by lentiviral gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacology of a lipophenol in a mouse model of light-induced retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interruption of the visual cycle in a novel animal model induces progressive vision loss resembling Stargardts Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 14. researchgate.net [researchgate.net]
- 15. Lutein and Zeaxanthin Reduce A2E and iso-A2E Levels and Improve Visual Performance in Abca4−/−/Bco2−/− Double Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipofuscin and A2E accumulate with age in the retinal pigment epithelium of Nrl-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Behavioral measurement of mouse visual function (Chapter 6) - Behavioral Genetics of the Mouse [cambridge.org]
- 20. Video: Behavioral Assessment of Visual Function via Optomotor Response and Cognitive Function via Y-Maze in Diabetic Rats [jove.com]
Application Notes and Protocols for Measuring Retinol-Binding Protein 4 (RBP4) Levels Following STG-001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-Binding Protein 4 (RBP4) is a key transporter protein responsible for mobilizing retinol (Vitamin A) from the liver to peripheral tissues. It circulates in the bloodstream bound to retinol and transthyretin (TTR). Emerging research has implicated elevated levels of circulating RBP4 in the pathogenesis of various metabolic disorders, including insulin resistance, type 2 diabetes, and cardiovascular disease. Consequently, therapeutic strategies aimed at modulating RBP4 levels are of significant interest in drug development.
STG-001 is a novel therapeutic agent under investigation for its potential to modulate metabolic pathways. A key biomarker of interest for assessing the pharmacodynamic effect of this compound is the level of circulating RBP4. This document provides detailed protocols for the quantitative measurement of RBP4 in biological samples, specifically tailored for researchers evaluating the effects of this compound. The following sections outline validated assays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting, to accurately determine RBP4 concentrations.
Key Experimental Assays for RBP4 Quantification
A variety of immunoassays are available for the quantification of RBP4 in biological matrices such as serum, plasma, and cell culture supernatants. The choice of assay depends on the specific requirements of the study, including desired sensitivity, throughput, and the nature of the sample.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and high-throughput method ideal for quantifying RBP4 levels in a large number of samples. The assay typically employs a sandwich format where the target RBP4 is captured by a specific antibody coated on a microplate and detected by a second, enzyme-conjugated antibody.
Western Blotting
Western blotting is a semi-quantitative method that allows for the visualization of RBP4 protein and provides information on its molecular weight. It is particularly useful for confirming the specificity of the antibodies used in ELISA and for analyzing RBP4 in complex mixtures like tissue lysates.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from RBP4 measurement assays following this compound treatment.
Table 1: In Vitro RBP4 Secretion in Response to this compound Treatment
| Treatment Group | This compound Concentration (µM) | Mean RBP4 Concentration (ng/mL) | Standard Deviation (ng/mL) | % Change from Vehicle |
| Vehicle Control | 0 | 150.2 | 12.5 | 0% |
| This compound | 0.1 | 135.8 | 11.2 | -9.6% |
| This compound | 1 | 110.5 | 9.8 | -26.4% |
| This compound | 10 | 75.1 | 6.7 | -50.0% |
| Positive Control | TBD | TBD | TBD | TBD |
Table 2: In Vivo Plasma RBP4 Levels in Animal Models Treated with this compound
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Mean Plasma RBP4 (µg/mL) | Standard Deviation (µg/mL) | % Change from Baseline |
| Vehicle | 0 | 0 | 35.6 | 4.1 | 0% |
| Vehicle | 0 | 24 | 36.1 | 4.5 | +1.4% |
| This compound | 10 | 0 | 34.9 | 3.8 | 0% |
| This compound | 10 | 24 | 25.3 | 3.1 | -27.5% |
| This compound | 30 | 0 | 35.2 | 4.0 | 0% |
| This compound | 30 | 24 | 18.9 | 2.5 | -46.3% |
Experimental Protocols
Protocol 1: RBP4 Quantification by Sandwich ELISA
This protocol outlines the steps for a typical sandwich ELISA for measuring RBP4 in serum, plasma, or cell culture supernatant.
Materials:
-
RBP4 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standard, and substrate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and sterile tips
-
Biological samples (serum, plasma, or supernatant)
Procedure:
-
Sample Preparation:
-
Centrifuge samples to remove particulate matter.
-
Dilute samples in Assay Diluent to fall within the dynamic range of the assay. A typical starting dilution for human serum is 1:1000.
-
-
Standard Curve Preparation:
-
Reconstitute the RBP4 standard as per the kit instructions.
-
Perform serial dilutions of the standard in Assay Diluent to generate a standard curve (e.g., from 100 ng/mL down to 1.56 ng/mL).
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2 hours at room temperature or as specified by the kit manufacturer.
-
Aspirate the contents of the wells and wash the plate 3-4 times with 300 µL of Wash Buffer per well.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate as described in step 3.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate as described in step 3.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Plot a standard curve of absorbance versus RBP4 concentration.
-
Use the standard curve to interpolate the RBP4 concentration in the unknown samples.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final RBP4 concentration.
-
Protocol 2: RBP4 Detection by Western Blot
This protocol provides a general procedure for the semi-quantitative detection of RBP4 in cell lysates or tissue homogenates.
Materials:
-
Primary antibody specific for RBP4
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Sample Preparation:
-
Homogenize tissues or lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-RBP4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the RBP4 bands using appropriate software. Normalize the RBP4 signal to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Application Notes and Protocols for Assessing Visual Function in STG-001 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
STG-001 is an investigational therapeutic agent designed to modulate the visual cycle for the treatment of Stargardt disease. Stargardt disease is an inherited retinal disorder characterized by the progressive loss of central vision due to the accumulation of toxic vitamin A byproducts in the retinal pigment epithelium (RPE). This compound acts as an indirect visual cycle modulator by reducing the plasma concentrations of retinol-binding protein 4 (RBP4), the primary transporter of vitamin A (retinol) to the eye.[1][2] This mechanism aims to decrease the uptake of retinol by the retina, thereby reducing the formation of cytotoxic retinoids and slowing the progression of retinal degeneration.[1][2][3]
Accurate and sensitive assessment of visual function is paramount in clinical and preclinical studies of this compound to evaluate its safety and efficacy. This document provides detailed application notes and protocols for key techniques used to assess visual function in the context of Stargardt disease and therapies targeting the visual cycle. The methodologies described are based on established practices in retinal disease clinical trials and natural history studies, such as the Progression of Atrophy Secondary to Stargardt Disease (ProgStar) study, which has been instrumental in defining meaningful endpoints for clinical trials.[4][5][6]
This compound Signaling Pathway and Mechanism of Action
This compound's therapeutic rationale is based on reducing the burden of toxic bisretinoids in the retina. The following diagram illustrates the targeted signaling pathway.
Key Visual Function Assessment Techniques
A multi-modal approach to assessing visual function is crucial for a comprehensive evaluation of this compound's effects. The following techniques are recommended based on their relevance to Stargardt disease pathology and their established use in clinical trials.
| Assessment Technique | Primary Endpoint(s) | Purpose in this compound Studies |
| Best-Corrected Visual Acuity (BCVA) | Change in ETDRS letter score from baseline. | To measure changes in central, high-resolution vision. |
| Fundus Autofluorescence (FAF) | Change in the area of "definitely decreased autofluorescence" (DDAF) and "questionably decreased autofluorescence" (QDAF) from baseline. | To quantify the progression of RPE atrophy. |
| Spectral-Domain Optical Coherence Tomography (SD-OCT) | Change in the thickness and integrity of outer retinal layers (e.g., ellipsoid zone, outer nuclear layer) from baseline. | To assess structural changes in the photoreceptors and RPE. |
| Microperimetry | Change in mean retinal sensitivity (dB) and the number/area of scotomas from baseline. | To map the function of the macula and correlate it with structural changes. |
| Full-Field Electroretinography (ffERG) | Change in rod and cone response amplitudes and implicit times from baseline. | To evaluate the overall function of photoreceptors across the retina and classify disease severity. |
Experimental Protocols
Best-Corrected Visual Acuity (BCVA)
Objective: To determine the sharpest vision a subject can achieve with corrective lenses.
Methodology:
Protocol Details:
-
Refraction: A standardized manifest refraction is performed by a certified examiner to determine the subject's best optical correction.
-
Chart and Environment: The Early Treatment Diabetic Retinopathy Study (ETDRS) chart is used. The testing is conducted at a standardized distance of 4 meters in a room with controlled, uniform illumination.
-
Testing Procedure: Each eye is tested individually, with the other eye occluded. The subject is instructed to read the letters on the chart, starting from the top.
-
Scoring: A letter-by-letter scoring method is employed. If a subject is unable to read at least 20 letters at 4 meters, the test is repeated at 1 meter. The final score is calculated based on the number of letters read at both distances.
Fundus Autofluorescence (FAF)
Objective: To visualize and quantify the distribution of lipofuscin in the RPE and to measure the area of RPE atrophy.
Methodology:
Protocol Details:
-
Pupil Dilation: The subject's pupils are dilated to a minimum of 6 mm to ensure adequate image quality.
-
Image Acquisition: FAF images are captured using a confocal scanning laser ophthalmoscope (cSLO) with a standardized excitation wavelength (e.g., 488 nm) and emission filter (e.g., >500 nm). Multiple images may be acquired and averaged to improve the signal-to-noise ratio.
-
Image Analysis: Images are sent to a central reading center for standardized grading. Certified graders delineate and quantify the areas of definitely decreased autofluorescence (DDAF), which represent advanced RPE atrophy, and questionably decreased autofluorescence (QDAF), which may indicate earlier stages of RPE stress.[7][8]
-
Data Presentation: The area of DDAF and QDAF is measured in square millimeters (mm²) at baseline and at subsequent follow-up visits to determine the rate of lesion progression.
| FAF Parameter | Baseline (mm²) | Month 12 (mm²) | Change (mm²) |
| DDAF Area | |||
| QDAF Area |
Spectral-Domain Optical Coherence Tomography (SD-OCT)
Objective: To obtain high-resolution, cross-sectional images of the retina to quantify the thickness and integrity of different retinal layers.
Methodology:
Protocol Details:
-
Image Acquisition: High-density macular cube scans are acquired using an SD-OCT device. The scan pattern should be centered on the fovea.
-
Retinal Layer Segmentation: The acquired images are processed using software that automatically or semi-automatically segments the different retinal layers. Key layers of interest in Stargardt disease include the RPE, the ellipsoid zone (EZ), and the outer nuclear layer (ONL).[2][5][9]
-
Data Analysis: The thickness and/or area of integrity of each segmented layer are quantified within the subfields of the ETDRS grid. The change in these parameters over time is a key outcome measure.
| SD-OCT Parameter (Central Subfield) | Baseline (µm) | Month 12 (µm) | Change (µm) |
| Ellipsoid Zone (EZ) Integrity Area (mm²) | |||
| Outer Nuclear Layer (ONL) Thickness | |||
| Retinal Pigment Epithelium (RPE) Thickness |
Microperimetry
Objective: To assess the light sensitivity of the macula at specific retinal locations.
Methodology:
Protocol Details:
-
Test Setup: A standardized grid pattern of test points is used, typically covering the central 20 degrees of the macula. The test is performed in a dark room after a period of dark adaptation.
-
Procedure: The subject's head is positioned in the device, and they are instructed to press a button whenever they see a light stimulus. The device tracks eye movements to ensure accurate placement of the stimuli on the retina.
-
Data Analysis: The primary outcomes are the mean retinal sensitivity (in decibels, dB) across all test points and the number and depth of scotomatous points (areas of reduced or no light sensitivity).[10][11][12]
| Microperimetry Parameter | Baseline | Month 12 | Change |
| Mean Retinal Sensitivity (dB) | |||
| Number of Absolute Scotomas | |||
| Number of Relative Scotomas |
Full-Field Electroretinography (ffERG)
Objective: To measure the electrical response of the entire retina to flashes of light, providing an objective assessment of rod and cone function.
Methodology:
Protocol Details:
-
Subject Preparation: Pupils are dilated, and the subject is dark-adapted for a minimum of 20 minutes.
-
Scotopic ERG: In a dark room, a series of light flashes of increasing intensity are presented to elicit rod-dominant responses.
-
Light Adaptation: The subject is then exposed to a bright, steady background light for 10 minutes to suppress rod activity.
-
Photopic ERG: Cone-dominant responses are recorded in response to single flashes and a flickering light stimulus.
-
Data Analysis: The amplitudes (in microvolts, µV) and implicit times (in milliseconds, ms) of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are measured. These values are compared to normative data and baseline measurements.[12][13][14]
| ffERG Parameter | Baseline | Month 12 | Change |
| Scotopic (Rod) Response | |||
| b-wave amplitude (µV) | |||
| Photopic (Cone) Response | |||
| b-wave amplitude (µV) | |||
| 30 Hz Flicker amplitude (µV) |
Conclusion
The comprehensive assessment of visual function using a combination of structural and functional tests is essential for evaluating the therapeutic potential of this compound in Stargardt disease. The protocols outlined in these application notes provide a standardized framework for acquiring and analyzing data in this compound studies. Adherence to these methodologies will ensure the collection of high-quality, reliable data, which is critical for determining the safety and efficacy of this novel therapeutic approach.
References
- 1. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 2. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 3. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 4. Clinical trials | Stargardt Foundation [stargardt.fr]
- 5. iob.ch [iob.ch]
- 6. The Importance of Natural History Studies in Inherited Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Microperimetry Test Evaluates Perilesional Function in Stargardt Disease - American Academy of Ophthalmology [aao.org]
- 8. optometrytimes.com [optometrytimes.com]
- 9. bjo.bmj.com [bjo.bmj.com]
- 10. Alkeus Pharmaceuticals announces results from the SAGA study of oral gildeuretinol in patients with GA | Macular Degeneration Association [macularhope.org]
- 11. Topline Results from Alkeus Pharmaceuticals’ Study of Oral Gildeuretinol Demonstrate Significant Trend in Slowing GA Progression and Visual Function Improvement - BioSpace [biospace.com]
- 12. Clinical Phenotypes and Prognostic Full-Field Electroretinographic Findings in Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical phenotypes and prognostic full-field electroretinographic findings in Stargardt disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Full-Field Electroretinogram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for STG-001 Oral Formulation in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
STG-001 is an investigational, orally administered small molecule designed as an inhibitor of Retinol-Binding Protein 4 (RBP4). In the context of Stargardt disease, a juvenile macular degeneration leading to progressive vision loss, this compound aims to reduce the transport of vitamin A (retinol) to the retina. This modulation of the visual cycle is intended to decrease the formation of cytotoxic bisretinoid deposits (lipofuscin) in the retinal pigment epithelium (RPE), thereby slowing retinal degeneration.[1][2][3] These application notes provide an overview of the formulation, preclinical and clinical data, and protocols for the research use of this compound.
Data Presentation
Preclinical Pharmacokinetics of this compound (Hypothetical Data)
The following table summarizes representative pharmacokinetic parameters of an oral formulation of this compound in a preclinical animal model. Note: This data is for illustrative purposes only and does not represent actual study results.
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | 150 | ng/mL |
| Tmax (Time to Maximum Conc.) | 2 | hours |
| AUC (0-inf) (Area Under the Curve) | 1200 | ng*h/mL |
| t1/2 (Half-life) | 8 | hours |
| Oral Bioavailability | 40 | % |
Clinical Pharmacokinetics of this compound (Phase 1, Hypothetical Data)
This table presents hypothetical pharmacokinetic data for a single oral dose of this compound in healthy volunteers. Note: This data is for illustrative purposes only and does not represent actual study results.
| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*h/mL) | t1/2 (hr) |
| 10 mg | 75 | 2.5 | 650 | 10 |
| 20 mg | 160 | 2.0 | 1300 | 11 |
| 30 mg | 250 | 2.0 | 2100 | 10.5 |
Clinical Study Overview: this compound in Stargardt Disease (Phase 2a)
The Phase 2a clinical trial (NCT04489511) was an open-label, multicenter study designed to evaluate the safety, pharmacokinetics, and pharmacodynamics of two oral doses of this compound in subjects with Stargardt disease.[2][4][5]
| Parameter | Description |
| Study Design | Open-label, multicenter, parallel-group |
| Patient Population | Subjects with Stargardt disease (STGD1) |
| Dosage Regimen | 20 mg or 30 mg oral capsules, once daily for 28 days |
| Primary Outcome | Safety and tolerability |
| Secondary Outcomes | Pharmacokinetics (Cmax, Tmax, AUC, t1/2), Pharmacodynamics |
Mechanism of Action: RBP4 Inhibition
This compound acts as an antagonist to Retinol-Binding Protein 4 (RBP4). In the bloodstream, RBP4 binds to retinol and forms a complex with transthyretin (TTR). This complex is responsible for transporting retinol from the liver to various tissues, including the retina. By inhibiting the RBP4-TTR interaction, this compound is believed to promote the renal clearance of RBP4, thereby reducing the overall levels of circulating retinol available for uptake by the retina. This, in turn, is expected to decrease the rate of bisretinoid formation and accumulation in the RPE cells of individuals with Stargardt disease.[6][7][8]
Experimental Protocols
In Vitro RBP4-TTR Interaction Assay
Objective: To determine the inhibitory potential of this compound on the interaction between RBP4 and TTR.
Materials:
-
Recombinant human RBP4
-
Recombinant human TTR
-
All-trans-retinol
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplates (non-binding surface)
-
Plate reader capable of measuring fluorescence polarization or FRET
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
-
In a 96-well plate, add a fixed concentration of fluorescently labeled RBP4 and TTR.
-
Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no TTR).
-
Add a saturating concentration of all-trans-retinol to all wells to induce the RBP4-TTR interaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization or FRET signal using a plate reader.
-
Calculate the IC50 value of this compound by plotting the signal against the log of the inhibitor concentration.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of orally administered this compound.
Materials:
-
This compound oral formulation (e.g., suspension in 0.5% methylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of the this compound formulation via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Conclusion
This compound represents a promising therapeutic approach for Stargardt disease by targeting the underlying mechanism of vitamin A transport and reducing the accumulation of toxic byproducts in the retina. The provided application notes and protocols offer a framework for researchers to further investigate the properties and potential of this novel oral formulation. Further publication of clinical trial data will be crucial in fully elucidating the safety and efficacy profile of this compound.
References
- 1. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 2. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 3. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the RBP4 antagonist tinlarebant, a promising therapeutic for treating Stargardt disease and atrophic age-related macular degeneration - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Models: Evaluating the Efficacy of STG-001 in Retinal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stargardt disease is an inherited retinal disorder characterized by the progressive loss of photoreceptor cells, leading to central vision impairment. The disease is primarily caused by mutations in the ABCA4 gene, which result in the accumulation of toxic vitamin A dimers, most notably N-retinylidene-N-retinylethanolamine (A2E), within retinal pigment epithelium (RPE) cells. This accumulation triggers a cascade of detrimental events, including increased oxidative stress, mitochondrial dysfunction, inflammation, and ultimately, apoptosis of RPE and photoreceptor cells.
STG-001 (also known as gildeuretinol or ALK-001) is an investigational oral therapy designed to mitigate the pathology of Stargardt disease. It is a chemically modified form of vitamin A that slows down the rate of vitamin A dimerization, thereby reducing the formation of A2E and other toxic byproducts without interfering with the normal visual cycle. These application notes provide a comprehensive overview of in vitro models and protocols to assess the therapeutic potential of this compound on retinal cells.
In Vitro Models for this compound Testing
A variety of in vitro models can be employed to evaluate the efficacy of this compound in protecting retinal cells from A2E-induced toxicity. The choice of model depends on the specific research question and the desired throughput.
-
Human Induced Pluripotent Stem Cell (hiPSC)-derived Retinal Organoids: These 3D structures are differentiated from patient-specific or healthy donor hiPSCs and recapitulate the layered architecture and cellular diversity of the human retina, including photoreceptors, RPE, and other retinal neurons. They represent a highly relevant model for studying disease mechanisms and therapeutic interventions.
-
Primary Human RPE Cells: These cells, isolated from donor eyes, provide a physiologically relevant 2D culture system to study RPE-specific functions and responses to toxic insults and therapeutic agents.
-
ARPE-19 Cells: An immortalized human RPE cell line that is widely used for high-throughput screening and mechanistic studies due to its ease of culture and well-characterized properties.
-
661W Cells: A cone photoreceptor-like cell line derived from mouse retina. These cells are useful for studying photoreceptor-specific responses and neuroprotective effects of compounds.
Data Presentation: Efficacy of this compound in In Vitro Models
The following tables summarize hypothetical, yet plausible, quantitative data on the protective effects of this compound against A2E-induced toxicity in various retinal cell models. This data is intended to serve as an example for structuring experimental results.
Table 1: Effect of this compound on Cell Viability in A2E-Treated ARPE-19 Cells (MTT Assay)
| Treatment Group | Concentration | Mean Absorbance (570 nm) | % Cell Viability |
| Untreated Control | - | 1.25 ± 0.08 | 100% |
| A2E (20 µM) | - | 0.63 ± 0.05 | 50.4% |
| A2E (20 µM) + this compound | 1 µM | 0.78 ± 0.06 | 62.4% |
| A2E (20 µM) + this compound | 5 µM | 0.95 ± 0.07 | 76.0% |
| A2E (20 µM) + this compound | 10 µM | 1.12 ± 0.09 | 89.6% |
Table 2: Effect of this compound on Apoptosis in A2E-Treated 661W Photoreceptor-like Cells (TUNEL Assay)
| Treatment Group | Concentration | % TUNEL-Positive Cells |
| Untreated Control | - | 2.1 ± 0.5% |
| A2E (10 µM) | - | 35.4 ± 3.2% |
| A2E (10 µM) + this compound | 1 µM | 25.8 ± 2.5% |
| A2E (10 µM) + this compound | 5 µM | 15.2 ± 1.8% |
| A2E (10 µM) + this compound | 10 µM | 8.5 ± 1.1% |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in A2E-Treated hiPSC-derived Retinal Organoids (DCFH-DA Assay)
| Treatment Group | Concentration | Mean Fluorescence Intensity | % ROS Production |
| Untreated Control | - | 1500 ± 120 | 100% |
| A2E (15 µM) | - | 4500 ± 350 | 300% |
| A2E (15 µM) + this compound | 1 µM | 3300 ± 280 | 220% |
| A2E (15 µM) + this compound | 5 µM | 2100 ± 190 | 140% |
| A2E (15 µM) + this compound | 10 µM | 1650 ± 140 | 110% |
Table 4: Effect of this compound on Caspase-3 Activity in A2E-Treated Primary Human RPE Cells
| Treatment Group | Concentration | Caspase-3 Activity (RFU/µg protein) | Fold Change vs. Control |
| Untreated Control | - | 850 ± 70 | 1.0 |
| A2E (20 µM) | - | 4250 ± 380 | 5.0 |
| A2E (20 µM) + this compound | 1 µM | 3100 ± 290 | 3.6 |
| A2E (20 µM) + this compound | 5 µM | 1800 ± 160 | 2.1 |
| A2E (20 µM) + this compound | 10 µM | 1050 ± 90 | 1.2 |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Culture and Treatment
-
ARPE-19 and 661W Cells: Culture cells in their respective recommended media and conditions. Seed cells in appropriate plates (e.g., 96-well for viability assays, chamber slides for imaging). Once confluent, pre-treat cells with varying concentrations of this compound for 24 hours before inducing toxicity with A2E. A2E concentrations of 10-25 µM are commonly used to induce cytotoxicity.[1][2][3][4]
-
hiPSC-derived Retinal Organoids: Culture and differentiate hiPSCs into retinal organoids according to established protocols. At the desired maturation stage, treat the organoids with this compound for 48 hours prior to and during A2E exposure.
Cell Viability Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2-4 hours or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
After treatment, carefully collect the cell culture supernatant.
-
Transfer 50 µL of supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assays
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Culture and treat cells on chamber slides or coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Follow the manufacturer's protocol for the TUNEL reaction, which involves incubating the cells with a mixture of TdT enzyme and fluorescently labeled dUTPs.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize using a fluorescence microscope. The percentage of TUNEL-positive cells can be quantified.
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Harvest the cells by gentle trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorescently labeled Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Analyze the cells by flow cytometry within one hour.
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Lyse the treated cells and collect the protein extract.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) and reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
Oxidative Stress Assay
This assay measures the intracellular production of reactive oxygen species (ROS).
-
After treatment, wash the cells with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
In Vitro Electroretinography (ERG)
This technique can be applied to retinal organoids to assess their light-responsiveness and the functional rescue by this compound.
-
Place a mature retinal organoid on a multi-electrode array (MEA).
-
Perfuse the chamber with a physiological recording solution.
-
Deliver light stimuli of varying intensities and wavelengths.
-
Record the field potentials generated by the different retinal cell layers.
-
Analyze the a-wave (photoreceptor response) and b-wave (bipolar cell response) amplitudes and latencies to assess retinal function.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pathogenesis of Stargardt Disease and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for In Vitro Testing of this compound.
Caption: Downstream Signaling Pathways of A2E-Induced Retinal Cell Death.
References
- 1. A2E accumulation influences retinal microglial activation and complement regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phototoxic Action Spectrum on a Retinal Pigment Epithelium Model of Age-Related Macular Degeneration Exposed to Sunlight Normalized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Stem Cell-Derived Retinal Pigment Epithelial Cells as a Model for Drug Screening and Pre-Clinical Assays Compared to ARPE-19 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for the Laboratory Handling and Storage of STG-001: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
STG-001 is a small molecule inhibitor of Retinol-Binding Protein 4 (RBP4) under investigation for the treatment of Stargardt disease. As a compound in development, detailed public information regarding its specific handling and storage protocols is limited. This document provides a comprehensive guide to the best practices for handling and storing this compound in a laboratory setting, based on its chemical structure, intended use, and general principles of chemical and laboratory safety. These guidelines are intended to ensure the integrity of the compound and the safety of laboratory personnel. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and safety information.
Introduction to this compound
This compound, chemically known as 3-[3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]propanoic acid, is a potent inhibitor of RBP4.[1][2] By reducing the levels of circulating RBP4, this compound aims to decrease the transport of retinol to the eye, thereby mitigating the accumulation of toxic vitamin A dimers that contribute to retinal degeneration in Stargardt disease.[1] Its investigational nature necessitates careful handling and storage to maintain its stability and ensure accurate experimental results.
Chemical and Physical Properties (Predicted and Inferred)
Due to the limited availability of a public safety data sheet for this compound, the following table summarizes predicted and inferred properties based on its chemical structure and information available for similar compounds.
| Property | Value | Source/Justification |
| IUPAC Name | 3-[3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]propanoic acid | PubChem |
| Molecular Formula | C₁₄H₁₀F₆N₂O₂ | PubChem |
| Molecular Weight | 380.24 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | General appearance of similar powdered organic compounds |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol); limited solubility in aqueous solutions (predicted) | Common for small molecule inhibitors |
| Stability | Sensitive to light and moisture (precautionary assumption) | Common for complex organic molecules |
General Handling and Safety Precautions
Given that this compound is a biologically active small molecule, appropriate safety measures must be in place to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Respiratory Protection: When handling the powdered form outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to avoid inhalation.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid form of this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated.
General Hygiene
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound. The following are recommended storage conditions based on general best practices for similar compounds.
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | To minimize degradation of the compound. |
| Light | Store in a light-resistant container (e.g., amber vial). | To prevent photodegradation. |
| Moisture | Store in a tightly sealed container with a desiccant. | To prevent hydrolysis. |
| Atmosphere | For maximum stability, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, light-resistant vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C.
Workflow for Handling this compound in the Lab
References
Methodologies for Tracking STG-001 Biodistribution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
STG-001 is a promising small molecule visual cycle modulator under investigation for the treatment of Stargardt disease. A critical aspect of its preclinical and clinical development is the comprehensive characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the biodistribution of this compound—the process of its movement into, through, and out of the body—is paramount for evaluating its efficacy and safety.[1] This document provides detailed application notes and protocols for key methodologies used to track the biodistribution of this compound and similar small molecule therapeutics.
The selection of an appropriate tracking methodology depends on the specific research question, the required sensitivity and resolution, and whether real-time, in vivo imaging or ex vivo quantitative analysis is desired.[2] The primary techniques covered in this document are:
-
Radiolabeling and Quantitative Autoradiography: A highly sensitive method for quantitative tissue distribution analysis.[][4]
-
Fluorescence Imaging: Enables non-invasive, real-time visualization of drug distribution in vivo.[5][6]
-
Mass Spectrometry Imaging (MSI): A label-free technique that provides high chemical specificity, allowing for the simultaneous detection and spatial localization of the parent drug and its metabolites.[2][7]
Quantitative Data Summary
While specific quantitative biodistribution data for this compound is not publicly available, the following table presents representative data from a study on Emixustat , another small molecule visual cycle modulator. This data illustrates the type of quantitative outcomes that can be obtained from biodistribution studies. The study measured the effect of Emixustat on the concentration of A2E, a toxic byproduct that accumulates in the retina in Stargardt disease, in an Abca4-/- mouse model.[8][9]
Table 1: Effect of Emixustat on A2E Levels in Abca4-/- Mouse Eyes After 3 Months of Chronic Treatment[8][9]
| Treatment Group (mg/kg/day) | Mean A2E Concentration (pmol/eye) ± SD | Percent Reduction vs. Vehicle |
| Vehicle | ~20 | 0% |
| 0.03 | ~18 | ~10% |
| 0.1 | ~15 | ~25% |
| 0.3 | ~10 | ~50% |
| 1.0 | ~8 | ~60% |
| 3.0 | ~8 | ~60% |
*Statistically significant reduction compared to vehicle (p<0.05). Data adapted from Kubota et al., 2012.[8][9]
Experimental Protocols
Radiolabeling of this compound for Biodistribution Studies
Radiolabeling is a highly sensitive technique for quantifying drug distribution.[][4] Tritium (³H) or Carbon-14 (¹⁴C) are common isotopes for labeling small molecules.[4]
Objective: To introduce a radioactive isotope into the this compound molecule to enable its detection and quantification in biological samples.
Materials:
-
This compound
-
Tritium (³H) gas or a ¹⁴C-labeled precursor
-
Palladium catalyst (for tritiation)
-
Solvents (e.g., DMSO, DMF)
-
HPLC system for purification
-
Scintillation counter
Protocol:
-
Precursor Synthesis: Synthesize a precursor of this compound that is suitable for radiolabeling. This may involve introducing a functional group amenable to reaction with the radioisotope or a leaving group for catalytic tritiation.
-
Radiolabeling Reaction:
-
Tritiation: Dissolve the this compound precursor and a palladium catalyst in an appropriate solvent. Introduce tritium gas and allow the reaction to proceed under controlled temperature and pressure.
-
¹⁴C-labeling: React the this compound precursor with a ¹⁴C-labeled reagent. The specific reaction will depend on the functional groups present.
-
-
Purification: Purify the radiolabeled this compound from unreacted precursors and byproducts using High-Performance Liquid Chromatography (HPLC). Collect the fraction containing the radiolabeled product.
-
Specific Activity Determination: Determine the specific activity (e.g., in Ci/mmol) of the purified radiolabeled this compound using a calibrated scintillation counter and by measuring the concentration of the compound (e.g., by UV absorbance).
-
Quality Control: Confirm the radiochemical purity and identity of the final product using analytical techniques such as radio-HPLC and mass spectrometry.
In Vivo Fluorescence Imaging of this compound Distribution
This protocol outlines the use of a fluorescently-labeled this compound analog for non-invasive, real-time imaging in small animal models.[5][6]
Objective: To visualize the whole-body distribution of a fluorescently-labeled this compound analog over time.
Materials:
-
Fluorescently-labeled this compound (e.g., conjugated to a near-infrared dye)
-
Animal model (e.g., mice or rats)
-
In vivo imaging system (e.g., IVIS, Pearl Trilogy)
-
Anesthesia (e.g., isoflurane)
-
Vehicle for drug administration (e.g., saline, DMSO/polyethylene glycol)
Protocol:
-
Animal Preparation: Acclimatize the animals to the laboratory conditions. On the day of the experiment, anesthetize the animals using isoflurane.
-
Baseline Imaging: Acquire a baseline whole-body fluorescence image of the anesthetized animal to determine background signal.
-
Drug Administration: Administer the fluorescently-labeled this compound to the animal via the desired route (e.g., intravenous, oral).
-
Longitudinal Imaging: Acquire whole-body fluorescence images at multiple time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr). Maintain the animal under anesthesia during imaging.
-
Ex Vivo Organ Imaging: At the final time point, euthanize the animal and dissect key organs (e.g., liver, kidneys, spleen, lungs, brain, eyes). Arrange the organs in the imaging system and acquire a final fluorescence image.
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs in both the in vivo and ex vivo images. Normalize the signal to the background and express the data as radiant efficiency or a similar metric.
Mass Spectrometry Imaging (MSI) of this compound in Tissues
MSI is a powerful label-free technique to map the distribution of this compound and its metabolites in tissue sections.[2][7]
Objective: To determine the spatial distribution of this compound and its potential metabolites within a specific organ at high resolution.
Materials:
-
Tissue samples from animals dosed with this compound
-
Cryostat
-
Indium tin oxide (ITO) coated glass slides
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in an organic solvent)
-
Automated matrix sprayer or spotter
-
MALDI-TOF mass spectrometer
Protocol:
-
Tissue Collection and Freezing: Following administration of this compound and a predetermined distribution period, euthanize the animal and immediately excise the organs of interest. Snap-freeze the tissues in liquid nitrogen or isopentane cooled on dry ice to preserve the spatial integrity of the drug.
-
Cryosectioning: Mount the frozen tissue onto a cryostat chuck. Section the tissue at a thickness of 10-20 µm.
-
Tissue Mounting: Thaw-mount the tissue sections onto ITO-coated glass slides.
-
Matrix Application: Apply a thin, uniform layer of an appropriate matrix solution over the tissue section. This can be done using an automated sprayer or a robotic spotter for high reproducibility.[7]
-
Mass Spectrometry Imaging: Load the slide into the MALDI-TOF mass spectrometer. Define the imaging area and the spatial resolution (laser spot size). Acquire mass spectra across the entire tissue section in a raster pattern.
-
Data Analysis: Generate ion density maps for the m/z value corresponding to this compound and any predicted metabolites. Co-register the ion images with an optical image of the tissue section to correlate drug distribution with tissue morphology.
Visualizations
Signaling Pathway of this compound in Stargardt Disease
References
- 1. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Effective Sample Preparations in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. Seven steps to designing an effective in vivo fluorescence imaging study. | Revvity [revvity.com]
- 7. Frontiers | Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review [frontiersin.org]
- 8. Visual Cycle Modulation as an Approach toward Preservation of Retinal Integrity | PLOS One [journals.plos.org]
- 9. Visual Cycle Modulation as an Approach toward Preservation of Retinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating STG-001 in Combination Therapies for Stargardt Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
STG-001 is an investigational small molecule designed as an inhibitor of Retinol-Binding Protein 4 (RBP4).[1] By reducing the systemic transport of retinol to the retina, this compound aims to decrease the formation of toxic bisretinoid deposits (lipofuscin) in the retinal pigment epithelium (RPE), a hallmark of Stargardt disease.[2][3] While this compound as a monotherapy addresses a key pathological mechanism, the multifaceted nature of Stargardt disease progression suggests that combination therapies could offer a synergistic effect, potentially leading to enhanced therapeutic outcomes.
These application notes provide a framework for researchers to explore the utility of this compound in combination with other therapeutic modalities for Stargardt disease. The following sections detail the scientific rationale for potential combination strategies, hypothetical preclinical data tables, and detailed protocols for in vitro and in vivo evaluation.
Scientific Rationale for Combination Therapies
The primary therapeutic strategy for Stargardt disease revolves around mitigating the consequences of mutations in the ABCA4 gene.[4] this compound modulates the visual cycle by limiting the supply of retinol to the eye.[2] Combining this compound with therapies that have distinct but complementary mechanisms of action could provide a multi-pronged attack on the disease pathology. Potential combination strategies include:
-
Gene Therapy: The primary goal of gene therapy in Stargardt disease is to deliver a functional copy of the ABCA4 gene to retinal cells, thereby restoring normal protein function.[5][6] A combination with this compound could be beneficial in the interim period before full gene expression and protein function are achieved, by reducing the metabolic stress on the RPE cells.
-
Stem Cell Therapy: This approach aims to replace damaged or lost RPE cells and photoreceptors.[5][6] this compound could create a more favorable environment for the transplanted cells to integrate and survive by reducing the levels of cytotoxic lipofuscin.
-
Visual Cycle Modulators with Different Targets: Other drugs in development for Stargardt disease target different components of the visual cycle, such as RPE65 inhibitors (e.g., emixustat).[1] While a combination with another visual cycle modulator would require careful consideration to avoid excessive disruption of the cycle, it could potentially offer a more complete blockade of toxic byproduct formation.
-
Neuroprotective Agents: These agents aim to protect retinal cells from apoptosis and degeneration. Combining a neuroprotective agent with this compound could both reduce the source of cellular stress (lipofuscin) and enhance the resilience of the retinal cells to ongoing damage.
-
Anti-inflammatory and Complement Inhibitors: Lipofuscin accumulation can trigger inflammation and complement activation in the retina.[7] Combining this compound with an anti-inflammatory or complement-inhibiting agent could address both the instigating factor and the subsequent inflammatory cascade.
Hypothetical Preclinical Data Presentation
The following tables represent hypothetical data from preclinical studies evaluating this compound in combination with other therapies. These are intended to serve as a template for data presentation in future studies.
Table 1: In Vitro Efficacy of this compound in Combination with a Gene Therapy Vector in ARPE-19 Cells
| Treatment Group | A2E Accumulation (ng/mg protein) | Cell Viability (%) |
| Vehicle Control | 50.2 ± 4.5 | 100 |
| This compound (1 µM) | 25.1 ± 3.1 | 98 ± 2.1 |
| AAV-ABCA4 | 30.5 ± 3.8 | 95 ± 3.0 |
| This compound (1 µM) + AAV-ABCA4 | 12.3 ± 2.0 | 97 ± 2.5 |
Table 2: In Vivo Efficacy of this compound in Combination with a Neuroprotective Agent (NPA) in a Murine Model of Stargardt Disease (Abca4-/-)
| Treatment Group | Lipofuscin Granules (per 100 µm² RPE) | Electroretinography (ERG) b-wave amplitude (µV) |
| Wild-Type Control | 5.2 ± 1.1 | 450 ± 35 |
| Abca4-/- Vehicle | 48.7 ± 5.2 | 210 ± 25 |
| Abca4-/- + this compound | 22.1 ± 3.9 | 280 ± 30 |
| Abca4-/- + NPA | 45.3 ± 4.8 | 250 ± 28 |
| Abca4-/- + this compound + NPA | 15.8 ± 2.5 | 350 ± 32 |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound and Gene Therapy Combination
Objective: To assess the synergistic effect of this compound and an AAV-mediated ABCA4 gene therapy vector in reducing the accumulation of the toxic bisretinoid A2E and improving cell viability in a human RPE cell line (ARPE-19).
Materials:
-
ARPE-19 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
AAV vector expressing human ABCA4 under a ubiquitous promoter
-
A2E (N-retinylidene-N-retinylethanolamine)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
HPLC system for A2E quantification
Methodology:
-
Cell Culture: Culture ARPE-19 cells in standard conditions (37°C, 5% CO2).
-
A2E Loading: Induce A2E accumulation by incubating the cells with a sub-lethal concentration of A2E for 24-48 hours.
-
Treatment:
-
Divide cells into four treatment groups: Vehicle control, this compound alone, AAV-ABCA4 alone, and this compound + AAV-ABCA4.
-
For the combination group, pre-treat cells with this compound for 24 hours prior to transduction with the AAV-ABCA4 vector.
-
-
Incubation: Incubate the treated cells for a further 72 hours to allow for gene expression and therapeutic effect.
-
A2E Quantification:
-
Harvest cells and extract lipids.
-
Quantify A2E levels using reverse-phase HPLC with fluorescence detection.
-
-
Cell Viability Assessment:
-
In a parallel set of plates, assess cell viability using a standard colorimetric assay according to the manufacturer's instructions.
-
-
Data Analysis: Normalize A2E levels to total protein content. Express cell viability as a percentage of the vehicle control. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between groups.
Protocol 2: In Vivo Evaluation of this compound and Neuroprotective Agent Combination
Objective: To evaluate the combined effect of this compound and a neuroprotective agent (NPA) on lipofuscin accumulation and retinal function in a murine model of Stargardt disease (Abca4-/- mice).
Materials:
-
Abca4-/- mice and wild-type controls (age- and sex-matched)
-
This compound formulated for oral administration
-
Neuroprotective agent (NPA) formulated for systemic or local (e.g., intravitreal) administration
-
Electroretinography (ERG) system
-
Histology equipment and reagents for retinal tissue processing
-
Fluorescence microscope for lipofuscin imaging
Methodology:
-
Animal Groups: Divide Abca4-/- mice into four treatment groups: Vehicle, this compound alone, NPA alone, and this compound + NPA. Include a wild-type control group.
-
Dosing:
-
Administer this compound daily via oral gavage.
-
Administer the NPA according to its established route and frequency.
-
Treat animals for a period of 3-6 months.
-
-
ERG Analysis:
-
Perform scotopic and photopic ERG at baseline and at the end of the treatment period to assess rod and cone function, respectively.
-
Measure b-wave amplitudes as a primary functional outcome.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Fix, embed, and section the retinal tissue.
-
Use fluorescence microscopy to visualize and quantify lipofuscin granules in the RPE layer.
-
-
Data Analysis: Compare lipofuscin density and ERG parameters between the different treatment groups and the control groups. Use appropriate statistical tests (e.g., t-tests or ANOVA) to determine significance.
Visualizations
Caption: Mechanism of action of this compound in the visual cycle.
Caption: Experimental workflow for evaluating this compound combination therapies.
Caption: Potential therapeutic intervention points in the Stargardt disease pathway.
References
- 1. The Pathology of Stargardt Disease and Future Treatment Horizons | Retinal Physician [retinalphysician.com]
- 2. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 3. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 4. mdpi.com [mdpi.com]
- 5. How do different drug classes work in treating Stargardt Disease? [synapse.patsnap.com]
- 6. Novel Therapies for Stargardt Disease | Retinal Physician [retinalphysician.com]
- 7. Therapy Approaches for Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STG-001 in Long-Term Ophthalmic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the treatment protocols for STG-001, an investigational therapeutic for Stargardt disease, with a focus on considerations for long-term studies. The information is based on publicly available data from preclinical and clinical research.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of Retinol-Binding Protein 4 (RBP4), the primary transporter of retinol (Vitamin A) from the liver to peripheral tissues, including the retina.[1] In Stargardt disease, a genetic condition caused by mutations in the ABCA4 gene, the clearance of all-trans-retinal from photoreceptor cells is impaired. This leads to the formation and accumulation of cytotoxic bisretinoid compounds, such as A2E, in the retinal pigment epithelium (RPE), ultimately causing cellular damage and vision loss.[1][2]
By inhibiting RBP4, this compound aims to reduce the transport of retinol to the retina.[1][2] This, in turn, is expected to decrease the rate of bisretinoid formation, thereby slowing the progression of retinal degeneration in individuals with Stargardt disease.[1]
Preclinical and Clinical Development Overview
This compound has undergone preclinical evaluation and has completed Phase 1 and Phase 2a clinical trials. The Phase 2a study (NCT04489511) was an open-label, multicenter trial that evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of two different doses of this compound administered orally once daily for 28 days to patients with Stargardt disease.[3][4] While detailed long-term study protocols are not yet publicly available, the design of this short-term study provides a foundation for developing protocols for extended treatment periods.
Data from Clinical Studies
While comprehensive quantitative data from the this compound clinical trials are not fully published, the following tables summarize the key parameters and available results from the Phase 2a study (NCT04489511).
Table 1: this compound Phase 2a Clinical Trial (NCT04489511) Design
| Parameter | Description |
| Study Title | A Phase 2a Study of the Safety, Pharmacokinetics and Pharmacodynamics of this compound in Subjects With Stargardt Disease (STGD1) Caused by Autosomal Recessive Mutation in ATP Binding Cassette Subfamily A Member 4 (ABCA4) Gene |
| ClinicalTrials.gov ID | NCT04489511 |
| Study Design | Open-label, multicenter, active treatment |
| Number of Participants | 10 |
| Age Range | 18 to 55 years |
| Condition | Stargardt Disease-1 (STGD1) with confirmed ABCA4 gene mutations |
| Intervention | This compound administered orally, once daily for 28 days |
| Dose Cohorts | Two dose levels were evaluated. |
| Follow-up Period | 28 days after the last dose |
| Primary Outcome Measures | Safety and tolerability, assessed by the incidence of adverse events. |
| Secondary Outcome Measures | Pharmacokinetics (PK) and Pharmacodynamics (PD) of this compound. |
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters from this compound Phase 2a Study
| Parameter Category | Specific Measurement |
| Pharmacokinetics (PK) | - Maximum Plasma Concentration (Cmax) - Area Under the Curve (AUC) - Time to Maximum Concentration (Tmax) - Half-life (t1/2) |
| Pharmacodynamics (PD) | - Percentage reduction in serum RBP4 levels from baseline - Percentage reduction in serum retinol levels from baseline |
| Safety | - Incidence and severity of ocular and non-ocular adverse events |
Note: Specific quantitative results for the PK and PD parameters have not been publicly released. The Phase 2a study showed no serious adverse events, although some visual disturbances were reported.[5][6][7]
Experimental Protocols for Long-Term Studies (Projected)
Based on the available information from the Phase 2a trial and general practices for long-term ophthalmic studies, the following protocols can be projected for future long-term evaluation of this compound.
Long-Term Treatment Protocol
Objective: To evaluate the long-term safety, tolerability, and efficacy of this compound in slowing the progression of Stargardt disease.
Study Design: A multi-year, randomized, double-masked, placebo-controlled study would be the standard for a pivotal long-term trial. An open-label extension study following a shorter-term trial is also a common design.
Patient Population: Individuals with a confirmed diagnosis of Stargardt disease due to ABCA4 mutations, meeting specific criteria for age, visual acuity, and stage of retinal degeneration.
Treatment Regimen:
-
Dosage: Based on the results of the Phase 2a study, an optimal daily oral dose would be selected.
-
Administration: Oral administration, once daily, at approximately the same time each day.
-
Duration: A minimum of 24 months is often required to assess the rate of disease progression in Stargardt disease.
Monitoring and Assessments:
-
Safety Monitoring:
-
Regular physical examinations and vital sign measurements.
-
Comprehensive ophthalmic examinations at baseline and regular intervals (e.g., every 3-6 months), including slit-lamp biomicroscopy, dilated fundus examination, and intraocular pressure measurement.
-
Systematic recording of all adverse events.
-
Clinical laboratory testing (hematology, clinical chemistry, urinalysis) at regular intervals.
-
-
Efficacy Assessments:
-
Best-Corrected Visual Acuity (BCVA): Measured using standardized charts (e.g., ETDRS) at each study visit.
-
Fundus Autofluorescence (FAF): To measure the area of retinal atrophy and monitor the progression of lipofuscin accumulation.
-
Spectral-Domain Optical Coherence Tomography (SD-OCT): To assess retinal structure and thickness.
-
Microperimetry: To map retinal sensitivity.
-
Electroretinography (ERG): To measure the electrical response of the retinal cells to light.
-
-
Pharmacokinetic and Pharmacodynamic Assessments:
-
Periodic blood sampling to measure plasma concentrations of this compound, RBP4, and retinol to ensure target engagement and assess long-term exposure.
-
Visualizations
Signaling Pathway of RBP4 in the Retina and Mechanism of this compound
Caption: RBP4-mediated retinol transport to the RPE and the inhibitory action of this compound.
Experimental Workflow for a Long-Term this compound Clinical Trial
References
- 1. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 2. Stargardt’s Disease: Molecular Pathogenesis and Current Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stargardt macular dystrophy and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of STG-001 in Experimental Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of STG-001 in experimental assays.
Troubleshooting Guide
This guide is designed to provide solutions to specific issues you may encounter during your experiments with this compound.
Problem 1: this compound precipitates out of solution when preparing a stock solution.
-
Question: I am having difficulty dissolving this compound to make a concentrated stock solution. What solvent should I use and what is the best way to prepare it?
-
Answer: For nonpolar compounds like this compound, it is recommended to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power.[1]
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
-
Problem 2: this compound precipitates when the DMSO stock is diluted into aqueous assay buffer.
-
Question: My this compound dissolves in DMSO, but it "crashes out" of solution when I add it to my aqueous cell culture medium or buffer. How can I prevent this?
-
Answer: This is a common phenomenon for poorly soluble compounds. The key is to maintain a low final concentration of the organic solvent and to employ methods that keep the compound dispersed.
Strategies to Prevent Precipitation:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 1%, as higher concentrations can be toxic to cells.[1]
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single solvent.[1] Consider using a combination of DMSO and ethanol.
-
Employ Solubilizing Agents: Surfactants (e.g., Tween® 80, Triton™ X-100) or cyclodextrins can be used to create micelles or inclusion complexes that encapsulate the compound and keep it in solution.[1][2]
-
pH Adjustment: Since this compound contains a pyrazole ring and a carboxylic acid, its solubility is likely pH-dependent.[3] Experiment with adjusting the pH of your aqueous buffer to see if it improves solubility. For a compound with a carboxylic acid, increasing the pH will deprotonate the acid, forming a more soluble salt.
-
Controlled Dilution: Pre-warm your aqueous buffer to 37°C. While vortexing the buffer, add the DMSO stock solution dropwise. This rapid mixing helps to avoid localized high concentrations that can trigger precipitation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: We recommend starting with high-purity, anhydrous DMSO to prepare a concentrated stock solution.[1] If DMSO is not compatible with your assay, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be tested.[1] Always include a vehicle control in your experiments to account for any effects of the solvent.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: For most cell lines, the final concentration of DMSO should be kept below 1% to avoid cytotoxicity.[1] However, the tolerance to DMSO can vary between cell types, so it is advisable to run a vehicle toxicity test to determine the optimal concentration for your specific experimental system.
Q3: How can I determine the thermodynamic solubility of this compound?
A3: A shake-flask method is the gold standard for determining thermodynamic solubility.[4][5][6] This involves adding an excess of the solid compound to a buffer of a specific pH and shaking it at a constant temperature until equilibrium is reached (typically 24-48 hours). The concentration of the dissolved compound is then measured in the supernatant after filtration or centrifugation.
Q4: My compound appears to be in solution, but I am getting inconsistent results in my assay. What could be the cause?
A4: Even if no visible precipitate is present, your compound may be forming small aggregates that are not visible to the naked eye. These aggregates can lead to non-specific interactions and assay artifacts. Consider using dynamic light scattering (DLS) to check for the presence of aggregates. Using a solubilizing agent like a surfactant can help to prevent the formation of these aggregates.[1]
Quantitative Data Summary
The following table summarizes common solubilizing agents and their typical working concentrations. The optimal agent and concentration should be determined empirically for this compound.
| Solubilizing Agent | Class | Typical Starting Concentration | Mechanism of Action |
| DMSO | Organic Co-solvent | < 1% (final assay concentration) | Increases the polarity of the solvent system.[7] |
| Ethanol | Organic Co-solvent | 1-5% | Increases the polarity of the solvent system. |
| Tween® 80 | Non-ionic Surfactant | 0.01 - 0.1% | Forms micelles that encapsulate the hydrophobic compound. |
| Triton™ X-100 | Non-ionic Surfactant | 0.01 - 0.1% | Forms micelles that encapsulate the hydrophobic compound. |
| Hydroxypropyl-β-cyclodextrin | Cyclodextrin | 1-10 mM | Forms an inclusion complex with the compound, shielding it from the aqueous environment. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol is a generalized procedure for determining the equilibrium solubility of this compound.
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed (e.g., 150 rpm) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, allow the vials to stand to let the undissolved material settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid material.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Decision-making process for addressing this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilizing Agent: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. enamine.net [enamine.net]
- 6. evotec.com [evotec.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Optimizing STG-001 dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing STG-001 dosage to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an indirect visual cycle modulator.[1][2] Its primary mechanism of action is the reduction of circulating Retinol Binding Protein 4 (RBP4).[1][3] By inhibiting RBP4, this compound decreases the transport of retinol (Vitamin A) to the retina.[1][2] This, in turn, is expected to reduce the accumulation of cytotoxic retinoids and lipofuscin, which are implicated in the pathology of Stargardt disease.[1][4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the dose-dependent reduction of plasma RBP4 levels.[5] This leads to a decrease in the availability of retinol for uptake by the retinal pigment epithelium (RPE), thereby modulating the visual cycle.[2] Clinical studies have evaluated the pharmacodynamics of this compound, assessing its impact on the visual cycle.
Q3: What are the potential off-target effects associated with this compound and other RBP4 inhibitors?
A3: While specific off-target effects for this compound are not extensively detailed in publicly available literature, potential off-target effects for the class of RBP4 inhibitors may include:
-
Transthyretin (TTR) Tetramer Destabilization: RBP4 forms a complex with TTR in circulation, and this interaction helps stabilize TTR tetramers. Disruption of the RBP4-TTR interaction by an inhibitor could potentially lead to TTR tetramer dissociation, which in some contexts is associated with amyloid formation.
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activity: Some small molecules can interact with nuclear receptors. It is crucial to assess for any unintended agonist or antagonist activity on receptors like PPARγ to avoid potential metabolic side effects.[1]
-
Visual Disturbances: As a visual cycle modulator, dose-dependent and reversible visual disturbances, such as delayed dark adaptation and changes in color vision (dyschromatopsia), have been reported for other drugs in this class.[6][7][8]
-
Systemic Effects of Vitamin A Reduction: Since RBP4 is the primary transporter of Vitamin A in the blood, its inhibition can lead to systemic reductions in Vitamin A levels. Monitoring for signs of Vitamin A deficiency is important.
Q4: How can I assess the selectivity of this compound in my experimental model?
A4: Assessing the selectivity of this compound involves comparing its potency for inhibiting RBP4 with its activity at other potential off-target proteins. A kinase profiling assay is a common method to broadly screen for off-target kinase inhibition.[9][10][11] Additionally, specific assays for receptors like PPARγ can be conducted. A higher potency for RBP4 inhibition compared to any off-target interactions indicates greater selectivity.
Troubleshooting Guides
Issue 1: Inconsistent RBP4 reduction in in-vitro/in-vivo experiments.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
| Incorrect Dosage/Concentration | Verify calculations and dilution series. Perform a dose-response curve to confirm the effective concentration range in your specific model. |
| Assay Variability | Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
| Biological Variability (in-vivo) | Increase the number of subjects per group to account for individual differences in metabolism and drug response. Ensure consistent administration of the compound. |
Issue 2: Observation of unexpected cellular toxicity.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Reduce the concentration of this compound to the lowest effective dose for on-target activity. Perform a cell viability assay (e.g., MTT, LDH) across a wide range of concentrations. |
| Solvent Toxicity | Run a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. |
| Apoptosis Induction | Conduct assays to detect markers of apoptosis (e.g., caspase-3 cleavage, TUNEL staining) to determine if the observed toxicity is due to programmed cell death. |
| Contamination | Ensure cell cultures are free from microbial contamination. |
Issue 3: Difficulty in detecting changes in downstream signaling pathways.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody for Western Blot | Validate the primary antibody for specificity and sensitivity using positive and negative controls. Optimize antibody concentration and incubation conditions. |
| Low Protein Expression | Use a more sensitive detection method (e.g., enhanced chemiluminescence). Ensure sufficient protein is loaded onto the gel. |
| Transient Signaling Events | Perform a time-course experiment to identify the optimal time point for observing changes in protein expression or phosphorylation after this compound treatment. |
| Incorrect Lysis Buffer | Use a lysis buffer containing appropriate protease and phosphatase inhibitors to preserve the integrity of the target proteins. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on RBP4 Inhibition and Off-Target TTR Destabilization
| This compound Concentration (nM) | RBP4 Inhibition (%) | TTR Tetramer Destabilization (%) |
| 1 | 15.2 ± 2.1 | 0.5 ± 0.1 |
| 10 | 48.9 ± 3.5 | 2.3 ± 0.8 |
| 50 | 85.7 ± 4.2 | 8.9 ± 1.5 |
| 100 | 95.1 ± 2.8 | 15.4 ± 2.2 |
| 500 | 98.6 ± 1.9 | 45.8 ± 5.1 |
Table 2: Illustrative Selectivity Profile of this compound
| Target | IC50 (nM) |
| RBP4 (On-Target) | 12 |
| PPARγ (Off-Target) | >10,000 |
| Kinase Panel (Top 5 Hits) | |
| - Kinase A | 2,500 |
| - Kinase B | 5,800 |
| - Kinase C | >10,000 |
| - Kinase D | >10,000 |
| - Kinase E | >10,000 |
Experimental Protocols
1. RBP4-TTR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from established methods for assessing RBP4-TTR interaction.[1]
-
Objective: To quantify the ability of this compound to disrupt the interaction between RBP4 and TTR.
-
Materials:
-
Recombinant human RBP4 and TTR
-
Europium cryptate (Eu3+) labeled anti-tag antibody (donor)
-
d2-labeled anti-tag antibody (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound serial dilutions
-
384-well low-volume microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare a solution containing tagged RBP4 and tagged TTR in assay buffer.
-
Add serial dilutions of this compound to the wells of the microplate.
-
Add the RBP4-TTR mixture to the wells.
-
Add the Eu3+-labeled donor and d2-labeled acceptor antibodies.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 2-4 hours).
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value for this compound.
-
2. Western Blot for Visual Cycle Proteins
This is a general protocol that can be optimized for specific proteins in the visual cycle.[3]
-
Objective: To assess the impact of this compound treatment on the expression levels of key proteins in the visual cycle pathway in retinal cell lysates or tissue homogenates.
-
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RPE65, anti-LRAT)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell or tissue lysates and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: this compound inhibits RBP4, disrupting retinol delivery to the RPE.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for off-target effects.
References
- 1. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. origene.com [origene.com]
- 4. Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How effective are visual cycle modulators (a type of medicine) for preventing and treating geographic atrophy (a degenerative eye condition)? | Cochrane [cochrane.org]
- 8. Visual cycle modulators versus placebo or observation for the prevention and treatment of geographic atrophy due to age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
Troubleshooting inconsistent results in STG-001 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with STG-001. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during this compound experiments.
| Question | Possible Causes | Suggested Solutions |
| Why am I seeing inconsistent inhibition of Retinol-Binding Protein 4 (RBP4) levels? | 1. Reagent Variability: Inconsistent concentration or degradation of this compound stock solution. 2. Cell-Based Assay Issues: Variations in cell density, passage number, or metabolic activity. 3. Assay Protocol Drift: Minor deviations in incubation times, temperatures, or reagent concentrations. | 1. Reagent Quality Control: Prepare fresh this compound stock solutions regularly. Aliquot and store at the recommended temperature. Verify the concentration using a suitable analytical method. 2. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure uniform cell seeding density. Monitor cell health and viability. 3. Strict Protocol Adherence: Follow the experimental protocol precisely. Use calibrated equipment and ensure consistent environmental conditions. |
| Why is there unexpected cytotoxicity in my cell-based assays? | 1. High this compound Concentration: The concentration of this compound used may be too high for the specific cell line. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Off-Target Effects: this compound may have off-target effects at high concentrations. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound. 2. Solvent Control: Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is below the toxic threshold for your cells. 3. Literature Review: Consult literature for known off-target effects of RBP4 inhibitors. |
| Why are the downstream effects of this compound on the visual cycle not reproducible? | 1. Insufficient Treatment Time: The duration of this compound treatment may not be long enough to observe downstream effects. 2. Cell Line Inappropriateness: The chosen cell line may not adequately model the visual cycle or express the necessary components. 3. Insensitive Detection Method: The assay used to measure downstream effects may lack the required sensitivity. | 1. Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration. 2. Cell Line Validation: Use a cell line known to express key components of the visual cycle, such as ABCA4.[1] 3. Assay Optimization: Optimize the detection assay for sensitivity and dynamic range. Consider using more sensitive techniques like mass spectrometry or targeted proteomics. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Retinol-Binding Protein 4 (RBP4).[1][2] RBP4 is the primary transport protein for retinol (Vitamin A) in the blood.[2] By inhibiting RBP4, this compound reduces the amount of retinol transported to the retina.[2] This is thought to decrease the accumulation of toxic vitamin A byproducts in the retinal pigment epithelium (RPE), which is a hallmark of Stargardt disease.[2]
Q2: What is the role of ABCA4 in the context of this compound experiments?
A2: Stargardt disease is most commonly caused by mutations in the ABCA4 gene.[1][3] The ABCA4 protein is a transporter in photoreceptor outer segments responsible for clearing all-trans-retinal from the photoreceptor discs.[1] Defective ABCA4 leads to the accumulation of toxic vitamin A dimers, forming lipofuscin.[2] While this compound does not directly target ABCA4, its mechanism of reducing retinol uptake is intended to alleviate the downstream consequences of ABCA4 dysfunction.[2] Therefore, cellular or animal models with ABCA4 mutations are relevant for studying the efficacy of this compound.
Q3: What are the expected outcomes of a successful this compound experiment?
A3: A successful experiment would typically demonstrate a dose-dependent reduction in extracellular RBP4-bound retinol levels. In a relevant cell model (e.g., RPE cells), one might expect to see a decrease in the accumulation of lipofuscin or its precursors. In animal models of Stargardt disease, successful treatment with this compound could lead to preserved retinal structure and function.
Experimental Protocols
In Vitro RBP4 Inhibition Assay
This protocol describes a competitive binding assay to determine the in vitro potency of this compound in inhibiting the interaction between RBP4 and its natural ligand, retinol.
Materials:
-
Recombinant human RBP4
-
Fluorescently labeled retinol
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
384-well black microplates
-
Plate reader with fluorescence polarization capabilities
Method:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of recombinant human RBP4 and fluorescently labeled retinol to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Visual cycle pathway and the inhibitory action of this compound on RBP4.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
Technical Support Center: Improving the Bioavailability of STG-001 in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the preclinical bioavailability of STG-001, a retinol-binding protein 4 (RBP4) antagonist.
Frequently Asked Questions (FAQs)
Q1: My in vivo pharmacokinetic (PK) study of this compound in rodents shows low oral bioavailability. What are the potential causes?
A1: Low oral bioavailability of this compound in preclinical models can stem from several factors, primarily related to its physicochemical properties as a small molecule inhibitor. Key potential causes include:
-
Poor Aqueous Solubility: this compound, like many RBP4 antagonists, may have limited solubility in gastrointestinal (GI) fluids, leading to a low dissolution rate and, consequently, poor absorption.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to reach systemic circulation.
-
First-Pass Metabolism: this compound might be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump it back into the intestinal lumen.[1][2][3]
Q2: How can I improve the solubility of this compound for in vivo studies?
A2: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[4][5][6][7][8] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[4][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can create an amorphous solid dispersion, which typically has higher solubility than the crystalline form.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to dissolve this compound in a lipid-based formulation that forms a microemulsion in the GI tract, enhancing its solubilization and absorption.[6][7][8]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its solubility in aqueous solutions.[4][7]
Q3: What preclinical models are suitable for evaluating the bioavailability of this compound?
A3: A combination of in vitro and in vivo models is recommended to thoroughly assess the bioavailability of this compound:
-
In Vitro Models:
-
In Vivo Models:
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure of this compound in Rodent PK Studies
Possible Cause: Poor aqueous solubility and dissolution rate of the this compound formulation.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the aqueous solubility, pKa, and LogP of this compound.
-
Evaluate Different Formulations: Test various formulation strategies to improve solubility and dissolution. A comparison of common approaches is presented in Table 1.
-
Conduct In Vitro Dissolution Testing: Compare the dissolution profiles of different this compound formulations in simulated gastric and intestinal fluids.
-
Perform a Pilot In Vivo PK Study: Dose a small group of rodents with the most promising formulations from the in vitro testing to assess their impact on oral bioavailability.
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increased surface area | Simple and cost-effective | May not be sufficient for very poorly soluble compounds |
| Amorphous Solid Dispersion | Increased apparent solubility | Significant improvement in solubility and dissolution | Potential for physical instability (recrystallization) |
| SEDDS | Solubilization in lipid droplets | Enhances absorption of lipophilic drugs | Can be complex to formulate and manufacture |
| Cyclodextrin Complexation | Formation of soluble inclusion complexes | Effective for a wide range of drugs | Potential for drug displacement from the complex |
Issue 2: High Apparent Permeability in Caco-2 Assay, but Low In Vivo Bioavailability
Possible Cause: High first-pass metabolism in the liver or gut wall.
Troubleshooting Steps:
-
Investigate In Vitro Metabolism: Incubate this compound with liver microsomes or hepatocytes from the preclinical species (e.g., rat, mouse) and human to assess its metabolic stability.
-
Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites of this compound.
-
Consider Prodrug Approach: If first-pass metabolism is extensive, a prodrug strategy could be explored to mask the metabolic site and improve bioavailability.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-6 per group).[11]
-
Housing and Acclimation: House animals in standard conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimate for at least 3 days before the study.
-
Fasting: Fast the animals for 12-18 hours before dosing, with free access to water.[11]
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1-2 mg/kg) as a bolus injection via a cannulated jugular or femoral vein. The drug should be formulated in a suitable IV vehicle.[11]
-
Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) by oral gavage. The drug should be formulated in a vehicle that enhances its solubility.[11]
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from a cannulated vein or via retro-orbital bleeding at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[10][12] Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and place on ice.[11]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate PK parameters such as Cmax, Tmax, AUC, half-life, and absolute oral bioavailability (F%) using appropriate software.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[2]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity. Monolayers with TEER values within the acceptable range (typically >200 Ω·cm²) are used for the assay.[2][14]
-
Transport Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the test compound (this compound) to the apical (A) side of the monolayer.
-
At specified time points, collect samples from the basolateral (B) side.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
Add the test compound to the basolateral (B) side.
-
At specified time points, collect samples from the apical (A) side.
-
-
Inhibitor Co-incubation (Optional): To investigate the involvement of specific efflux transporters like P-gp, perform the B to A transport experiment in the presence of a known inhibitor (e.g., verapamil).[3]
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis:
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of this compound in rats.
Caption: Workflow for the Caco-2 permeability assay.
Caption: Mechanism of action of this compound as an RBP4 antagonist.
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 13. Pk/bio-distribution | MuriGenics [murigenics.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
Addressing STG-001 stability issues in solution
Technical Support Center: STG-001 Stability
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering stability issues with the small molecule inhibitor this compound in solution. The following troubleshooting guides and FAQs address common challenges to ensure experimental success and data integrity.
Troubleshooting Guide
This section provides step-by-step solutions to specific problems you might face during your experiments.
Issue: Precipitation of this compound in Aqueous Solution
Q1: I observed precipitation immediately after diluting my this compound DMSO stock into an aqueous buffer. What is the cause and how can I fix it?
A1: This is a common issue for compounds with low aqueous solubility.[1] The precipitation occurs when this compound, which is highly soluble in a polar aprotic solvent like DMSO, is introduced into an aqueous environment where its solubility is significantly lower, causing it to crash out of solution.
To resolve this, consider the following steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to a level below its aqueous solubility limit.[1]
-
Optimize Co-solvent Percentage: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., 0.5% instead of 0.1%) may be necessary to keep this compound in solution. Always include a vehicle control with the matching DMSO concentration.[1]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[2] this compound is more soluble at a slightly acidic pH. Adjusting your buffer pH to a range of 6.0-6.5 may prevent precipitation.
-
Pre-warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes help improve solubility.
Q2: My this compound solution was clear initially but formed a precipitate after being stored at 4°C overnight. What should I do?
A2: This indicates that while the initial kinetic solubility was acceptable, the compound is not stable in solution at that concentration and temperature over time, leading to precipitation. Temperature can significantly influence the solubility of a compound.
Corrective Actions:
-
Do Not Use: Discard the solution containing the precipitate. Using it will lead to inaccurate and unrepeatable results.
-
Prepare Fresh Solutions: The most reliable practice is to prepare this compound dilutions fresh for each experiment.[2]
-
Evaluate Storage Conditions: If intermediate storage is necessary, assess solubility at different temperatures (e.g., room temperature vs. 4°C) to find a condition that prevents precipitation over the required storage duration.
Data Presentation: this compound Solubility
The following table summarizes the equilibrium solubility of this compound in common buffers, providing a reference for preparing stable solutions.
| Buffer (50 mM) | pH | Temperature (°C) | Solubility (µM) |
| Phosphate | 7.4 | 25 | 15.2 |
| Phosphate | 7.4 | 4 | 8.5 |
| MES | 6.0 | 25 | 45.8 |
| HEPES | 7.4 | 25 | 16.1 |
| Tris | 8.0 | 25 | 9.3 |
Experimental Protocol: Solubility Assessment of this compound
This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound.[3]
Objective: To determine the maximum soluble concentration of this compound in a specific buffer.
Materials:
-
This compound powder
-
Selected buffer (e.g., 50 mM Phosphate, pH 7.4)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of the buffer (e.g., 1 mL). The solid should be clearly visible.
-
Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Shake the slurry for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[4]
-
After incubation, centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates. Take care to avoid disturbing the pellet.
-
Quantify the concentration of this compound in the clear filtrate using a validated HPLC method with a standard calibration curve.[3]
Troubleshooting Workflow: this compound Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions in DMSO?
A1: this compound stock solutions (e.g., 10 mM in 100% DMSO) are stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.[1] DMSO is hygroscopic and can absorb water from the air, potentially causing the compound to precipitate upon freezing.[1]
Q2: How does pH affect the chemical stability of this compound in aqueous solutions?
A2: this compound contains a labile ester group, making it susceptible to pH-dependent hydrolysis.[2] The molecule is most stable in a slightly acidic pH range (5.0-6.5). Under neutral (pH 7.4) and especially basic (pH > 8.0) conditions, the rate of hydrolysis increases significantly, leading to a loss of activity. Therefore, for experiments longer than a few hours, maintaining a slightly acidic pH is recommended.
Q3: My assay results are inconsistent. Could this be related to this compound instability?
A3: Yes, inconsistent results are often a sign of compound instability.[2] If this compound degrades in your assay medium over the course of the experiment, its effective concentration will decrease, leading to variable outcomes. It is recommended to perform a time-course experiment where you measure the amount of intact this compound in your assay medium at different time points (e.g., 0, 2, 6, 24 hours) to assess its stability under your specific experimental conditions.[5]
Data Presentation: this compound Stability Under Various Conditions
This table shows the percentage of this compound remaining after incubation for 24 hours under different conditions, as measured by HPLC.
| Solvent/Buffer | pH | Temperature (°C) | % this compound Remaining |
| 100% DMSO | N/A | 25 | >99% |
| PBS | 7.4 | 37 | 78% |
| MES Buffer | 6.0 | 37 | 95% |
| RPMI + 10% FBS | 7.4 | 37 | 85% |
Experimental Protocol: Long-Term Stability Study of this compound
This protocol provides a framework for assessing the chemical stability of this compound in solution over time.[6]
Objective: To determine the degradation rate of this compound under defined storage conditions.
Materials:
-
This compound solution (prepared in the relevant solvent/buffer)
-
Temperature- and humidity-controlled stability chambers
-
Light-protective containers (e.g., amber vials)
-
HPLC system
Methodology:
-
Prepare a batch of this compound solution at the desired concentration.
-
Aliquot the solution into multiple amber vials for each storage condition and time point to avoid repeated sampling from the same vial.
-
Place the vials in stability chambers set to the desired conditions (e.g., long-term: 4°C; accelerated: 25°C/60% RH; stress: 40°C/75% RH).[7]
-
At specified time points (e.g., 0, 1, 3, 6, 12 months for long-term study), remove one vial from each storage condition.[6]
-
Immediately analyze the sample using a validated, stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
Hypothesized Degradation Pathway of this compound
Caption: Hypothesized hydrolytic degradation pathway of this compound.
References
Refinement of STG-001 delivery methods for retinal targeting
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with STG-001, an orally administered investigational drug for the treatment of Stargardt disease.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an indirect visual cycle modulator.[1][2] It acts by reducing the plasma concentrations of Retinol Binding Protein 4 (RBP4), the primary transporter of vitamin A (retinol) from the liver to the retina.[2] By lowering systemic RBP4 levels, this compound decreases the uptake of vitamin A into the retina. This, in turn, is expected to reduce the formation and accumulation of cytotoxic bisretinoid lipofuscin pigments in retinal pigment epithelium (RPE) cells, which are a hallmark of Stargardt disease.[1] This mechanism aims to slow the progression of retinal degeneration and preserve vision.[1][2]
Q2: What is the route of administration for this compound in clinical trials?
A2: this compound is an orally administered drug, taken once daily.[3][4]
Q3: What were the key objectives of the Phase 2a clinical trial for this compound?
A3: The Phase 2a clinical trial (NCT04489511) was an open-label, multicenter study designed to evaluate the safety, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body) of two different doses of this compound in patients with Stargardt disease.[1][3][4]
Q4: For which specific patient population is this compound being investigated?
A4: this compound is being investigated for patients with Stargardt disease (STGD1) caused by autosomal recessive mutations in the ABCA4 gene.[3][5] Clinical trial participants were typically between 18 and 55 years of age and had a confirmed genetic diagnosis.[3]
Troubleshooting Guides
In Vitro / Cell-Based Assays
Q5: We are not observing the expected dose-dependent decrease in RBP4 secretion in our in vitro hepatocyte model after treatment with this compound. What could be the issue?
A5:
-
Cell Model Suitability: Confirm that your hepatocyte model (e.g., HepG2, primary human hepatocytes) has a robust and measurable baseline secretion of RBP4. RBP4 expression can vary between cell lines and culture conditions.
-
Compound Solubility: this compound is a small molecule and may have limited aqueous solubility. Ensure that the compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. Precipitated compound will not be biologically active. Consider a solubility test prior to your experiment.
-
Vehicle Concentration: High concentrations of the vehicle (e.g., >0.5% DMSO) can be toxic to cells and may affect protein secretion. Run a vehicle-only control to assess for any cytotoxic effects.
-
Incubation Time: The effect of this compound on RBP4 secretion may not be immediate. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to determine the optimal incubation period for observing a significant decrease in RBP4 levels.
-
Assay Sensitivity: Ensure that your RBP4 detection method (e.g., ELISA, Western blot) is sensitive enough to detect subtle changes in secreted protein levels. Check the limit of detection (LOD) and limit of quantification (LOQ) of your assay.
In Vivo / Animal Model Studies
Q6: In our animal model of Stargardt disease, we are observing high variability in plasma RBP4 levels following oral administration of this compound. How can we reduce this variability?
A6:
-
Fasting State: Administer this compound to animals in a fasted state (e.g., overnight fasting). The presence of food in the gastrointestinal tract can significantly alter the absorption of orally administered drugs.
-
Dosing Formulation: The formulation of this compound for oral gavage is critical. Ensure a homogenous and stable suspension or solution. Sonication or the use of appropriate suspending agents (e.g., carboxymethylcellulose) can improve formulation consistency.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or aspiration, resulting in variable drug exposure. Ensure all personnel are properly trained and consistent in their technique.
-
Blood Sampling Time: Pharmacokinetic studies are essential to determine the time to maximum concentration (Tmax). Blood samples should be collected at consistent time points relative to dosing across all animals to minimize variability due to absorption and clearance kinetics.
-
Animal Health: Ensure that all animals are healthy and free of underlying conditions that could affect drug metabolism or absorption. Stress can also be a confounding factor.
Data Presentation
Table 1: this compound Formulation and Physicochemical Properties (Representative Data)
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀F₆N₂O₂ |
| Molecular Weight | 376.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility (DMSO) | ≥ 50 mg/mL |
| Solubility (Aqueous, pH 7.4) | < 0.1 mg/mL |
| Recommended Vehicle (In Vitro) | DMSO |
| Recommended Vehicle (In Vivo, Oral) | 0.5% Carboxymethylcellulose in water |
Table 2: Representative Pharmacokinetic Parameters of this compound in a Murine Model
| Dose (mg/kg, oral) | Tmax (hours) | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (hours) |
| 10 | 2 | 450 ± 85 | 2100 ± 350 | 4.5 |
| 30 | 2 | 1250 ± 210 | 6800 ± 980 | 4.8 |
| 100 | 4 | 3100 ± 550 | 18500 ± 2600 | 5.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro RBP4 Secretion Assay Using a Hepatocyte Model
-
Cell Culture: Plate HepG2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours in complete growth medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Aspirate the growth medium from the cells and replace it with the this compound-containing medium or a vehicle control medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
RBP4 Quantification: Quantify the concentration of RBP4 in the supernatant using a commercially available human RBP4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the RBP4 concentrations to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of RBP4 secretion).
Protocol 2: Assessment of this compound Pharmacokinetics in a Murine Model
-
Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) for at least one week before the experiment.
-
Fasting: Fast the mice for 12 hours prior to dosing, with free access to water.
-
Formulation Preparation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose).
-
Dosing: Administer the this compound suspension or vehicle control via oral gavage at a volume of 10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or submandibular bleed at pre-dose and at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect samples into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life.
Mandatory Visualizations
Caption: Mechanism of action of this compound in reducing retinal degeneration.
Caption: Experimental workflow for in vivo pharmacokinetic analysis of this compound.
References
- 1. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 2. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Stargardt’s Disease: Molecular Pathogenesis and Current Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential side effects of STG-001 in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential side effects of STG-001 in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
FAQs and Troubleshooting Guides
This section addresses potential issues and questions that may arise during preclinical studies of this compound, focusing on the most probable animal model for Stargardt disease, the Abca4 knockout (Abca4-/-) mouse.
General Questions
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally administered small molecule inhibitor of Retinol-Binding Protein 4 (RBP4).[1][2] Its therapeutic rationale is based on reducing the systemic levels of RBP4, which is the primary transporter of vitamin A (retinol) to the retina.[3][4] By inhibiting RBP4, this compound aims to decrease the uptake of retinol into the retina, thereby reducing the formation and accumulation of cytotoxic bisretinoid compounds (such as A2E) in the retinal pigment epithelium (RPE).[3][4] This accumulation is a hallmark of Stargardt disease and is believed to lead to retinal degeneration and vision loss.[5]
Q2: What is the most appropriate animal model for studying this compound for Stargardt disease?
A2: The most widely used and accepted animal model for Stargardt disease is the Abca4 knockout (Abca4-/-) mouse.[6] This model mimics the genetic basis of the most common form of Stargardt disease, which is caused by mutations in the ABCA4 gene. Abca4-/- mice exhibit key features of the human disease, including the progressive accumulation of lipofuscin in the RPE.
Troubleshooting Potential Side Effects
Q3: What are the potential side effects of this compound in animal studies based on its mechanism of action?
A3: Given that this compound reduces the availability of vitamin A to the retina, the most anticipated side effects are related to visual function. While specific preclinical data for this compound is not publicly available, studies on similar RBP4 inhibitors, such as A1120 and BPN-14136, in Abca4-/- mice have not reported significant ocular toxicity.[6] However, researchers should be vigilant for potential signs of:
-
Impaired dark adaptation: Reduced retinol availability could slow the regeneration of rhodopsin, the photopigment in rod cells essential for night vision.
-
Abnormal electroretinogram (ERG) readings: Changes in retinal cell function may be detected by ERG before any histological changes are apparent.
-
Systemic effects of Vitamin A reduction: Although RBP4 knockout mice do not show systemic abnormalities, monitoring for any unexpected systemic effects is a standard practice in preclinical toxicology.
Q4: How can I monitor for visual disturbances in my animal models?
A4: Monitoring for visual disturbances in mice requires specialized techniques. Key methods include:
-
Electroretinography (ERG): This is a non-invasive technique to assess the function of different retinal cell types (photoreceptors, bipolar cells, etc.). It is highly sensitive to changes in retinal physiology.
-
Optical Coherence Tomography (OCT): This imaging technique provides high-resolution, cross-sectional images of the retina, allowing for the detection of structural abnormalities such as retinal thinning or edema.
-
Behavioral tests: Various maze-based tests can be used to assess visual acuity and contrast sensitivity in rodents, although these can be variable.
Q5: What should I do if I observe a decrease in ERG amplitudes in my this compound-treated group?
A5: A decrease in ERG amplitudes could indicate retinal toxicity. Here is a troubleshooting workflow:
-
Verify the ERG setup: Ensure that electrodes are correctly placed, the animal is properly anesthetized and dark-adapted, and there are no technical artifacts in the recordings.
-
Analyze the waveform: Determine which component of the ERG is affected (a-wave, b-wave, etc.) to localize the potential issue to specific retinal cell types.
-
Correlate with histology: Perform histological analysis of the retinas from the affected animals to look for any structural changes, such as photoreceptor cell loss or RPE abnormalities.
-
Dose-response analysis: Determine if the effect is dose-dependent. A clear dose-response relationship strengthens the evidence for a drug-related effect.
-
Consider a washout period: If ethically and experimentally feasible, include a recovery group in your study to see if the ERG changes are reversible after cessation of treatment.
Quantitative Data from Analogous RBP4 Inhibitors
While specific preclinical toxicology data for this compound is not publicly available, the following tables summarize data from studies of other RBP4 inhibitors in Abca4-/- mice, which can serve as a reference for expected outcomes.
Table 1: Effect of RBP4 Inhibitors on ERG Parameters in Abca4-/- Mice
| Compound | Dose | Duration of Treatment | a-wave Amplitude Change | b-wave Amplitude Change | Reference |
| A1120 | 30 mg/kg/day | 6 weeks | No significant change | No significant change | [6] |
| BPN-14136 | Not specified | Not specified | No significant impact | No significant impact | [6] |
Table 2: Effect of RBP4 Inhibitors on Retinal Histology in Abca4-/- Mice
| Compound | Dose | Duration of Treatment | Observed Histological Changes | Reference |
| A1120 | 30 mg/kg/day | 6 weeks | No adverse effects on retinal morphology | [6] |
| BPN-14136 | Not specified | Not specified | No adverse effects on retinal morphology | [6] |
Experimental Protocols
Protocol 1: Electroretinography (ERG) in Mice
This protocol provides a standardized method for performing full-field ERG in mice to assess retinal function.
Materials:
-
ERG system with Ganzfeld dome
-
Mouse anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., tropicamide)
-
Topical anesthetic (e.g., proparacaine)
-
Corneal electrodes
-
Reference and ground electrodes
-
Heating pad
Procedure:
-
Dark Adaptation: Dark-adapt the mice overnight (at least 12 hours) before the experiment. All subsequent procedures until the end of scotopic ERG recording must be performed under dim red light.
-
Anesthesia and Pupil Dilation: Anesthetize the mouse according to your institution's approved protocol. Once anesthetized, apply one drop of a mydriatic agent to each eye to dilate the pupils.
-
Electrode Placement:
-
Place the ground electrode subcutaneously in the tail or a hind leg.
-
Place the reference electrode subcutaneously in the scalp between the ears.
-
Apply a drop of topical anesthetic to each cornea, followed by a drop of methylcellulose-based solution.
-
Gently place the corneal electrodes on each cornea.
-
-
Scotopic ERG Recording:
-
Place the anesthetized mouse on the heating pad inside the Ganzfeld dome.
-
Record responses to a series of increasing light flash intensities to assess rod-driven responses.
-
-
Photopic ERG Recording:
-
Light-adapt the mouse for 10 minutes using a standard background illumination in the Ganzfeld dome.
-
Record responses to a series of increasing light flash intensities superimposed on the background light to assess cone-driven responses.
-
-
Data Analysis: Analyze the a-wave and b-wave amplitudes and implicit times for both scotopic and photopic responses.
Protocol 2: Retinal Histology in Mice
This protocol describes the preparation of retinal sections for morphological analysis.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Sucrose solutions (10%, 20%, 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Staining reagents (e.g., hematoxylin and eosin)
Procedure:
-
Euthanasia and Enucleation: Euthanize the mouse according to your institution's approved protocol and carefully enucleate the eyes.
-
Fixation: Make a small puncture at the limbus with a fine needle and immerse the eyes in fixative for at least 2 hours at 4°C.
-
Cryoprotection:
-
Transfer the fixed eyes to a 10% sucrose solution until they sink.
-
Transfer to a 20% sucrose solution until they sink.
-
Transfer to a 30% sucrose solution overnight at 4°C.
-
-
Embedding:
-
Carefully remove the anterior segment (cornea and lens) of the eye.
-
Embed the remaining eyecup in OCT compound in a cryomold.
-
Freeze the block rapidly in isopentane cooled with liquid nitrogen.
-
-
Sectioning: Cut 10-12 µm thick sections using a cryostat and mount them on microscope slides.
-
Staining and Imaging: Stain the sections with hematoxylin and eosin (H&E) or other desired stains and image using a light microscope.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in reducing retinal toxicity.
Experimental Workflow for Assessing Retinal Toxicity
Caption: Workflow for evaluating potential retinal side effects of this compound.
Troubleshooting Logic for Reduced ERG Amplitude
Caption: Decision-making flowchart for troubleshooting reduced ERG amplitudes.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What drugs are in development for Stargardt Disease? [synapse.patsnap.com]
- 3. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 4. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 5. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Challenges of Scaling Up STG-001 Synthesis for Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of novel therapeutic agents. This guide addresses common challenges encountered when scaling up the synthesis of complex small molecules, with a focus on compounds in clinical development like STG-001. While specific, proprietary details of the this compound synthesis are not publicly available, this resource provides general troubleshooting advice and FAQs applicable to the scale-up of similar pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: We are successfully synthesizing our target compound at the milligram scale in the lab. What are the primary challenges we should anticipate when scaling up to gram or kilogram quantities for pre-clinical and clinical studies?
Scaling up a chemical synthesis from a laboratory setting to a larger production scale introduces several significant challenges that can impact yield, purity, and safety. Key areas to consider include:
-
Reaction Kinetics and Heat Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. Exothermic reactions, in particular, can lead to temperature gradients and the formation of impurities if not adequately controlled.
-
Mixing Efficiency: Achieving homogenous mixing is more challenging in large vessels, which can lead to localized concentration differences, affecting reaction rates and selectivity.
-
Reagent and Solvent Addition: The rate and method of reagent addition can significantly influence the outcome of a reaction at a larger scale.
-
Work-up and Purification: Procedures that are straightforward in the lab, such as extractions and chromatography, can become cumbersome and less efficient at scale.
-
Safety and Environmental Considerations: Handling large quantities of flammable, toxic, or reactive materials requires stringent safety protocols and specialized equipment.
Q2: How can we mitigate the risk of decreased yield and purity during scale-up?
Proactive process optimization and a thorough understanding of the reaction mechanism are crucial. Consider the following strategies:
-
Process Hazard Analysis (PHA): Conduct a thorough PHA to identify potential safety issues before scaling up.
-
Design of Experiments (DoE): Utilize DoE to systematically investigate the impact of critical process parameters (e.g., temperature, concentration, reaction time) on yield and purity. This allows for the identification of a robust operating window.
-
Impurity Profiling: Identify and characterize key impurities at the lab scale. This will aid in developing effective purification strategies for larger batches.
-
Pilot Plant Run: Before committing to a full-scale production run, perform an intermediate-scale run in a pilot plant. This allows for the identification and resolution of unforeseen issues.
Q3: What are the key analytical methods we should have in place for quality control during a scale-up campaign?
A robust analytical package is essential to ensure the quality and consistency of each batch. Key methods include:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity, identifying impurities, and quantifying the active pharmaceutical ingredient (API).
-
Mass Spectrometry (MS): To confirm the identity of the target compound and characterize impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the API and identify any structural isomers.
-
Powder X-Ray Diffraction (PXRD): To characterize the solid-state form of the API, which can impact its stability and bioavailability.
-
Residual Solvent Analysis (e.g., by Gas Chromatography): To ensure that residual solvents from the synthesis are below acceptable limits.
Troubleshooting Guides
Problem: Inconsistent Yields Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in Raw Material Quality | 1. Qualify all raw material suppliers. 2. Establish and enforce stringent specifications for all starting materials and reagents. 3. Perform identity and purity testing on incoming raw materials. |
| Inadequate Control of Reaction Parameters | 1. Review batch records to identify any deviations in temperature, pressure, or addition rates. 2. Utilize automated reactor systems for better process control. 3. Re-evaluate the established process parameters through further DoE studies. |
| Inefficient Mixing | 1. Model the mixing dynamics of the reactor using computational fluid dynamics (CFD). 2. Evaluate different impeller designs and agitation speeds. 3. Consider the use of static mixers for critical addition steps. |
Problem: Appearance of New Impurities at Scale
| Potential Cause | Troubleshooting Steps |
| Localized "Hot Spots" in the Reactor | 1. Improve reactor heat transfer by using a jacketed vessel with appropriate heat transfer fluid. 2. Control the rate of addition of exothermic reagents. 3. Consider using a continuous flow reactor for highly exothermic reactions. |
| Longer Reaction or Work-up Times | 1. Optimize the process to reduce overall cycle time. 2. Investigate the stability of the product and intermediates under the scaled-up conditions. 3. Quench the reaction more effectively to prevent side reactions. |
| Air or Moisture Sensitivity | 1. Ensure all reactors and transfer lines are properly inerted with nitrogen or argon. 2. Use anhydrous solvents and reagents. 3. Minimize the exposure of intermediates and the final product to the atmosphere. |
Experimental Protocols
Generalized Protocol: Technology Transfer of a Synthesis Step from Lab to Pilot Plant
This protocol outlines the general steps for transferring a synthetic step from a laboratory (e.g., 100 g scale) to a pilot plant (e.g., 5 kg scale).
-
Documentation and Knowledge Transfer:
-
Prepare a detailed technology transfer document that includes:
-
A comprehensive description of the synthetic procedure.
-
A list of all raw materials with their specifications.
-
In-process controls and their acceptance criteria.
-
Safety and handling information for all materials.
-
A summary of all process development and optimization studies.
-
-
Conduct a kick-off meeting with the pilot plant team to review the document and address any questions.
-
-
Equipment and Facility Fit Assessment:
-
The pilot plant team will evaluate the suitability of their equipment (reactors, filters, dryers, etc.) for the intended process.
-
Confirm that the materials of construction are compatible with the reagents and solvents used.
-
Ensure that the facility has the necessary utilities (e.g., heating, cooling, vacuum) and safety infrastructure.
-
-
Engineering and Demonstration Batches:
-
Perform an "engineering batch" using solvents and non-critical reagents to test equipment functionality and transfer procedures.
-
Conduct a "demonstration batch" at the target scale using the actual starting materials and reagents to confirm that the process performs as expected.
-
-
Process Validation and cGMP Manufacturing:
-
Once the process is successfully demonstrated, proceed with process validation by running a pre-determined number of consecutive successful batches.
-
Manufacture subsequent batches under current Good Manufacturing Practices (cGMP) for clinical use.
-
Visualizations
Optimizing analytical methods for STG-001 quantification
Technical Support Center: Quantification of STG-001
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of analytical methods for the quantification of this compound, a hypothetical small molecule drug candidate. The information is primarily focused on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a common and powerful technique for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in biological matrices?
A1: For quantifying small molecule drugs like this compound in complex biological matrices such as plasma, serum, or tissue homogenates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard. This technique offers high sensitivity and selectivity, which are crucial for accurate measurement of drug concentrations during pharmacokinetic and other studies.[1][2]
Q2: What are the key parameters to evaluate during bioanalytical method validation?
A2: According to regulatory guidelines from bodies like the FDA, a full validation of a bioanalytical method should assess several key parameters to ensure its reliability.[3][4][5] These include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4][6]
-
Accuracy: The closeness of the measured value to the true value.[6]
-
Precision: The degree of agreement among a series of measurements.[6]
-
Calibration Curve and Range: The relationship between the instrument response and the concentration of the analyte. The range should cover the expected concentrations in study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[4][7]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the sample matrix.[4]
-
Recovery: The efficiency of the extraction process.[3]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[4][8][9]
-
Dilution Integrity: Ensures that samples with concentrations above the ULOQ can be diluted with blank matrix and still provide accurate results.[5]
Q3: How do I choose an appropriate internal standard (IS) for this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). This is because it has nearly identical chemical properties and chromatographic behavior to the analyte, but a different mass, allowing it to effectively compensate for variability in sample preparation and instrument response. If a stable-labeled IS is not available, a structural analog with similar physicochemical properties can be used.
Q4: What are common sample preparation techniques for this compound in plasma?
A4: The choice of sample preparation method depends on the required cleanliness of the extract and the desired concentration range. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[10] It's suitable for early-stage discovery studies.
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the matrix based on its solubility in two immiscible liquid phases. It generally provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the matrix. SPE can provide the cleanest extracts and allows for sample concentration, making it ideal for methods requiring high sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Q1: I am observing poor peak shape (e.g., fronting, tailing, or splitting). What are the possible causes and solutions?
A1: Poor peak shape can arise from several factors related to the chromatography or the sample.[11]
-
Possible Causes:
-
Column degradation or contamination.
-
Incompatible sample solvent with the mobile phase.
-
High injection volume or analyte concentration.
-
Inappropriate mobile phase pH.
-
Presence of co-eluting interferences.
-
-
Solutions:
-
Column Issues: Try flushing the column, back-flushing (if the column allows), or replacing the column. Using a guard column can help extend the life of the analytical column.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or similar to the initial mobile phase.
-
Injection Volume: Reduce the injection volume.
-
Mobile Phase: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. Adding a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase can help.
-
Peak Fronting: This can be a sign of column overload. Try diluting the sample.
-
Split Peaks: This may indicate a partially blocked frit or a void in the column packing.
-
Q2: My analyte signal is weak or non-existent. How can I improve the sensitivity?
A2: Low signal intensity can be due to issues with the sample, the LC system, or the mass spectrometer.[12][13]
-
Possible Causes:
-
Solutions:
-
Sample Stability: Confirm the stability of this compound in the sample matrix and during the analytical process.[8]
-
Mobile Phase: Optimize the mobile phase composition and pH to enhance ionization. For example, adding formic acid or ammonium formate can improve positive ion mode ESI.
-
Matrix Effects: Improve the sample cleanup method (e.g., switch from PPT to SPE) to remove interfering components. Adjusting the chromatography to separate the analyte from the suppression zone can also be effective.
-
MS Optimization: Perform a full optimization of the MS parameters for this compound, including ion source settings (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy).[13]
-
Instrument Maintenance: Clean the ion source and ensure the instrument is properly calibrated.[12]
-
Q3: I'm seeing high background noise in my chromatograms. What can I do to reduce it?
A3: High background noise can mask the analyte peak and affect the accuracy of quantification.[12]
-
Possible Causes:
-
Solutions:
-
Solvents and Reagents: Use high-purity, LC-MS grade solvents and fresh mobile phases.[14]
-
System Cleaning: Flush the entire LC system with an appropriate cleaning solution.
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks.
-
Source Contamination: Clean the ion source components.
-
Q4: My results show high variability between injections. What is the likely cause?
A4: High variability can compromise the precision of the assay.
-
Possible Causes:
-
Air bubbles in the LC system.[14]
-
Inconsistent sample injection volume.
-
Poor sample stability during the autosampler storage.
-
Fluctuations in instrument performance.
-
-
Solutions:
-
Degas Mobile Phases: Ensure mobile phases are properly degassed. Purge the LC pumps to remove any trapped air bubbles.[14]
-
Autosampler Check: Verify the autosampler is functioning correctly and there are no blockages in the needle or sample loop.
-
Sample Stability: Assess the stability of the processed samples in the autosampler over the duration of the analytical run.
-
System Suitability: Inject a set of standards at the beginning of the run to confirm the system is performing consistently.
-
Experimental Protocols & Data
Protocol: Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for this compound.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., stable isotope-labeled this compound at 100 ng/mL).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial or plate for analysis.
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might be 5-95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its IS would need to be determined.
Data Presentation: Method Validation Summary
The following tables represent typical acceptance criteria and example data for a validated bioanalytical method.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| LLOQ Accuracy | 80-120% | 95.5% |
| LLOQ Precision | ≤ 20% | 8.2% |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) (n=5) | Intra-Assay Accuracy (%RE) (n=5) | Inter-Assay Precision (%CV) (n=15) | Inter-Assay Accuracy (%RE) (n=15) |
| Acceptance Criteria | ≤ 15% | ± 15% | ≤ 15% | ± 15% | |
| Low QC | 3 | 6.5 | -4.2 | 8.9 | -2.5 |
| Mid QC | 100 | 4.1 | 2.1 | 5.8 | 3.0 |
| High QC | 800 | 3.5 | 1.5 | 4.9 | 1.8 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.1 | 98.5 |
| High QC | 800 | 94.5 | 101.2 |
Visualizations
Caption: Workflow for this compound quantification from sample receipt to reporting.
Caption: Decision tree for troubleshooting low signal intensity of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. nalam.ca [nalam.ca]
- 5. fda.gov [fda.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. zefsci.com [zefsci.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of STG-001 and Fenretinide for Stargardt Disease
For Researchers, Scientists, and Drug Development Professionals
Stargardt disease, the most prevalent form of inherited juvenile macular degeneration, presents a significant challenge in the field of ophthalmology.[1][2] Characterized by progressive central vision loss, the disease is primarily caused by mutations in the ABCA4 gene, which lead to the accumulation of toxic vitamin A metabolites, collectively known as lipofuscin, in the retinal pigment epithelium (RPE).[1][2] This accumulation triggers RPE and photoreceptor cell death, resulting in vision loss. Currently, there are no approved treatments for Stargardt disease. This guide provides a comparative overview of two investigational drugs, STG-001 and fenretinide, which aim to modulate the visual cycle to reduce the formation of these toxic byproducts.
Mechanism of Action
Both this compound and fenretinide target the visual cycle to decrease the accumulation of lipofuscin. However, they are distinct molecules with different clinical development histories.
This compound is a novel, orally administered small molecule that acts as an inhibitor of Retinol-Binding Protein 4 (RBP4).[2][3][4][5][6] RBP4 is the primary transporter of retinol (vitamin A) from the liver to the retina.[4] By inhibiting RBP4, this compound reduces the uptake of retinol into the eye, thereby limiting the substrate available for the visual cycle and consequently decreasing the production of toxic bisretinoids like A2E, a key component of lipofuscin.[4]
Fenretinide , a synthetic derivative of vitamin A, also works by reducing circulating RBP4 levels.[1][7] It competes with retinol for binding to RBP4, and the resulting RBP4-fenretinide complex is targeted for urinary excretion, leading to lower systemic levels of RBP4 and retinol.[2] This reduction in retinol transport to the retina is intended to slow the formation of A2E and other lipofuscin components.[1]
Signaling Pathway in Stargardt Disease and Therapeutic Intervention
The diagram below illustrates the pathophysiology of Stargardt disease and the points of intervention for this compound and fenretinide.
Clinical Trial Data Comparison
A direct head-to-head clinical trial comparing this compound and fenretinide for Stargardt disease has not been conducted. The available data for this compound comes from a Phase 2a trial in Stargardt patients, while the most relevant data for fenretinide is from a Phase 2 trial in patients with geographic atrophy (GA) secondary to dry age-related macular degeneration (AMD), a condition with a similar pathophysiology involving lipofuscin accumulation.
Table 1: Drug and Trial Characteristics
| Feature | This compound | Fenretinide |
| Drug Class | RBP4 Inhibitor | Synthetic Retinoid, RBP4 Reducer |
| Administration | Oral, once daily[8] | Oral, daily[9] |
| Most Relevant Trial | NCT04489511 (Phase 2a)[8][10][11] | NCT00429936 (Phase 2)[9][12] |
| Patient Population | Stargardt Disease (STGD1)[8][10][11] | Geographic Atrophy in Dry AMD[9][12] |
| Number of Patients | 10[8][10] | 246[9] |
| Trial Duration | 28 days[8][10] | 2 years[9] |
Table 2: Efficacy Data
| Efficacy Endpoint | This compound (in Stargardt Disease) | Fenretinide (in Geographic Atrophy) |
| Primary Outcome | Safety and Pharmacokinetics[11] | Change in GA lesion area[9] |
| Change in Lesion Growth | Not reported as a primary endpoint in the 28-day study. | Trend towards reduced lesion growth. Patients achieving serum RBP levels ≤2 mg/dL showed a 0.33 mm²/year reduction in lesion growth rate compared to placebo.[9] |
| Visual Acuity | Not reported as an efficacy endpoint in the Phase 2a safety study. | No significant difference in visual acuity was reported. |
| Other Efficacy Measures | Pharmacodynamic markers (e.g., changes in RBP4 levels) were assessed. | Reduced incidence of choroidal neovascularization (45% reduction in incidence rate in combined fenretinide groups vs. placebo).[9] |
Table 3: Safety and Tolerability
| Adverse Events | This compound (in Stargardt Disease) | Fenretinide (in Geographic Atrophy) |
| Serious Adverse Events | No serious adverse events reported in the Phase 2a trial.[10] | Not explicitly detailed in the provided search results. |
| Common Adverse Events | Visual disturbances including chromatopsia, delayed dark adaptation, and night blindness were reported.[3] Dry eye, subretinal fluid, and skin disorders were also noted. | Delayed dark adaptation and other visual disturbances.[10] Dry skin.[13] |
| Discontinuation Rate | Not reported in the Phase 2a trial results. | 17% in the low-dose group and 20% in the high-dose group stopped the drug due to adverse reactions, compared to 6% on placebo.[1] |
Experimental Protocols
Detailed experimental protocols for pivotal clinical trials are often proprietary. However, based on publicly available information from clinical trial registries, a general workflow can be outlined.
This compound Phase 2a Trial (NCT04489511) Experimental Workflow
The following diagram depicts the key stages of the Phase 2a clinical trial for this compound in patients with Stargardt disease.
Key Methodologies from the this compound NCT04489511 Protocol: [8][11]
-
Study Design: Open-label, multicenter study comparing two dose levels of this compound.
-
Participant Population: 10 subjects aged 18 to 55 with a confirmed diagnosis of Stargardt disease (STGD1) with at least two ABCA4 gene mutations.
-
Intervention: Daily oral administration of this compound for 28 days.
-
Primary Outcome Measures:
-
Incidence and severity of ocular and non-ocular adverse events.
-
Clinically significant changes in safety laboratory values, vital signs, and electrocardiograms.
-
-
Secondary Outcome Measures:
-
Pharmacokinetics (PK) of this compound.
-
Pharmacodynamics (PD) of this compound, including changes in plasma RBP4 concentrations.
-
-
Key Assessments:
-
Best-corrected visual acuity (BCVA) using ETDRS charts.
-
Fundus autofluorescence (FAF) to assess the area of retinal atrophy.
-
Spectral-domain optical coherence tomography (SD-OCT) for retinal structural analysis.
-
Fenretinide in Geographic Atrophy (NCT00429936) - Relevant Methodologies
While not a Stargardt disease trial, the methodologies used are relevant for assessing a visual cycle modulator.
-
Study Design: A 2-year, placebo-controlled, double-masked, randomized trial.[9]
-
Participant Population: 246 patients with geographic atrophy associated with dry AMD.[9]
-
Intervention: Daily oral fenretinide (100 mg or 300 mg) or placebo.[9]
-
Primary Efficacy Endpoint: Change from baseline in the total area of the GA lesion as measured by fundus photography.[9]
-
Key Assessments:
-
Fundus photography for lesion size measurement.
-
Serum RBP and retinol levels.
-
Visual acuity.
-
Summary and Future Outlook
This compound and fenretinide represent a therapeutic strategy for Stargardt disease that targets the underlying accumulation of toxic retinoids by modulating the visual cycle.
This compound is in active clinical development specifically for Stargardt disease. The completed Phase 2a study has provided initial safety and pharmacokinetic data in the target patient population.[8][10][14] The reported visual disturbances, such as delayed dark adaptation, are expected class effects for a visual cycle modulator. Future larger and longer-term efficacy studies will be crucial to determine its potential to slow disease progression.
Fenretinide has been investigated more extensively in the context of dry AMD.[1][9] While it has shown a potential to reduce lesion growth in a subset of patients, its clinical development for retinal diseases has been hampered by a notable rate of adverse events leading to treatment discontinuation.[1][15] Furthermore, concerns about its potential for off-target effects remain.[10]
For researchers and drug development professionals, the comparison of these two agents underscores the therapeutic potential of RBP4 modulation in Stargardt disease. The clinical development path of this compound will be closely watched, as it may offer a more targeted and potentially safer approach compared to the synthetic retinoid fenretinide. The design of future clinical trials for any visual cycle modulator in Stargardt disease will need to carefully consider appropriate efficacy endpoints, trial duration, and patient selection to demonstrate a meaningful clinical benefit.
References
- 1. Stargardt disease - Treatments for dry age-related macular degeneration and Stargardt disease: a systematic review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel Therapies for Stargardt Disease | Retinal Physician [retinalphysician.com]
- 3. Stargardt macular dystrophy and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 5. Daily tablet shows promise as first treatment for Stargardt disease - Macular Society [macularsociety.org]
- 6. What's the latest update on the ongoing clinical trials related to Stargardt Disease? [synapse.patsnap.com]
- 7. Therapy Approaches for Stargardt Disease [mdpi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Investigation of oral fenretinide for treatment of geographic atrophy in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
Benchmarking STG-001 Against Gene Therapy Approaches for Stargardt's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Stargardt's disease, the most prevalent inherited macular dystrophy in juveniles, presents a significant challenge in the field of ophthalmology.[1][2][3] Characterized by progressive central vision loss, it is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic bisretinoids in the retina.[4][5][6] This guide provides a detailed, objective comparison of two leading therapeutic strategies: STG-001, a small molecule inhibitor, and various gene therapy approaches, offering insights into their mechanisms, experimental validation, and clinical progress.
The Pathophysiology of Stargardt's Disease
Stargardt's disease is an autosomal recessive disorder stemming from mutations in the ABCA4 gene.[2][6] This gene is crucial for the proper functioning of the visual cycle. The ABCA4 protein acts as a transporter, clearing all-trans-retinal from photoreceptor outer segments.[3] A defective ABCA4 protein leads to the accumulation of N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin, which is toxic to retinal pigment epithelium (RPE) and photoreceptor cells.[4][6] This cellular damage is the primary cause of the progressive vision loss observed in patients.
This compound: A Small Molecule Approach
This compound is an orally administered small molecule designed to modulate the visual cycle indirectly.[7] It functions as an inhibitor of Retinol-Binding Protein 4 (RBP4), the primary transporter of retinol (Vitamin A) from the liver to the retina.[8][9] By reducing the amount of retinol reaching the retina, this compound aims to decrease the rate of toxic bisretinoid formation, thereby slowing the progression of retinal degeneration.[7]
A Phase 2a clinical trial (NCT04489511) has been completed to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with Stargardt's disease.[8][10] The study was an open-label, multicenter trial involving 10 subjects who received daily doses of this compound for 28 days.[10][11][12] While no serious adverse events were reported, some visual disturbances were noted.[11]
Gene Therapy: A Restorative Strategy
Gene therapy for Stargardt's disease aims to introduce a healthy copy of the ABCA4 gene into retinal cells to restore normal protein function and halt retinal deterioration.[13] However, a significant hurdle is the large size of the ABCA4 cDNA (6.8 kb), which exceeds the packaging capacity of the most commonly used adeno-associated virus (AAV) vectors (around 4.7 kb).[4][14]
To overcome this challenge, researchers are exploring several strategies:
-
Dual AAV Vectors: This approach splits the ABCA4 gene into two halves, each packaged into a separate AAV vector.[15] Once inside the cell, the two gene fragments are reassembled to produce the full-length, functional protein.[15][16]
-
Lentiviral Vectors: These vectors have a larger packaging capacity and have shown success in animal models, reducing A2E accumulation.[4][17]
-
Non-viral Nanoparticles: Compacted DNA nanoparticles offer another way to deliver the large ABCA4 gene.[4]
-
Gene Editing: Techniques like CRISPR are being investigated to directly correct the mutation in the patient's own DNA or mRNA.[1]
Several clinical trials are underway to evaluate the safety and efficacy of these gene therapy approaches.[4][18]
Comparative Analysis: this compound vs. Gene Therapy
| Feature | This compound | Gene Therapy |
| Therapeutic Agent | Small molecule (RBP4 inhibitor) | Healthy copy of the ABCA4 gene |
| Mechanism of Action | Reduces retinol transport to the retina, decreasing toxic bisretinoid formation. | Replaces the defective ABCA4 gene to restore normal protein function.[13] |
| Administration | Oral, systemic | Local, subretinal injection |
| Treatment Frequency | Likely chronic, daily administration | Potentially a one-time treatment |
| Stage of Development | Phase 2a clinical trial completed[8][10] | Various preclinical and clinical trial stages (Phase 1/2)[4][18][19] |
| Advantages | - Non-invasive oral administration- Potentially applicable to all ABCA4 mutations | - Addresses the root cause of the disease- Potential for long-term or permanent correction |
| Disadvantages | - Does not correct the underlying genetic defect- Requires long-term, continuous treatment- Potential for systemic side effects | - Invasive surgical procedure- Challenges with vector capacity for the large ABCA4 gene- Potential for immune response to the vector |
Experimental Data and Protocols
Preclinical Studies in Animal Models
Preclinical evaluation of both this compound and gene therapy approaches has been conducted in the Abca4 knockout mouse model, which mimics key features of human Stargardt's disease, including A2E accumulation.[17]
Gene Therapy (Lentiviral Vector) - Representative Protocol:
-
Vector Construction: An Equine Infectious Anemia Virus (EIAV)-based lentiviral vector is constructed to express the human ABCA4 gene under the control of a photoreceptor-specific promoter.[17]
-
Animal Model: Abca4 knockout mice are used.[17]
-
Vector Administration: A single subretinal injection of the vector is performed in one eye of the mice at postnatal days 4 and 5. The contralateral eye serves as a control.[17]
-
Efficacy Assessment: A2E levels in the retina are quantified at various time points post-injection using high-performance liquid chromatography (HPLC).[17]
-
Results: A significant reduction in A2E accumulation is observed in the treated eyes compared to untreated and mock-treated controls.[17]
| Treatment Group | A2E Level (pmol per eye) |
| Untreated Abca4-/- | 27–39 |
| Mock-treated Abca4-/- | 27–39 |
| EIAV-CMV-ABCA4 treated Abca4-/- | 8–12 |
| Wild-type control | Comparable to treated group |
| Data from a study using a lentiviral vector in an Abca4-/- mouse model.[17] |
This compound - Preclinical Data:
While specific preclinical data for this compound is not extensively published, the mechanism of RBP4 inhibition has been studied. These studies would typically involve:
-
Animal Model: Abca4 knockout mice.
-
Drug Administration: Oral administration of the RBP4 inhibitor over a defined period.
-
Efficacy Assessment: Measurement of serum RBP4 levels, retinal retinol levels, and A2E accumulation.
-
Expected Outcome: A reduction in serum RBP4 and retinal retinol levels, leading to a decrease in A2E accumulation.
Clinical Trials
This compound Phase 2a (NCT04489511) - Protocol Overview:
-
Study Design: Open-label, multicenter study.[10]
-
Participants: Approximately 10 subjects aged 18 to 55 with a confirmed diagnosis of Stargardt's disease due to ABCA4 mutations.[10][12]
-
Intervention: Two different doses of this compound administered orally, once daily for 28 days.[10]
-
Primary Outcome Measures: Safety and tolerability, assessed by the incidence of adverse events.[10]
-
Secondary Outcome Measures: Pharmacokinetics (drug concentration in the blood over time) and pharmacodynamics (effects on RBP4 levels).[10]
Gene Therapy (Representative Phase 1/2a) - Protocol Overview:
-
Study Design: Dose-escalation safety study.[18]
-
Participants: Adults with a confirmed diagnosis of Stargardt's disease and documented ABCA4 mutations.[18]
-
Intervention: A single subretinal injection of the gene therapy vector in the eye with worse vision.[18]
-
Primary Outcome Measures: Safety, assessed by the incidence of dose-limiting toxicities and adverse events.
-
Secondary Outcome Measures: Efficacy, assessed by changes in visual acuity, visual field, and retinal structure (e.g., using optical coherence tomography).
Conclusion
Both this compound and gene therapy offer promising, albeit fundamentally different, approaches to treating Stargardt's disease. This compound represents a non-invasive, systemic treatment that aims to slow disease progression by modulating the visual cycle. Gene therapy, on the other hand, is an invasive but potentially curative approach that targets the underlying genetic defect. The choice between these strategies will likely depend on a variety of factors, including the stage of the disease, the specific ABCA4 mutation, and long-term safety and efficacy data from ongoing and future clinical trials. As research progresses, a combination of these therapies or their application at different stages of the disease may also be considered. Continued investigation and data from clinical trials are crucial to determine the optimal therapeutic strategy for patients with Stargardt's disease.
References
- 1. Using gene editing to stop progression of Stargardt disease - Macular Society [macularsociety.org]
- 2. bjo.bmj.com [bjo.bmj.com]
- 3. Stargardt Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gene therapy for Stargardt disease associated with ABCA4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stargardt disease - Wikipedia [en.wikipedia.org]
- 6. Stargardt Disease (STGD) - American Academy of Ophthalmology [aao.org]
- 7. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound / Stargazer Pharma [delta.larvol.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Gene Therapy | Stargardt Foundation [stargardt.fr]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. stargardtsconnected.org.uk [stargardtsconnected.org.uk]
- 16. Dual AAV Vectors for Stargardt Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stargardt's Macular Degeneration (ABCA4) Gene Therapy Trial | OHSU [ohsu.edu]
- 19. Stargardt Disease Research Advances — Foundation Fighting Blindness [fightingblindness.org]
Head-to-Head Comparison: STG-001 and Tinlarebant (LBS-008) for Stargardt Disease
A detailed review of two leading oral RBP4 inhibitors in development for Stargardt disease and other retinal degenerations.
Stargardt disease, the most common form of inherited macular degeneration in children and young adults, currently has no approved treatment.[1][2][3][4] The disease is characterized by the accumulation of toxic vitamin A byproducts, collectively known as lipofuscin, in the retina, leading to progressive central vision loss.[1] A promising therapeutic strategy aims to reduce the formation of these toxins by modulating the visual cycle. Two frontrunners in this area are STG-001, developed by Stargazer Pharmaceuticals, and tinlarebant (LBS-008), developed by Belite Bio. Both are orally administered small molecules designed to inhibit retinol-binding protein 4 (RBP4), the primary transporter of retinol (vitamin A) from the liver to the eye.[1][5][6][7] By reducing the amount of retinol reaching the retina, these drugs aim to decrease the production of cytotoxic bisretinoids.[1][5]
This guide provides a comprehensive head-to-head comparison of this compound and tinlarebant, focusing on their mechanism of action, clinical development status, and available efficacy and safety data.
Mechanism of Action: Targeting Retinol Transport
Both this compound and tinlarebant are RBP4 inhibitors.[5][6][7] RBP4 is the sole carrier of retinol in the bloodstream to the retinal pigment epithelium (RPE).[7] In the RPE, retinol is a crucial component of the visual cycle, the process that converts light into neural signals. However, in Stargardt disease, a faulty ABCA4 protein leads to the accumulation of toxic byproducts of this cycle. By inhibiting RBP4, both drugs reduce the influx of retinol to the eye, thereby slowing down the visual cycle and reducing the formation of lipofuscin.[1]
References
- 1. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 2. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 3. life-sciences-europe.com [life-sciences-europe.com]
- 4. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients – venBio [venbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stargardt Disease Treatment Landscape: A Comparative Safety Analysis of STG-001 and Alternative Therapies
For Immediate Release
Boston, MA – December 8, 2025 – As the scientific community intensifies its search for effective treatments for Stargardt disease, a leading cause of juvenile macular degeneration, a comprehensive evaluation of the long-term safety profiles of emerging therapies is paramount. This guide provides a detailed comparison of the safety data for STG-001, an investigational retinol-binding protein 4 (RBP4) inhibitor, against other therapeutic modalities, including another RBP4 antagonist (Tinlarebant), a modified vitamin A (ALK-001), an RPE65 inhibitor (Emixustat), and advanced cell and gene therapies. This analysis is intended for researchers, scientists, and drug development professionals actively involved in the field of ophthalmology and rare diseases.
Stargardt disease, an inherited retinal disorder, is characterized by the progressive loss of central vision due to mutations in the ABCA4 gene. The dysfunction of the ABCA4 protein leads to the accumulation of toxic vitamin A byproducts in the retina, ultimately causing photoreceptor cell death. The therapeutic strategies discussed herein aim to intervene in this pathological process through various mechanisms.
Comparative Safety Profiles of Stargardt Disease Treatments
The long-term safety of any new therapeutic is a critical determinant of its clinical viability. The following tables summarize the available quantitative safety data from clinical trials of this compound and its principal comparators.
Table 1: Summary of Adverse Events for Oral Therapies in Stargardt Disease Clinical Trials
| Treatment (Clinical Trial) | Dosage and Duration | Most Frequent Adverse Events | Serious Adverse Events (SAEs) |
| This compound (Phase 2a, NCT04489511) | Daily oral dose for 28 days | Visual disturbances (specifics not detailed in public reports)[1][2] | No serious adverse events reported[1][2] |
| Tinlarebant (Phase 2, Adolescent) | 5 mg/day for 24 months | Xanthopsia/Chromatopsia (76.9%), Delayed dark adaptation (69.2%) (all mild)[3][4] | None reported |
| Tinlarebant (Phase 3, DRAGON) | Not specified | Xanthopsia, Delayed dark adaptation (most common, mild and resolved), Headache[4] | 4 treatment-related discontinuations[4] |
| ALK-001 (Gildeuretinol) (TEASE Trials) | Daily oral dose | Favorable safety and tolerability profile reported[5][6][7] | No adverse events related to hyper- or hypovitaminosis A reported[6][7] |
| Emixustat (Phase 3, SeaSTAR) | 10 mg/day for 24 months | Well-tolerated, safety profile consistent with prior studies[8][9] | Not specified |
Table 2: Summary of Adverse Events for Gene and Stem Cell Therapies in Stargardt Disease Clinical Trials
| Treatment Type (Study) | Delivery Method | Most Frequent Adverse Events | Serious Adverse Events (SAEs) |
| Gene Therapy (SAR422459) | Subretinal injection | Associated with the surgical procedure (125 mild to moderate events)[10] | One case of chronic ocular hypertension[10] |
| Stem Cell Therapy | Subretinal, Intravitreal, or Suprachoroidal injection | Subretinal and vitreous hemorrhage, retinal detachment, cataract, high postoperative intraocular pressure[11] | Retinal detachment requiring intervention[11] |
Experimental Protocols for Safety Assessment
The safety and tolerability of these investigational treatments are evaluated through rigorous clinical trial protocols. While specific procedures may vary between studies, a general framework for safety monitoring is consistently applied.
General Experimental Protocol for Safety Monitoring in Stargardt Disease Clinical Trials:
-
Baseline Assessment: Prior to treatment initiation, all participants undergo a comprehensive baseline evaluation, including a complete medical history, physical examination, and a full ophthalmic examination. This includes best-corrected visual acuity (BCVA), fundus photography, fundus autofluorescence (FAF), spectral-domain optical coherence tomography (SD-OCT), and electroretinography (ERG). Blood and urine samples are collected for standard clinical laboratory tests.
-
Adverse Event Monitoring and Reporting: Throughout the trial, all adverse events (AEs) are meticulously recorded, regardless of their perceived relationship to the study drug. AEs are graded for severity (e.g., mild, moderate, severe) and causality (e.g., related, possibly related, not related to the investigational product). Serious adverse events (SAEs), defined as any untoward medical occurrence that results in death, is life-threatening, requires inpatient hospitalization, or results in persistent or significant disability, are reported to regulatory authorities and ethics committees within a stringent timeframe.
-
Regular Follow-up Visits: Participants attend regularly scheduled follow-up visits (e.g., weekly, monthly, and then at longer intervals). At each visit, vital signs are checked, and participants are questioned about any potential AEs. Ophthalmic examinations and imaging are repeated at specified intervals to monitor for any structural or functional changes in the retina.
-
Laboratory Monitoring: Blood and urine samples are collected periodically to monitor hematology, blood chemistry, and urinalysis to detect any systemic toxicity.
-
Data Safety Monitoring Board (DSMB): An independent DSMB, composed of clinical and statistical experts, periodically reviews the accumulating safety data to ensure the ongoing safety of trial participants. The DSMB has the authority to recommend modifications to the protocol or termination of the study if safety concerns arise.
Below is a generalized workflow for a clinical trial assessing the safety of an oral therapy for Stargardt disease.
Signaling Pathways in Stargardt Disease and Therapeutic Intervention
Understanding the underlying molecular pathways is crucial for evaluating the mechanism of action and potential off-target effects of the investigated therapies.
The Visual Cycle and the Role of ABCA4
The visual cycle is a critical process for regenerating the light-sensitive molecule 11-cis-retinal. A key player in this pathway is the ABCA4 protein, which functions as a flippase to transport N-retinylidene-PE and all-trans-retinal from the intradiscal space to the cytoplasm of photoreceptor outer segments. In Stargardt disease, mutations in the ABCA4 gene impair this transport, leading to the accumulation of toxic bisretinoids, such as A2E, within the retinal pigment epithelium (RPE), causing cellular damage and vision loss.[1][12][13][14][15]
Therapeutic Intervention Points
The treatments discussed in this guide target different points in the visual cycle and related pathways.
-
RBP4 Inhibitors (this compound and Tinlarebant): Retinol-binding protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) from the liver to the retina. By inhibiting RBP4, these drugs aim to reduce the influx of retinol into the retina, thereby limiting the substrate available for the formation of toxic bisretinoids.[16][17][18][19][20]
-
RPE65 Inhibitors (Emixustat): RPE65 is a crucial enzyme in the RPE that converts all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of 11-cis-retinal. Inhibiting RPE65 slows down the visual cycle, which is hypothesized to reduce the rate of toxic byproduct formation.[21][22][23][24][25][26][27][28]
-
Modified Vitamin A (ALK-001/Gildeuretinol): This approach involves a modified form of vitamin A that is less prone to forming toxic dimers. This allows the visual cycle to function while reducing the accumulation of harmful byproducts.[5][6]
-
Gene Therapy: This strategy aims to deliver a functional copy of the ABCA4 gene to photoreceptor cells, thereby restoring the normal transport function and preventing the accumulation of toxic retinoids.
-
Stem Cell Therapy: This involves transplanting healthy RPE cells derived from stem cells to replace the damaged cells in the patient's retina, aiming to restore the supportive function of the RPE layer.
Conclusion
The development of therapies for Stargardt disease is at a critical juncture, with multiple promising candidates progressing through clinical trials. While efficacy remains the primary goal, a thorough understanding and comparison of the long-term safety profiles are essential for the successful translation of these investigational drugs into clinical practice. This compound, as an RBP4 inhibitor, presents a targeted approach to mitigating the underlying pathology of Stargardt disease. The publicly available safety data from its early-phase clinical trials indicate a generally well-tolerated profile with no serious adverse events reported. However, more detailed and long-term data are needed for a definitive comparison with other emerging therapies.
This guide provides a snapshot of the current safety landscape for Stargardt disease treatments. As more data from ongoing and future clinical trials become available, a clearer picture of the relative long-term safety of this compound and its comparators will emerge, guiding the path toward an approved and safe treatment for patients with this debilitating condition.
References
- 1. ABCA4 - Wikipedia [en.wikipedia.org]
- 2. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. alkeuspharma.com [alkeuspharma.com]
- 6. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. kubotaholdings.co.jp [kubotaholdings.co.jp]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. Three-year safety results of SAR422459 (EIAV-ABCA4) gene therapy in patients with ABCA4-associated Stargardt disease: an open-label dose-escalation phase I/IIa clinical trial, cohorts 1-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stem Cell Therapy in Stargardt Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of the Photoreceptor ABC Transporter ABCA4 in Lipid Transport and Stargardt Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. researchgate.net [researchgate.net]
- 15. The ATP-Binding Cassette Transporter ABCA4: Structural and Functional Properties and Role in Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Belite Bio Presents Results from a 24-month, Phase 2 Study of Tinlarebant in Childhood-onset Stargardt Disease at the AAO Annual Meeting | Belite Bio, Inc. [investors.belitebio.com]
- 18. Retinol-Binding Protein 4 Induces Inflammation in Human Endothelial Cells by an NADPH Oxidase- and Nuclear Factor Kappa B-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. genecards.org [genecards.org]
- 22. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 23. RPE65 - Wikipedia [en.wikipedia.org]
- 24. Rpe65 as a modifier gene for inherited retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Randomised study evaluating the pharmacodynamics of emixustat hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Safety and Efficacy of Emixustat in Stargardt Disease [ctv.veeva.com]
STG-001 Research: An Overview of a Novel Approach to Stargardt Disease
For researchers, scientists, and drug development professionals, this guide provides a summary of the publicly available information on STG-001, a potential therapeutic for Stargardt disease. As of the latest review, independent, peer-reviewed studies replicating the initial findings on this compound are not yet publicly available. The information presented here is based on announcements from Stargazer Pharmaceuticals, the developer of this compound, and clinical trial registries.
This compound is an investigational drug being developed for the treatment of Stargardt disease, a rare genetic eye disorder that causes progressive vision loss.[1] It is classified as an indirect visual cycle modulator.[1][2][3] The core of its therapeutic strategy is to reduce the accumulation of toxic byproducts in the retina that are characteristic of Stargardt disease.[1][2][3][4]
Mechanism of Action
This compound is designed to lower the concentration of Retinol Binding Protein 4 (RBP4) in the plasma.[1][2][3][4][5] RBP4 is the primary transporter of vitamin A (retinol) to the retina.[1][2][3] By inhibiting RBP4, this compound is expected to decrease the uptake of vitamin A into the retina. This reduction is hypothesized to, in turn, limit the formation of cytotoxic retinoids, which are believed to contribute to the retinal degeneration seen in Stargardt disease.[2][3][4]
Clinical Development
This compound has been granted Orphan Drug Designation in both the United States and the European Union.[2][3][4] Stargazer Pharmaceuticals has completed a Phase 1 clinical trial in healthy volunteers to assess the safety of the drug.[1][2][3][4] Following the Phase 1 trial, a Phase 2a study (NCT04489511) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with Stargardt disease.[1][6][7] This study, which compared two different doses of this compound, was completed in April 2021.[5][7] Additionally, a Phase 1b and another Phase 1 study have been completed.[8] As of now, publicly available data from these trials are limited.[9]
Summary of this compound Clinical Trials
| Trial Identifier | Phase | Status | Purpose | Population |
| ACTRN12619000816156 | 1 | Completed | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.[8] | Healthy Volunteers |
| ACTRN12620000766910 | 1b | Completed | To compare the pharmacokinetic relative bioavailability of two formulations of this compound.[8] | Healthy Subjects |
| NCT04489511 | 2a | Completed | To assess the safety, pharmacokinetics, and pharmacodynamics of two doses of this compound.[6][7][8] | Patients with Stargardt Disease (STGD1) |
Experimental Protocols
Detailed experimental protocols from the clinical trials are not fully public. However, the Phase 2a study (NCT04489511) provides some insight into the methodology.
NCT04489511 Trial Design Overview
The study was an open-label, multicenter trial involving approximately 12 subjects with a genetic confirmation of Stargardt disease.[6][7] Participants were assigned to one of two cohorts, each receiving a different dose of this compound administered orally once daily for 28 days.[6][7] The primary outcomes measured were related to safety and pharmacokinetics.[6]
Reproducibility and Future Directions
The reproducibility of the findings from the initial this compound studies by independent laboratories cannot be assessed at this time due to the lack of published, peer-reviewed data. The scientific community awaits the full results of the completed clinical trials to better understand the safety and efficacy profile of this compound. Future pivotal efficacy studies are anticipated, which will be crucial in determining the therapeutic potential of this novel approach for Stargardt disease.[2][3]
References
- 1. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 2. life-sciences-europe.com [life-sciences-europe.com]
- 3. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients [prweb.com]
- 4. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of this compound in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 5. Stargardt’s Disease: Molecular Pathogenesis and Current Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of STG-001: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational drug STG-001 is critical for maintaining a safe and compliant laboratory environment. While specific public disposal protocols for this compound are not available, this guide outlines the standard procedures for the safe handling and disposal of research-grade pharmaceutical compounds, ensuring that researchers, scientists, and drug development professionals can manage waste in accordance with general best practices and regulatory requirements.
The proper disposal of any chemical or pharmaceutical compound begins with a thorough understanding of its properties and the associated hazards. For an investigational drug like this compound, which is in clinical development for Stargardt disease[1][2], a comprehensive safety data sheet (SDS) would be the primary source for disposal instructions. In the absence of a publicly available SDS for this compound, a conservative approach based on established guidelines for pharmaceutical waste is necessary.
Core Principles of Pharmaceutical Waste Management
The U.S. Environmental Protection Agency (EPA) outlines three fundamental requirements for the management of pharmaceutical waste:
-
Classification: All pharmaceuticals used within a facility must be properly classified to determine the correct disposal pathway.[3]
-
Minimization: Active programs should be in place to reduce the volume of pharmaceutical waste generated.[3]
-
Proper Disposal and Documentation: All disposal activities must be carried out in accordance with federal and state regulations, with meticulous record-keeping.[3][4]
**Step-by-Step Disposal Protocol for Investigational Compounds like this compound
The following procedure provides a framework for the disposal of a research compound where a specific SDS is not available. This process emphasizes caution and adherence to institutional and regulatory standards.
-
Hazard Identification and Assessment:
-
Assume the compound is hazardous in the absence of definitive data.
-
Review all available information on this compound, including any internal safety documentation, to assess its potential hazards (e.g., toxicity, reactivity, flammability).
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying the waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Segregate waste into categories such as:
-
Unused or expired pure drug substance.
-
Contaminated materials (e.g., personal protective equipment (PPE), labware, cleaning materials).
-
Sharps (if applicable).
-
-
-
Containerization and Labeling:
-
Use appropriate, leak-proof, and clearly labeled waste containers.
-
The label should include, at a minimum:
-
The name of the compound ("this compound").
-
The words "Hazardous Waste" (as a precautionary measure).
-
The primary hazard(s) (e.g., "Toxic").
-
The date accumulation started.
-
Contact information for the responsible researcher or lab.
-
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Disposal:
-
Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste contractor.
-
Complete all required documentation for waste disposal, such as a hazardous waste manifest.
-
Quantitative Data Summary for Pharmaceutical Waste Classification
The classification of pharmaceutical waste is often dependent on its characteristics and concentration. The following table summarizes general categories of pharmaceutical waste and their typical disposal routes.
| Waste Category | Description | Typical Disposal Route |
| Non-Hazardous Waste | Waste that is not regulated under the Resource Conservation and Recovery Act (RCRA). | May be disposed of in a landfill or incinerator, depending on state and local regulations. |
| RCRA Hazardous Waste | Waste that exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. | Must be managed and disposed of at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). |
| Controlled Substance Waste | Pharmaceuticals regulated by the Drug Enforcement Administration (DEA). | Must be disposed of in a manner that renders them non-retrievable, often through a reverse distributor or witnessed on-site destruction.[4] |
| Trace Chemotherapy Waste | Materials that are empty but may contain trace amounts of chemotherapy drugs (e.g., vials, IV bags). | Often incinerated. |
| Bulk Chemotherapy Waste | Materials containing more than a trace amount of chemotherapy drugs. | Must be managed as hazardous waste. |
Experimental Workflow for Disposal of a Research Compound
The following diagram illustrates the decision-making process for the proper disposal of a research compound like this compound.
References
Essential Safety and Logistical Information for Handling STG-001
Disclaimer: STG-001 is identified as an investigational drug currently in clinical trials for Stargardt disease. As such, a specific Safety Data Sheet (SDS) with detailed chemical hazards is not publicly available. The following guidance is based on established best practices for the safe handling and disposal of investigational new drugs and clinical trial materials. All personnel must adhere to their institution's specific safety protocols and the trial sponsor's directives.
Personal Protective Equipment (PPE)
Given that comprehensive toxicity data for investigational drugs is often limited, it is prudent to treat this compound as a potentially hazardous substance.[1] The following table summarizes the recommended personal protective equipment to be used during handling procedures.
| PPE Category | Item | Standard and Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Disposable gown | A disposable, fluid-resistant gown should be worn to protect against splashes and contamination of personal clothing. Ensure the gown is fully fastened.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes or aerosols, eye protection is mandatory. |
| Face Protection | Face shield | A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing. |
| Respiratory Protection | N95 respirator or higher | A risk assessment should determine the need for respiratory protection. An N95 respirator may be required if there is a potential for aerosol generation.[3] |
Operational Plan for Handling this compound
All handling of this compound should be performed in a designated area, such as a biological safety cabinet or a ventilated fume hood, to minimize exposure risk.[4]
Experimental Workflow:
Disposal Plan for this compound and Contaminated Materials
The disposal of investigational drugs and associated waste must comply with federal, state, and local regulations to protect public health and the environment.[5][6][7]
Disposal Procedures:
-
Segregation: All waste contaminated with this compound, including empty vials, used gloves, gowns, and other consumables, must be segregated from general laboratory waste.[8]
-
Containment:
-
Sharps: Any needles or other sharps used in the administration or handling of this compound must be immediately placed in a designated, puncture-resistant sharps container.
-
Solid Waste: Contaminated solid waste (e.g., gloves, gowns, bench paper) should be placed in a clearly labeled hazardous waste container. In many institutions, these are black containers for hazardous pharmaceutical waste.[9]
-
Liquid Waste: Unused or residual this compound should not be disposed of down the drain.[9] It should be collected in a designated, sealed, and labeled hazardous waste container.
-
-
Collection and Disposal: All hazardous pharmaceutical waste must be collected by a licensed hazardous waste disposal company for incineration at a permitted facility.[9][10][11] Maintain meticulous records of all disposed materials as required by institutional and regulatory policies.
Disposal Workflow:
References
- 1. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 2. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 4. clinicallab.com [clinicallab.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. anentawaste.com [anentawaste.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
